2-Chloro-4-nitrophenylmaltoside
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-YMJSIHPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162346 | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143206-27-3 | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside, a crucial chromogenic substrate for the determination of α-amylase activity. This document details both established enzymatic and plausible chemical synthesis routes, complete with experimental protocols and quantitative data. The information presented is intended to support research and development activities in enzyme kinetics, inhibitor screening, and diagnostic assay development.
Introduction
2-chloro-4-nitrophenyl-alpha-D-maltotrioside (CNP-G3) is a synthetic oligosaccharide derivative widely employed in biochemical assays.[1][2] Its primary application lies in the quantitative measurement of α-amylase activity in biological fluids.[3] Upon enzymatic cleavage of the α-glycosidic bond by α-amylase, the chromophore 2-chloro-4-nitrophenol is released, which can be quantified spectrophotometrically at 405 nm.[1] This direct, colorimetric detection method offers high sensitivity and is amenable to high-throughput screening.[4]
The synthesis of CNP-G3 can be approached through two primary methodologies: enzymatic synthesis and chemical synthesis. Enzymatic methods, often employing transglycosylation reactions, offer high specificity. Chemical synthesis, while potentially more labor-intensive, provides a robust and scalable alternative. This guide will explore both approaches in detail.
Synthesis Methodologies
Chemical Synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside
The chemical synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside can be achieved through a multi-step process involving the protection of hydroxyl groups, activation of the anomeric carbon, glycosidic bond formation, and subsequent deprotection. A plausible and widely applicable route is based on the Koenigs-Knorr glycosylation method.[5]
Experimental Protocol:
Step 1: Peracetylation of Maltotriose
-
To a solution of maltotriose (1 equivalent) in acetic anhydride (10 equivalents), add a catalytic amount of indium(III) trifluoromethanesulfonate (0.05 equivalents).[6]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain peracetylated maltotriose as a white solid.
Step 2: Formation of α-Maltotriosyl Bromide
-
Dissolve the peracetylated maltotriose (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add a solution of hydrogen bromide in acetic acid (33% w/v, 1.2 equivalents) dropwise at 0°C.[4][7]
-
Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with cold water and saturated sodium bicarbonate solution, then dry over anhydrous calcium chloride.
-
Evaporate the solvent under reduced pressure to yield the crude α-maltotriosyl bromide, which is used immediately in the next step.
Step 3: Koenigs-Knorr Glycosylation
-
Dissolve 2-chloro-4-nitrophenol (1.5 equivalents) and the crude α-maltotriosyl bromide (1 equivalent) in anhydrous dichloromethane.
-
Add freshly prepared silver carbonate (2 equivalents) as a promoter.[5]
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction by TLC for the formation of the desired glycoside.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain peracetylated 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.
Step 4: Zemplén Deacetylation
-
Dissolve the peracetylated glycoside (1 equivalent) in dry methanol.[8][9]
-
Add a catalytic amount of sodium methoxide solution in methanol (e.g., 0.1 M solution) until the pH reaches 9-10.[8]
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the solution with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.
Enzymatic Synthesis of a Related Maltotrioside Derivative
Experimental Protocol: Transglycosylation
-
Prepare a solution containing 2-chloro-4-nitrophenyl β-D-glucopyranoside (as the acceptor) and a suitable maltotriose donor (e.g., a protected maltotrioside) in a buffered aqueous solution containing an organic co-solvent like n-propanol to enhance solubility.
-
Add a transglycosylating enzyme, such as cyclodextrin glucanotransferase from Bacillus macerans.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with stirring for several hours.
-
Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by adding acetic acid.
-
Purify the product from the reaction mixture using techniques such as activated carbon treatment followed by column chromatography (e.g., reversed-phase chromatography).
Data Presentation
The following tables summarize the key quantitative data for the proposed chemical synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.
Table 1: Reagent Quantities for Chemical Synthesis (Illustrative)
| Step | Reagent | Molar Equiv. |
| 1. Peracetylation | Maltotriose | 1 |
| Acetic Anhydride | 10 | |
| Indium(III) Triflate | 0.05 | |
| 2. Bromination | Peracetylated Maltotriose | 1 |
| HBr in Acetic Acid (33%) | 1.2 | |
| 3. Glycosylation | α-Maltotriosyl Bromide | 1 |
| 2-chloro-4-nitrophenol | 1.5 | |
| Silver Carbonate | 2 | |
| 4. Deacetylation | Peracetylated Glycoside | 1 |
| Sodium Methoxide | Catalytic |
Table 2: Reaction Conditions and Expected Yields for Chemical Synthesis (Illustrative)
| Step | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1. Peracetylation | Acetic Anhydride (neat) | Room Temp. | 1-2 | 90-95 |
| 2. Bromination | Acetic Acid | 0°C to RT | 2 | 85-90 |
| 3. Glycosylation | Dichloromethane | Room Temp. | 24-48 | 60-70 |
| 4. Deacetylation | Methanol | Room Temp. | 1-3 | >95 |
Visualizations
The following diagrams illustrate the chemical synthesis workflow and the logical pathway of the α-amylase assay.
Caption: Chemical Synthesis Workflow for CNP-G3.
Caption: α-Amylase Activity Assay Workflow.
References
- 1. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-nitrophenyl β-D-glucopyranoside | 120221-14-9 | EC15456 [biosynth.com]
- 3. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemistry-online.com [chemistry-online.com]
The Dual Facets of α-Amylase Activity: A Technical Guide to the Hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic hydrolysis of the chromogenic substrate, 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. We delve into the core mechanisms, present detailed experimental protocols, and offer quantitative data to support researchers in the fields of enzymology, drug discovery, and diagnostics.
Core Mechanism: A Tale of Two Pathways
The interaction between α-amylase and CNP-G3 is not a simple hydrolytic event. It encompasses a dual mechanism involving both direct hydrolysis and transglycosylation, the balance of which is influenced by substrate concentration and the presence of certain ions. α-Amylase, a well-characterized enzyme, catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides.[1] In the case of CNP-G3, the enzyme cleaves the bond between the maltotrioside moiety and the 2-chloro-4-nitrophenyl group, releasing the chromophore 2-chloro-4-nitrophenol (CNP). The rate of CNP formation can be monitored spectrophotometrically at 405 nm, providing a direct measure of α-amylase activity.
The catalytic action of α-amylase proceeds via a double displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate.[2][3] This process is facilitated by two key carboxylic acid residues in the active site that act as a nucleophile and a general acid/base catalyst.
A fascinating aspect of this enzymatic reaction is the phenomenon of transglycosylation. At high substrate concentrations, and particularly in the presence of potassium thiocyanate (KSCN), α-amylase can catalyze the transfer of a glucosyl or maltosyl unit from one CNP-G3 molecule to another, resulting in the formation of larger oligosaccharides, such as 2-chloro-4-nitrophenyl-α-D-maltohexaoside (CNP-G6).[4] This transglycosylation activity competes with the hydrolytic pathway where water acts as the acceptor. The presence of KSCN has been shown to significantly increase the rate of CNP release, suggesting it enhances the interaction between the CNP moiety and a subsite near the catalytic center, thereby promoting both hydrolysis and transglycosylation.[4]
Quantitative Analysis of α-Amylase Activity
The hydrolysis of CNP-G3 by α-amylase can be quantified by monitoring the increase in absorbance at 405 nm due to the release of 2-chloro-4-nitrophenol. The following tables summarize key quantitative parameters and typical reagent compositions for this assay.
Table 1: Kinetic Parameters for Human Pancreatic α-Amylase with CNP-G3
| Parameter | Value | Conditions | Reference |
| kcat/Km (s⁻¹M⁻¹) | Varies with pH and [Cl⁻] | pH 7.0 | [2] |
| Chloride Dissociation Constant (Kd) | 0.5 mM | pH 7.0 | [2] |
| Linear Range | Up to 1450 U/L | 120s measurement | [5] |
| Detection Limit | 2.9 U/L | [5] |
Table 2: Typical Reagent Composition for α-Amylase Assay with CNP-G3
| Component | Concentration | Purpose | Reference(s) |
| 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | 1.8 - 2.27 mmol/L | Substrate | [6] |
| MES Buffer | 50 - 100 mmol/L | pH maintenance (typically pH 6.0-6.28) | [5][6] |
| Sodium Chloride (NaCl) | 300 - 350 mmol/L | Activator | [5][6] |
| Calcium Acetate/Chloride | 5 - 6 mmol/L | Cofactor for enzyme stability and activity | [5][6] |
| Potassium Thiocyanate (KSCN) | 750 - 900 mmol/L | Enhances CNP release and promotes transglycosylation | [4][6] |
| Sodium Azide | < 0.1% | Preservative |
Experimental Protocols
Materials
-
α-Amylase solution (e.g., purified human salivary or pancreatic α-amylase, or serum/plasma sample)
-
CNP-G3 substrate solution (see Table 2 for a typical composition)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
Thermostatically controlled incubator (37°C)
-
96-well microplates or cuvettes
-
Pipettes
Assay Procedure
This protocol is a generalized procedure and may require optimization based on the specific enzyme source and instrumentation.
-
Reagent Preparation: Prepare the CNP-G3 substrate solution as detailed in Table 2. Ensure all reagents are brought to the assay temperature (typically 37°C) before use.
-
Sample Preparation: If using biological samples like serum or plasma, they can often be used directly. Dilutions may be necessary if high α-amylase activity is expected.
-
Reaction Initiation:
-
Pipette a defined volume of the CNP-G3 substrate solution (e.g., 200 µL) into each well of a microplate or a cuvette.
-
Pre-incubate the substrate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the α-amylase solution (e.g., 5-20 µL) to the substrate.
-
-
Kinetic Measurement: Immediately after adding the enzyme, start monitoring the increase in absorbance at 405 nm over a defined period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
The α-amylase activity (in U/L) can be calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol and the assay volumes.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflow.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Structural and mechanistic studies of chloride induced activation of human pancreatic α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolabo.fr [biolabo.fr]
An In-depth Technical Guide to the Enzyme Kinetics and Substrate Specificity of 2-Chloro-4-nitrophenylmaltoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics and substrate specificity of 2-Chloro-4-nitrophenylmaltoside, a chromogenic substrate utilized in the study of glycoside hydrolases, particularly α-amylases and α-glucosidases. This document synthesizes available data to offer a detailed resource for researchers in enzymology, diagnostics, and drug development.
Introduction
2-Chloro-4-nitrophenyl (CNP) glycosides are valuable tools in enzyme kinetics due to the chromophoric properties of the released 2-chloro-4-nitrophenol upon enzymatic hydrolysis. This allows for a continuous and direct spectrophotometric monitoring of enzyme activity. This guide focuses on 2-Chloro-4-nitrophenyl-α-D-maltoside and its related structures, which serve as substrates for enzymes involved in carbohydrate metabolism. Understanding the kinetics and specificity of these substrates is crucial for the development of diagnostic assays and the screening of potential therapeutic inhibitors.
Enzyme Kinetics Data
Quantitative kinetic parameters for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), a closely related and commonly used substrate, by α-amylase have been determined. While specific Km and Vmax values for this compound are not extensively reported in publicly available literature, the data for CNP-G3 provides a strong foundational understanding.
Table 1: Optimized Assay Conditions for α-Amylase with 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) [1]
| Parameter | Optimized Value |
| Substrate Concentration | 2.25 mmol/L |
| Chloride Concentration | 310 mmol/L |
| Calcium Concentration | 5.0 mmol/L |
| Buffer | 4-morpholinoethanesulphonic acid (MES) |
| Buffer Concentration | 50 mmol/L |
| pH | 6.28 |
| Temperature | 37 °C |
Note: This data is for the trisaccharide variant of the substrate, which is a common tool for α-amylase assays.
Substrate Specificity
2-Chloro-4-nitrophenyl-glycosides exhibit specificity towards different classes of glycosidases based on the anomeric linkage (α or β) and the glycan moiety.
-
α-Amylase: This enzyme typically hydrolyzes internal α-1,4-glucosidic bonds in polysaccharides. Chromogenic substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside are designed to be cleaved by α-amylase, releasing the chromophore.[1][2] The use of modified 2-chloro-4-nitrophenyl β-D-maltopentaosides has also been explored for human α-amylase, with hydrophobic modifications leading to smaller Km values.[3]
-
α-Glucosidase: Neutral α-glucosidase from human kidney and urine has been shown to hydrolyze 2-chloro-4-nitrophenyl-β-D-maltoside, indicating that while the glycan is maltose (an α-linked disaccharide of glucose), the linkage to the chromophore is critical for enzyme recognition.[4] This assay, however, requires an auxiliary β-glucosidase.[4]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate kinetic analysis. Below are generalized protocols for α-amylase and α-glucosidase assays using a chromogenic substrate like this compound, adapted from established methods.
α-Amylase Activity Assay
This protocol is adapted from the optimized conditions for 2-chloro-4-nitrophenyl-α-D-maltotrioside.[1][5]
Materials:
-
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) stock solution
-
Assay Buffer: 50 mM MES buffer, pH 6.1, containing 300 mM NaCl, 5 mM CaCl₂, and 450 mM KSCN[6]
-
α-Amylase enzyme solution
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare the assay buffer and equilibrate to 37°C.
-
Prepare a working solution of the CNP-G3 substrate in the assay buffer to a final concentration of 2.25 mmol/L.
-
In a microplate well or cuvette, add a defined volume of the enzyme solution.
-
To initiate the reaction, add the pre-warmed substrate solution to the enzyme. The final volume should be standardized for all assays.
-
Immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 5-10 minutes) at 37°C.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol.
Neutral α-Glucosidase Activity Assay (Coupled Enzyme Assay)
This protocol is based on the methodology for using β-maltosides as substrates for neutral α-glucosidase.[4]
Materials:
-
2-Chloro-4-nitrophenyl-β-D-maltoside stock solution
-
Assay Buffer (e.g., phosphate buffer, pH 6.8)
-
Neutral α-glucosidase enzyme solution
-
Auxiliary β-glucosidase solution
-
Stop solution (e.g., sodium carbonate)
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer and equilibrate to the desired temperature.
-
Prepare a working solution of the 2-Chloro-4-nitrophenyl-β-D-maltoside substrate in the assay buffer.
-
In a reaction tube, combine the assay buffer, the neutral α-glucosidase enzyme solution, and the auxiliary β-glucosidase.
-
Pre-incubate the mixture for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction for a fixed period.
-
Stop the reaction by adding a suitable stop solution which also elevates the pH to maximize the color of the released 2-chloro-4-nitrophenol.
-
Measure the absorbance of the resulting solution at the appropriate wavelength for the ionized chromophore.
-
A standard curve of 2-chloro-4-nitrophenol should be prepared to quantify the amount of product formed.
Visualizations
Enzymatic Hydrolysis Workflow
The following diagram illustrates the general workflow for an enzyme kinetic assay using a chromogenic substrate.
Caption: General workflow for a chromogenic enzyme assay.
Substrate Hydrolysis Pathway
This diagram illustrates the enzymatic cleavage of this compound.
Caption: Enzymatic cleavage of the chromogenic substrate.
Conclusion
This compound and its derivatives are effective chromogenic substrates for the kinetic analysis of α-amylases and, in coupled assays, α-glucosidases. While specific kinetic data for the maltoside derivative is not as prevalent as for the maltotrioside, the principles and protocols outlined in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully characterize the kinetic parameters of these substrates with a wider range of glycosidases to enhance their utility in diagnostics and drug discovery.
References
- 1. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of modified 2-chloro-4-nitrophenyl beta-maltopentaosides as useful substrates for assay of human alpha amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of beta-maltosides (p-nitrophenyl-beta-D-maltoside, 2-chloro-4- nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside) as substrates for the assay of neutral alpha-glucosidase from human kidney and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomaghreb.com [biomaghreb.com]
- 6. researchgate.net [researchgate.net]
Solubility and stability of 2-Chloro-4-nitrophenylmaltoside in aqueous buffers
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4-nitrophenylmaltoside in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound (CNP-Maltoside), a chromogenic substrate widely used in enzymatic assays. Understanding these properties is critical for the development of robust and reliable assays, as well as for the formulation and storage of this reagent. This document summarizes available data, provides detailed experimental protocols for characterization, and presents logical frameworks for understanding the factors that influence the solubility and stability of this compound.
Solubility of this compound
The solubility of CNP-Maltoside is a critical parameter for its application in aqueous buffer systems, directly impacting its performance as an enzyme substrate. Insufficient solubility can lead to inaccurate and non-reproducible results. The solubility is influenced by the solvent, buffer composition, pH, and temperature.
Quantitative Solubility Data
Quantitative solubility data for 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), a closely related and commonly used analog, is available in various solvents. This data provides a useful reference for CNP-Maltoside.
| Solvent/Buffer System | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | Slightly soluble |
| Phosphate Buffered Saline (PBS), pH 7.2 | 10 mg/mL |
| Water | Soluble |
| Acetate Buffer (e.g., 50 mM, pH 4.5) | Data not available |
| Citrate Buffer (e.g., 50 mM, pH 6.0) | Data not available |
Note: "Slightly soluble" is a qualitative description and indicates that the precise solubility has not been quantified in this solvent. The solubility in water is also not precisely quantified but is generally understood to be sufficient for most enzymatic assays.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound in a specific buffer is the shake-flask method.
Objective: To determine the saturation concentration of CNP-Maltoside in a given aqueous buffer at a controlled temperature.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., phosphate, citrate, acetate) at desired pH values
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC with a UV detector or a spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of the desired aqueous buffers at specific pH values.
-
Addition of Excess Solute: Add an excess amount of CNP-Maltoside to a known volume of each buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase (for HPLC) or the corresponding buffer. Analyze the concentration of the dissolved CNP-Maltoside using a validated HPLC method or by measuring its absorbance at its λmax (around 291 nm) with a spectrophotometer.
-
Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
Visualization of the Solubility Determination Workflow
Caption: Workflow for determining the solubility of CNP-Maltoside.
Stability of this compound in Aqueous Buffers
The stability of CNP-Maltoside in aqueous solutions is paramount for its use as a reliable substrate. Degradation, primarily through hydrolysis of the glycosidic bond, releases 2-chloro-4-nitrophenol, leading to an increase in background signal and a decrease in the effective substrate concentration. The rate of hydrolysis is significantly influenced by pH, temperature, and buffer composition.
Factors Influencing Stability
-
pH: The hydrolysis of nitrophenyl glycosides is known to be pH-dependent. The glycosidic linkage is susceptible to both acid- and base-catalyzed hydrolysis. A detailed study on the hydrolysis of 4-nitrophenyl β-D-glucoside, a similar compound, revealed different hydrolysis mechanisms dominating at different pH ranges. It is expected that CNP-Maltoside will exhibit its greatest stability in the neutral to slightly acidic pH range.
-
Temperature: As with most chemical reactions, the rate of hydrolysis of CNP-Maltoside increases with temperature. For long-term storage, frozen conditions (-20°C) are recommended to minimize degradation.
-
Buffer Composition: Certain buffer components can potentially catalyze the hydrolysis reaction. Therefore, the choice of buffer can impact the stability of the substrate solution.
Expected Degradation Profile
Based on studies of similar nitrophenyl glycosides, the degradation of CNP-Maltoside in aqueous buffers is expected to follow a predictable pattern concerning pH.
| pH Range | Expected Dominant Hydrolysis Mechanism | Expected Rate of Degradation |
| Acidic (pH < 4) | Specific acid-catalyzed hydrolysis | High |
| Neutral (pH 6-8) | Uncatalyzed (spontaneous) hydrolysis | Low |
| Basic (pH > 9) | Base-catalyzed hydrolysis | High |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Objective: To evaluate the stability of CNP-Maltoside under various stress conditions (pH, temperature) and to identify the primary degradation products.
Materials:
-
This compound
-
Aqueous buffers of different pH (e.g., 0.1 M HCl, phosphate buffers at pH 5, 7, and 9, 0.1 M NaOH)
-
Temperature-controlled incubators or water baths
-
HPLC with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of CNP-Maltoside in a suitable solvent (e.g., water or a buffer where it is most stable).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C).
-
Neutral Hydrolysis: Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.0) and incubate at a specific temperature (e.g., 60°C).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: At each time point, neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact CNP-Maltoside from its degradation products, primarily 2-chloro-4-nitrophenol. A PDA detector is useful for peak purity analysis.
-
Data Analysis: Quantify the amount of remaining CNP-Maltoside and the formation of 2-chloro-4-nitrophenol over time. Calculate the degradation rate constants under each condition.
Visualization of the Stability Testing Workflow
An In-depth Technical Guide to 2-Chloro-4-nitrophenylmaltoside Derivatives for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2-chloro-4-nitrophenyl (CNP) maltoside derivatives as chromogenic substrates in enzyme assays, with a primary focus on α-amylase and α-glucosidase. These substrates have become invaluable tools in clinical diagnostics and drug discovery due to their sensitivity, specificity, and ease of use in automated systems.
Introduction to CNP-Maltoside Derivatives
2-Chloro-4-nitrophenylmaltoside derivatives are synthetic chromogenic substrates designed to mimic the natural substrates of glycosidase enzymes. The core structure consists of a maltooligosaccharide chain linked to a 2-chloro-4-nitrophenyl group. The principle of detection relies on the enzymatic cleavage of the glycosidic bond, which liberates the chromophore 2-chloro-4-nitrophenol (CNP). The release of CNP results in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.[1] The key advantages of using these derivatives include:
-
Direct Measurement: Many assays using CNP-derivatives do not require auxiliary enzymes, simplifying the experimental setup.[2]
-
High Sensitivity: The high molar extinction coefficient of 2-chloro-4-nitrophenol allows for the detection of low enzyme concentrations.
-
Rapid Kinetics: The color development is typically fast with linear kinetics, making it suitable for high-throughput screening and automated analyzers.[2]
-
Stability: These substrates are generally stable in their powdered form and for extended periods after reconstitution.[2]
Synthesis of 2-Chloro-4-nitrophenyl-β-D-maltoside
The synthesis of 2-chloro-4-nitrophenyl-β-D-maltoside can be achieved through the reaction of hepta-acetate-α-D-maltosyl bromide with 2-chloro-4-nitrophenol. This reaction is typically carried out in a two-phase system utilizing a phase transfer catalyst to facilitate the interaction between the reactants.[3]
Applications in Enzyme Assays
α-Amylase Assays
CNP-maltoside derivatives, particularly 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), are widely used for the determination of α-amylase activity in serum and urine for the diagnosis of pancreatic disorders.[1] Human pancreatic and salivary amylases can directly cleave this substrate.[2] The assay is based on the principle that α-amylase hydrolyzes CNP-G3 to release 2-chloro-4-nitrophenol (CNP), along with other products like 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[4]
α-Glucosidase Assays
2-chloro-4-nitrophenyl-β-D-maltoside has been successfully employed as a substrate for the assay of neutral α-glucosidase.[3][5] This assay, however, requires the use of a β-glucosidase as an auxiliary enzyme. The method has demonstrated higher sensitivity compared to assays using corresponding synthetic α-glucosides.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for enzyme assays utilizing this compound derivatives.
Table 1: Optimized Reaction Conditions for α-Amylase Assay using CNP-G3
| Parameter | Value | Reference |
| Substrate | 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | |
| Substrate Concentration | 2.25 mmol/L | [4][6] |
| Buffer | 4-morpholinoethanesulphonic acid (MES) | [4][6] |
| Buffer Concentration | 50 mmol/L | [4][6] |
| pH | 6.0 - 6.28 | [4][6] |
| Temperature | 37°C | [6] |
| Activators | Chloride (310-350 mmol/L), Calcium (5.0-6.0 mmol/L) | [4][6] |
| Wavelength | 405 nm |
Table 2: Performance Characteristics of the α-Amylase CNP-G3 Assay
| Parameter | Value | Reference |
| Detection Limit | 2.9 U/L | [6] |
| Linearity Range | Up to 820 U/L (for 300s measurement) | [6] |
| Up to 1450 U/L (for 120s measurement) | [6] | |
| Imprecision (CV) | 3.2% at 46 U/L | [6] |
| Interfering Substances | Bilirubin (≤ 630 µmol/L), Hemoglobin (≤ 6 g/L), Triglycerides (≤ 30 mmol/L), Heparin (≤ 100 kU/L), Glucose (≤ 120 mmol/L) do not interfere. | [6] |
Table 3: Kinetic Parameters of Modified 2-chloro-4-nitrophenyl-β-maltopentaosides for Human α-Amylase
| Derivative Modification | Effect on Km | Reference |
| Hydrophobic modifications | Smaller Km values | [7] |
| 6-bromo-6-deoxy-α-D-glucopyranosyl | Rapidly hydrolyzed | [7] |
| 6-azido-6-deoxy-α-D-glucopyranosyl | Rapidly hydrolyzed | [7] |
| 6-O-(N-isopropyl)carbamoyl-α-D-glucopyranosyl | Rapidly hydrolyzed | [7] |
Experimental Protocols
Protocol for α-Amylase Activity Assay using CNP-G3
This protocol is adapted from optimized methods for routine analysis.[4][6]
Reagents:
-
Working Reagent:
-
50 mmol/L 4-morpholinoethanesulphonic acid (MES) buffer, pH 6.0
-
2.25 mmol/L 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
-
350 mmol/L Sodium chloride
-
6 mmol/L Calcium acetate
-
900 mmol/L Potassium thiocyanate
-
0.95 g/L Sodium azide (as a preservative)
-
-
Sample: Serum or plasma.
Procedure:
-
Pre-warm the working reagent to 37°C.
-
Pipette 1.0 mL of the working reagent into a cuvette.
-
Add 25 µL of the sample to the cuvette.
-
Mix gently and start the timer.
-
Incubate the mixture at 37°C.
-
Measure the initial absorbance (A1) at 405 nm after a 1-minute incubation.
-
Continue to measure the absorbance at 1-minute intervals for the next 3 minutes (A2, A3, A4).
-
Calculate the average change in absorbance per minute (ΔA/min).
Calculation of α-Amylase Activity:
The activity of α-amylase is calculated using the following formula:
Activity (U/L) = (ΔA/min) * TV * 1000 / (ε * SV * P)
Where:
-
ΔA/min = The average change in absorbance per minute
-
TV = Total volume in the cuvette (mL)
-
ε = Molar extinction coefficient of 2-chloro-4-nitrophenol (12.9 L·mmol⁻¹·cm⁻¹)
-
SV = Sample volume (mL)
-
P = Path length of the cuvette (cm)
-
1000 = Conversion factor from mL to L
Protocol for Neutral α-Glucosidase Activity Assay
This assay utilizes 2-chloro-4-nitrophenyl-β-D-maltoside and requires an auxiliary enzyme.[3][5]
Reagents:
-
Substrate Solution: 2-chloro-4-nitrophenyl-β-D-maltoside in a suitable buffer (e.g., phosphate buffer).
-
Auxiliary Enzyme: β-glucosidase solution.
-
Sample: Human kidney or urine samples.
-
Stop Reagent: A solution to terminate the enzymatic reaction (e.g., a high pH buffer like sodium carbonate).
Procedure:
-
Pre-incubate the sample with the substrate solution at the optimal temperature and pH for neutral α-glucosidase.
-
Initiate the primary reaction by adding the sample to the substrate solution.
-
Allow the reaction to proceed for a defined period.
-
Add the β-glucosidase solution to cleave the 2-chloro-4-nitrophenyl group from any remaining substrate and intermediates.
-
Stop the reaction by adding the stop reagent.
-
Measure the absorbance of the liberated 2-chloro-4-nitrophenol at 405 nm.
Note: The exact concentrations and incubation times need to be optimized for the specific enzyme source and experimental conditions.
Mandatory Visualizations
Caption: General workflow for a chromogenic enzyme assay using CNP-maltoside derivatives.
Caption: Reaction mechanism for the α-amylase-catalyzed hydrolysis of CNP-G3.
References
- 1. biomaghreb.com [biomaghreb.com]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis of beta-maltosides, derivatives of p-nitrophenol, 2-chloro-4-nitrophenol, and 4-methylumbelliferone, and their use as substrates for determining alpha-glucosidase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chronolab.com [chronolab.com]
- 5. Use of beta-maltosides (p-nitrophenyl-beta-D-maltoside, 2-chloro-4- nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside) as substrates for the assay of neutral alpha-glucosidase from human kidney and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of modified 2-chloro-4-nitrophenyl beta-maltopentaosides as useful substrates for assay of human alpha amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Properties of 2-Chloro-4-Nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectrophotometric properties of 2-chloro-4-nitrophenol, a compound of interest in various industrial and environmental contexts. This document details its ultraviolet-visible (UV-Vis) absorption characteristics, experimental protocols for its analysis, and insights into its biological degradation pathways.
Core Spectrophotometric Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Not Specified | approx. 320 | Data not available | NIST WebBook[1] |
| Aqueous | 420 | Data not available (used for calibration curve) | [2] |
Note: The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. A higher value indicates a stronger absorption. The data from the NIST WebBook is an approximation based on the graphical representation of the spectrum.[1] The absorbance at 420 nm in aqueous solution has been used for the creation of standard calibration curves for quantitative analysis.[2]
Experimental Protocols
The determination of the spectrophotometric properties of 2-chloro-4-nitrophenol can be achieved through standard UV-Vis spectrophotometry. Below is a generalized protocol that can be adapted for specific experimental needs.
Objective: To determine the λmax and molar absorptivity of 2-chloro-4-nitrophenol in a specific solvent.
Materials:
-
2-chloro-4-nitrophenol (analytical grade)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a known mass of 2-chloro-4-nitrophenol.
-
Dissolve the compound in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.01 mM).
-
-
Determination of λmax:
-
Use the most concentrated standard solution that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).
-
Scan the solution across a relevant UV-Vis wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Measurement of Absorbance:
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution, starting from the least concentrated.
-
-
Calculation of Molar Absorptivity:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in M), the slope of the resulting linear graph will be equal to the molar absorptivity multiplied by the path length.
-
Since the path length is typically 1 cm, the slope of the line is the molar absorptivity (ε).
-
Biodegradation Pathways of 2-Chloro-4-Nitrophenol
2-chloro-4-nitrophenol is a xenobiotic compound that can be degraded by various microorganisms. Understanding these degradation pathways is crucial for bioremediation strategies. Two primary bacterial degradation pathways have been identified: the hydroquinone pathway and the benzenetriol pathway.
Hydroquinone Pathway
In this pathway, 2-chloro-4-nitrophenol is initially converted to chlorohydroquinone, which is then dechlorinated to form hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved.
Benzenetriol Pathway
Alternatively, some bacteria degrade 2-chloro-4-nitrophenol via 1,2,4-benzenetriol. This pathway involves an initial monooxygenase-catalyzed reaction followed by ring cleavage. This pathway has been observed in Gram-negative bacteria like Cupriavidus sp.[3][4]
Experimental Workflow for Biodegradation Study
A typical workflow to investigate the microbial degradation of 2-chloro-4-nitrophenol is outlined below. This process involves isolating degrading microbes, identifying metabolites, and elucidating the degradation pathway.
References
- 1. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolysis of 2-Chloro-4-nitrophenylmaltoside by Amylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate, 2-Chloro-4-nitrophenylmaltoside, and its derivatives by α-amylase. This guide covers the core principles of the reaction, detailed experimental protocols, and the interpretation of results, serving as a vital resource for researchers in enzyme kinetics, clinical diagnostics, and drug development.
Introduction to α-Amylase and Chromogenic Substrates
α-Amylase (EC 3.2.1.1) is a key enzyme in carbohydrate metabolism that catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and related polysaccharides. The measurement of α-amylase activity is crucial in various fields, including the diagnosis of pancreatic disorders. Chromogenic substrates, such as 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), have been developed to provide a simple and direct colorimetric assay for α-amylase activity. Upon enzymatic cleavage, these substrates release a colored compound, 2-chloro-4-nitrophenol (CNP), which can be quantified spectrophotometrically.
The Hydrolysis Reaction
Human pancreatic and salivary α-amylases directly hydrolyze 2-Chloro-4-nitrophenyl-α-D-maltotrioside without the need for auxiliary enzymes. The enzyme cleaves the α-1,4-glycosidic linkage, releasing the chromogenic aglycone, 2-chloro-4-nitrophenol.
The overall reaction for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by α-amylase can be summarized as follows:
5 CNP-G3 + α-Amylase → 3 CNP + 2 CNP-G2 + 2 Maltotriose + 2 Glucose[1]
The primary monitored product is 2-chloro-4-nitrophenol (CNP), which exhibits a distinct yellow color and can be measured by the increase in absorbance at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.
dot
References
An In-depth Technical Guide to the Chemical Synthesis of Chromogenic Amylase Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the chemical synthesis of chromogenic substrates for α-amylase. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis pathways, experimental protocols, and kinetic properties of these essential tools for amylase research and diagnostics.
Introduction to Chromogenic Amylase Substrates
Chromogenic substrates are invaluable for the simple and continuous monitoring of α-amylase activity. These molecules are synthetic oligosaccharides chemically linked to a chromophore. Enzymatic cleavage by α-amylase releases the chromophore, leading to a measurable color change. The rate of color formation is directly proportional to the amylase activity. The most common chromophores employed are p-nitrophenol (PNP) and 2-chloro-p-nitrophenol (CNP), which absorb light at approximately 405 nm upon their release.
A key innovation in this field is the development of "blocked" substrates. In these molecules, the non-reducing end of the oligosaccharide is chemically modified to prevent cleavage by exo-enzymes like glucosidases. This ensures that the color release is specific to the endo-acting α-amylase.
General Synthesis Strategies
The synthesis of chromogenic amylase substrates typically involves a multi-step process that can be broadly categorized into chemical and enzymatic approaches.
Chemical Synthesis
The chemical synthesis of these substrates is a complex process that requires careful control of reaction conditions and the use of protecting groups to achieve the desired regioselectivity. The general workflow involves:
-
Protection of Oligosaccharides: The hydroxyl groups of the starting maltooligosaccharide (e.g., maltotriose, maltoheptaose) are protected to prevent unwanted side reactions. This is often achieved through peracetylation.
-
Introduction of the Chromophore: The protected oligosaccharide is then glycosylated with the chromogenic aglycone (e.g., p-nitrophenol or 2-chloro-4-nitrophenol).
-
Blocking of the Non-reducing End: A blocking group, such as an ethylidene or benzylidene group, is introduced to the terminal glucose residue.
-
Deprotection: The protecting groups on the hydroxyls are removed to yield the final chromogenic substrate.
Enzymatic Synthesis
Enzymatic methods, particularly transglycosylation reactions, offer an alternative and often more regioselective approach to synthesizing these substrates.[1][2] In this method, a glycosyl donor (e.g., a maltooligosaccharide) is transferred to a chromogenic acceptor (e.g., p-nitrophenyl-α-D-glucoside) by a transglycosylating enzyme.[1][2] This approach can simplify the synthesis by reducing the need for extensive protection and deprotection steps.[1][2]
Key Chromogenic Substrates and Their Properties
Several chromogenic substrates have been developed, each with specific characteristics. The choice of substrate often depends on the specific application, such as the type of amylase being studied and the desired assay sensitivity.
| Substrate Name | Abbreviation | Chromophore | Oligosaccharide Chain Length | Key Features |
| 2-Chloro-4-nitrophenyl-α-D-maltotrioside | CNP-G3 | 2-Chloro-4-nitrophenol | 3 | Direct substrate, does not require coupling enzymes.[3] |
| Ethylidene-p-nitrophenyl-maltoheptaoside | Et-PNP-G7 | p-Nitrophenol | 7 | Blocked substrate, requires a coupling enzyme (α-glucosidase).[4][5] |
| Benzylidene-p-nitrophenyl-maltoheptaoside | BPNPG7 | p-Nitrophenol | 7 | Blocked substrate, requires coupling enzymes (α-glucosidase and glucoamylase). |
Experimental Protocols
General Considerations
-
All reagents should be of high purity.
-
Anhydrous conditions are crucial for many of the chemical synthesis steps.
-
Purification of intermediates and the final product is critical and is often achieved using column chromatography, including High-Performance Liquid Chromatography (HPLC).
Example Protocol: Synthesis of 2,4-dinitrophenyl α-maltoside (A model for chromogenic substrate synthesis)
This protocol is based on the chemical synthesis of a dinitrophenyl-based substrate, which follows a similar principle to the synthesis of other chromogenic substrates.
Step 1: Peracetylation of Maltose
-
Suspend anhydrous sodium acetate in acetic anhydride.
-
Add maltose to the mixture and heat under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain per-O-acetylated maltose.
Step 2: Glycosylation with 2,4-Dinitrofluorobenzene
-
Dissolve the per-O-acetylated maltose in an anhydrous solvent such as dimethylformamide (DMF).
-
Add 2,4-dinitrofluorobenzene and a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product.
-
Purify the product by column chromatography.
Step 3: Deacetylation
-
Dissolve the protected dinitrophenyl maltoside in a solution of HCl in methanol.
-
Stir the reaction at room temperature.
-
Neutralize the reaction with a base and concentrate the mixture.
-
Purify the final product, 2,4-dinitrophenyl α-maltoside, by column chromatography.
Enzymatic Assay Protocol using a Blocked Substrate
This protocol describes a typical α-amylase assay using a blocked p-nitrophenyl-based substrate.[1][6]
Reagents:
-
Blocked chromogenic substrate solution (e.g., Ethylidene-p-nitrophenyl-maltoheptaoside)
-
Coupling enzyme solution (e.g., α-glucosidase)
-
Buffer solution (e.g., HEPES or phosphate buffer at optimal pH for the amylase)
-
Stopping reagent (e.g., sodium carbonate or Tris buffer to stop the reaction and develop the color)
-
α-amylase sample
Procedure:
-
Pre-incubate the substrate solution and the coupling enzyme solution at the desired assay temperature (e.g., 37°C).
-
Add the α-amylase sample to the pre-warmed substrate/enzyme mixture to initiate the reaction.
-
Incubate for a defined period.
-
Stop the reaction by adding the stopping reagent.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer.
-
Calculate the α-amylase activity based on the rate of absorbance change.
Data Presentation: Quantitative Analysis
The performance of different chromogenic substrates can be compared based on their kinetic parameters when used with a specific α-amylase.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |
| Starch | Bacillus megaterium RAS103 | 0.878 mg/ml | 81.30 U/ml | 6.0 |
| Carboxymethylamylose | Human Pancreatic α-Amylase | Varies with substitution | - | - |
| Carboxymethylamylose | Human Salivary α-Amylase | Varies with substitution | - | - |
Note: The kinetic parameters can vary significantly depending on the specific assay conditions (temperature, pH, buffer composition) and the purity of the enzyme and substrate.
Visualization of Pathways and Workflows
Chemical Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of human pancreatic and salivary alpha-amylases with carboxymethylamyloses as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromogenic, ≥95% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 4. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterisation of novel chromogenic substrates for human pancreatic alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-nitrophenylmaltoside CAS number and molecular weight
An In-depth Technical Guide to 2-Chloro-4-nitrophenyl Glycosides for Amylase Research
This technical guide provides a comprehensive overview of 2-Chloro-4-nitrophenylmaltoside and its more commonly utilized analogue, 2-Chloro-4-nitrophenyl-α-D-maltotrioside. It is designed for researchers, scientists, and drug development professionals who are engaged in enzyme activity studies, particularly focusing on α-amylase. This document details the chemical properties, applications, and experimental protocols associated with these chromogenic substrates.
Introduction
2-Chloro-4-nitrophenyl (CNP) glycosides are valuable tools in biochemistry, primarily serving as chromogenic substrates for glycoside hydrolase enzymes. The presence of the 2-chloro-4-nitrophenoxy group allows for the direct spectrophotometric measurement of enzyme activity. When the glycosidic bond is cleaved by an enzyme such as α-amylase, the released 2-chloro-4-nitrophenol (CNP) is yellow and can be quantified by measuring its absorbance at 405 nm. This guide will cover the properties of both the maltoside and maltotrioside derivatives.
Physicochemical Properties
A clear distinction must be made between the maltoside and maltotrioside forms of this compound. The maltoside is a disaccharide, while the maltotrioside is a trisaccharide. The latter is more frequently employed in clinical and research settings for α-amylase assays.
This compound (Disaccharide)
This compound consists of a 2-chloro-4-nitrophenyl group attached to a maltose unit. Information on its specific applications is limited in the scientific literature compared to its maltotrioside counterpart.
| Property | Value | Reference |
| PubChem CID | 132545 | [1] |
| CAS Number | 143206-27-3 | [2] |
| Molecular Formula | C₁₈H₂₄ClNO₁₃ | [1] |
| Molecular Weight | 497.83 g/mol | [2] |
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) (Trisaccharide)
CNP-G3 is a well-established chromogenic substrate for the direct measurement of α-amylase activity.[3] Its use in clinical diagnostics and research is widespread due to the simplicity and sensitivity of the resulting assay, which does not require coupling with auxiliary enzymes.[3][4]
| Property | Value | Reference |
| Synonyms | CNP-G3, 2-chloro-4-nitrophenyl O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside | [5] |
| CAS Number | 118291-90-0 | [5] |
| Molecular Formula | C₂₄H₃₄ClNO₁₈ | [5] |
| Molecular Weight | 659.98 g/mol | [5] |
| Appearance | Powder or crystals | [5] |
| Storage Temperature | -20°C | [5] |
Application in α-Amylase Activity Assays
The primary application of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) is in the quantitative determination of α-amylase activity in biological samples such as serum, plasma, and urine.[6] The assay is based on the enzymatic hydrolysis of CNP-G3 by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm.[7] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[7] This direct assay method is noted for its precision, low background absorbance, and the absence of a lag phase.[3]
Enzymatic Reaction Pathway
The hydrolysis of CNP-G3 by α-amylase is a direct, one-step enzymatic reaction. The enzyme cleaves the glycosidic bond, resulting in the release of the chromophore and smaller sugar units.
References
- 1. This compound | C18H24ClNO13 | CID 132545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 143206-27-3,this compound | lookchem [lookchem.com]
- 3. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromogenic, ≥95% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. bioactiva.com [bioactiva.com]
Methodological & Application
Application Notes and Protocols: Kinetic Assay for α-Amylase Using 2-Chloro-4-nitrophenyl-α-D-maltotrioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylase is a crucial enzyme in carbohydrate metabolism, responsible for the hydrolysis of α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen. The measurement of α-amylase activity is vital in various fields, including clinical diagnostics for conditions like pancreatitis, and in the food and pharmaceutical industries for quality control and drug development.[1] This document provides a detailed protocol for a kinetic assay of α-amylase using the chromogenic substrate 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). This substrate is directly cleaved by α-amylase, releasing 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm.[1][2] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2] This method is favored for its simplicity, high sensitivity, and suitability for high-throughput screening.
Principle of the Assay
The kinetic assay is based on the enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) by α-amylase. The reaction yields 2-chloro-4-nitrophenol (CNP) and other smaller saccharides. The released CNP has a distinct yellow color and its concentration can be quantified by measuring the increase in absorbance at 405 nm over time. The rate of this absorbance change is directly proportional to the α-amylase activity under the specified assay conditions.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the α-amylase kinetic assay using CNPG3. This data is essential for experimental design, data interpretation, and comparison of results.
| Parameter | Value | Enzyme Source | Substrate | Notes |
| Kinetic Parameters | ||||
| Michaelis Constant (Km) | Not explicitly found in searched literature | Human Pancreatic/Salivary α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | The precise Km and Vmax values for human α-amylase with CNPG3 are not readily available in the reviewed literature. Researchers may need to determine these constants empirically for their specific assay conditions. |
| Maximum Velocity (Vmax) | Not explicitly found in searched literature | Human Pancreatic/Salivary α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | |
| Inhibitor Data | ||||
| Acarbose (IC50) | 3.72 µg/mL | Porcine Pancreatic α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | Acarbose is a well-characterized α-amylase inhibitor and can be used as a positive control in inhibitor screening assays. The IC50 value can vary depending on the specific assay conditions.[3] |
| Assay Conditions | ||||
| Wavelength (λ) | 405 nm | - | - | Optimal wavelength for measuring the absorbance of the released 2-chloro-4-nitrophenol. |
| Temperature | 37°C | - | - | Standard temperature for enzymatic assays to mimic physiological conditions. |
| pH | 6.0 - 6.9 | - | - | The optimal pH for α-amylase activity can vary slightly depending on the enzyme source and buffer composition. |
| Linearity Range | Up to 2000 U/L | Human α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | The assay is linear over a wide range of enzyme concentrations. Samples with higher activity should be diluted. |
Experimental Protocols
Materials and Reagents
-
α-Amylase (e.g., human pancreatic or salivary α-amylase)
-
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer or Sodium Phosphate buffer
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl₂)
-
Potassium Thiocyanate (KSCN) (optional, can enhance reaction rate)
-
α-Amylase inhibitors (e.g., Acarbose) for control experiments
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 405 nm and temperature control at 37°C
-
Pipettes and tips
-
Reagent reservoirs
-
Ultrapure water
Reagent Preparation
-
Assay Buffer (50 mM MES, 300 mM NaCl, 5 mM CaCl₂, pH 6.2) :
-
Dissolve the appropriate amount of MES, NaCl, and CaCl₂ in ultrapure water.
-
Adjust the pH to 6.2 with 1 M NaOH or 1 M HCl.
-
Bring the final volume to the desired amount with ultrapure water.
-
Filter the buffer through a 0.22 µm filter. Store at 4°C.
-
-
CNPG3 Substrate Solution (2.25 mM) :
-
Dissolve the required amount of CNPG3 in the Assay Buffer.
-
Protect the solution from light. Prepare fresh or store in aliquots at -20°C for short-term storage.
-
-
α-Amylase Enzyme Solution :
-
Prepare a stock solution of α-amylase in Assay Buffer.
-
On the day of the experiment, prepare serial dilutions of the enzyme in Assay Buffer to the desired concentrations.
-
-
Inhibitor Stock Solution (e.g., 1 mg/mL Acarbose) :
-
Dissolve the inhibitor in an appropriate solvent (e.g., ultrapure water or DMSO).
-
Prepare serial dilutions of the inhibitor in the Assay Buffer.
-
Assay Procedure
-
Plate Setup :
-
Design the plate layout to include blanks (no enzyme), controls (no inhibitor), positive controls (with a known inhibitor), and test samples with varying concentrations of the test compound.
-
-
Reaction Mixture Preparation :
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the appropriate inhibitor dilution or vehicle (for controls) to the respective wells.
-
Add 25 µL of the α-amylase enzyme solution to all wells except the blank wells (add 25 µL of Assay Buffer to the blank wells instead).
-
-
Pre-incubation :
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction :
-
Add 100 µL of the pre-warmed CNPG3 Substrate Solution to all wells to start the reaction.
-
-
Kinetic Measurement :
-
Immediately place the microplate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the kinetic assay protocol for α-amylase using CNPG3.
Caption: Experimental workflow for the α-amylase kinetic assay.
Reaction Principle
This diagram illustrates the enzymatic reaction principle of the α-amylase assay with CNPG3.
Caption: Principle of the chromogenic α-amylase assay.
References
- 1. biolabo.fr [biolabo.fr]
- 2. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endpoint α-Amylase Assay Using 2-Chloro-4-nitrophenylmaltoside (CNPG3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylase is a key enzyme in the digestion of carbohydrates, catalyzing the hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and other related polysaccharides. The measurement of α-amylase activity is a critical diagnostic tool, primarily for acute pancreatitis, but also for other disorders involving the pancreas and salivary glands.[1][2][3] This document provides a detailed protocol for the quantitative determination of α-amylase activity using the chromogenic substrate, 2-Chloro-4-nitrophenylmaltoside (CNPG3). This endpoint assay offers a simple, rapid, and reliable method suitable for routine analysis in a laboratory setting.[4]
Principle of the Method
The endpoint α-amylase assay with CNPG3 is based on the enzymatic hydrolysis of the substrate by α-amylase. α-Amylase cleaves the CNPG3 molecule, releasing 2-chloro-4-nitrophenol (CNP) and other smaller oligosaccharides.[1][3][5][6] The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at a wavelength of 405 nm.[1][5][7]
The enzymatic reaction is as follows:
α-Amylase CNPG3 + H₂O → 2-Chloro-4-nitrophenol + Maltotriose + Glucose + 2-chloro-4-nitrophenyl-α-D-maltoside[1][3][6]
Reagents and Materials
Reagent Composition
The specific concentrations of components may vary slightly between commercial kits, but a typical reagent formulation includes:
| Component | Concentration | Purpose |
| This compound (CNPG3) | 2.25 - 2.27 mmol/L | Substrate for α-amylase |
| MES Buffer (pH 6.0 - 6.28) | 50 - 100 mmol/L | Maintains optimal pH for the reaction |
| Sodium Chloride | 300 - 350 mmol/L | Activator of α-amylase |
| Calcium Acetate/Chloride | 5.0 - 10 mmol/L | Essential cofactor for α-amylase activity |
| Potassium Thiocyanate | 750 - 900 mmol/L | Stabilizer and aids in color development |
| Sodium Azide | < 0.1% | Preservative |
Note: Always refer to the manufacturer's instructions for the specific reagent composition.
Materials Required but Not Provided
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm[6][8]
-
Micropipettes and tips
-
Cuvettes or microplates[8]
-
Test tubes and rack[8]
-
Timer[8]
-
0.9% NaCl solution for sample dilution[5]
-
Calibrators and Controls
Experimental Protocol
Reagent Preparation
The reagent is typically provided as a ready-to-use liquid.[9][10] Gently invert the reagent bottle before use to ensure homogeneity.[5]
Sample Handling
-
Specimen Types: Serum, heparinized or EDTA plasma, and urine can be used.[1][5][9] Avoid using anticoagulants such as citrate, oxalate, and fluoride as they may inhibit α-amylase activity by binding calcium.[2][9]
-
Storage: Serum and plasma are stable for up to 7 days at 2-8°C and for several months at -20°C.[1][9] Urine samples should be analyzed within 2 hours of collection or the pH adjusted to the alkaline range for storage at 4°C.[9]
Assay Procedure (Manual Method)
-
Set the spectrophotometer wavelength to 405 nm and the temperature to 37°C.[5][9]
-
Pipette 1.0 mL of the α-amylase reagent into a cuvette and pre-incubate at 37°C for 5 minutes.[8]
-
Add 20-25 µL of the sample (serum, plasma, or diluted urine) to the cuvette.[5][9]
-
Mix gently and start the timer.[5]
-
Incubate the reaction mixture at 37°C.
-
Measure the absorbance at 1 minute and then at regular intervals (e.g., every minute) for the next 2-3 minutes.[1][5]
-
Calculate the mean change in absorbance per minute (ΔOD/min).
Note: For automated analyzers, refer to the specific instrument application notes provided by the reagent manufacturer.
Calculation of α-Amylase Activity
The α-amylase activity is calculated using the following formula:
α-Amylase Activity (U/L) = ΔOD/min x Factor
The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol under the specific assay conditions. This factor is typically provided by the reagent manufacturer and may vary.[8]
Performance Characteristics
The following table summarizes the typical performance characteristics of the endpoint α-amylase assay with CNPG3.
| Parameter | Typical Value |
| Linearity | Up to 1000 - 2000 U/L[1][7] |
| Sensitivity (Lower Detection Limit) | 2.9 - 12 U/L[1][11] |
| Precision (Within-run CV) | < 2% - 3.2%[4][7][11] |
| Precision (Between-run CV) | < 3%[4] |
| Interfering Substances | |
| Hemoglobin | No significant interference up to 5 g/L[5][11] |
| Bilirubin | No significant interference up to 600 µmol/L or 30 mg/dL[5][11] |
| Lipemia (Triglycerides) | No significant interference up to 5 g/L[5][11] |
Signaling Pathway and Experimental Workflow
Enzymatic Reaction of α-Amylase with CNPG3
Caption: Enzymatic hydrolysis of CNPG3 by α-amylase.
Experimental Workflow for α-Amylase Assay
Caption: Step-by-step workflow for the endpoint α-amylase assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity | Inactive enzyme in the sample | Use fresh samples. Ensure proper storage conditions. |
| Incorrect reagent storage or expired reagent | Check reagent expiration date and storage conditions. | |
| Presence of inhibitors (e.g., citrate, oxalate) | Use appropriate sample types (serum, heparinized plasma). | |
| High background absorbance | Reagent contamination or degradation | Use a new vial of reagent. Check for turbidity. |
| Lipemic or hemolyzed sample | Centrifuge lipemic samples. Avoid using hemolyzed samples. | |
| Non-linear reaction rate | Substrate depletion (very high enzyme activity) | Dilute the sample with 0.9% NaCl and re-assay. Multiply the result by the dilution factor. |
| Incorrect temperature | Ensure the spectrophotometer and reagents are at the correct temperature (37°C). |
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. en.denis.uz [en.denis.uz]
- 4. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioactiva.com [bioactiva.com]
- 6. chronolab.com [chronolab.com]
- 7. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 8. corelabsupplies.com [corelabsupplies.com]
- 9. biolinediagnostics.com [biolinediagnostics.com]
- 10. precisionbiomed.in [precisionbiomed.in]
- 11. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serum α-Amylase Measurement with CNP-G3
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of the Method
α-Amylase is a key enzyme primarily produced by the pancreas and salivary glands that aids in the digestion of carbohydrates.[1] The measurement of its activity in serum is a critical diagnostic tool, most commonly for acute pancreatitis, where levels can rise significantly within 2 to 12 hours of onset.[2][3] Elevated levels may also be associated with other conditions such as perforated peptic ulcers, salivary gland diseases, and renal failure.[2][4]
The 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) assay is a direct, kinetic colorimetric method for the quantitative determination of α-amylase activity.[4][5] The principle of this method is based on the hydrolysis of the chromogenic substrate, CNP-G3, by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[2][4][5]
Caption: Enzymatic reaction principle of the CNP-G3 assay.
Materials and Reagents
Equipment
-
Spectrophotometer or clinical chemistry analyzer capable of reading at 405 nm with a temperature-controlled cuvette (37°C).[4][6]
-
Refrigerated centrifuge.
-
Calibrated pipettes.
-
Vortex mixer.
-
Test tubes and racks.
-
Heating block or water bath (37°C).[6]
Reagents
-
CNP-G3 Reagent Kit (contains substrate, buffer, and activators like calcium).
-
Deionized water.
-
General Chemistry Calibrator and Controls (Normal and Abnormal levels).[1][4]
-
Blood collection tubes (serum tubes, with or without a clot activator).
Experimental Protocols
Serum Sample Collection and Preparation
Proper sample collection and handling are critical to ensure accurate results. Contamination with saliva or the use of improper anticoagulants can significantly affect α-amylase activity.[3][8]
Caption: Workflow for serum sample preparation from whole blood.
Methodology:
-
Blood Collection: Collect whole blood into a serum collection tube (e.g., a red-top tube) that does not contain anticoagulants like EDTA, citrate, or oxalate.[8][9]
-
Clotting: Allow the blood to clot by leaving the tube undisturbed at room temperature for a minimum of 15-30 minutes.[10]
-
Centrifugation: To separate the clot from the serum, centrifuge the tube at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge.[10]
-
Serum Separation: Immediately and carefully transfer the clear supernatant (serum) into a clean, labeled polypropylene tube using a pipette.[10] Avoid disturbing the cell layer.
-
Storage: If the assay is not performed immediately, store the serum as described in Table 1. Avoid repeated freeze-thaw cycles.[9]
Assay Procedure (Manual Method Example)
Note: This is a general protocol. Refer to the specific reagent kit insert for precise volumes, times, and factors, as they may vary.
-
Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions. Most CNP-G3 reagents are provided as a ready-to-use liquid.[1][6] Bring the reagent to the assay temperature (e.g., 37°C).
-
Assay Setup: Pipette 1.0 mL of the CNP-G3 working reagent into a cuvette or test tube.[4] Pre-incubate at 37°C for at least 5 minutes.[6]
-
Blank Measurement: Zero the spectrophotometer at 405 nm using deionized water or a reagent blank as specified by the kit.[6]
-
Sample Addition: Add 25 µL of the prepared serum sample to the reagent.[4][6]
-
Kinetic Measurement: Mix gently and immediately start monitoring the change in absorbance at 405 nm. After an initial delay (e.g., 60 seconds), record the absorbance every minute for the next 2-3 minutes.[4][6]
-
Calculation: Determine the average change in absorbance per minute (ΔOD/min). Calculate the α-amylase activity using the formula provided by the manufacturer, which is based on the molar absorptivity of CNP.
Quality Control
-
Run commercially available normal and abnormal control sera with each batch of samples.[7]
-
Ensure control values fall within the manufacturer's specified ranges.[4]
-
Calibration should be performed when using a new reagent lot, after instrument maintenance, or if quality control results are out of range.[4]
Data and Performance Characteristics
Sample Stability and Handling
| Condition | Storage Temperature | Maximum Duration | Source(s) |
| Serum/Plasma | Room Temperature | Up to 7 days | [2][8] |
| 2-8°C | Up to 1 month | [2][4][8] | |
| -20°C (Frozen) | For storage beyond 48 hours | [9] | |
| Table 1: Recommended storage conditions for serum samples intended for α-amylase analysis. |
Potential Interferences
Substances that can interfere with the assay, leading to inaccurate results.
| Interfering Substance | Effect on α-Amylase Activity | Notes | Source(s) |
| Anticoagulants | |||
| EDTA, Citrate, Oxalate, Fluoride | Decrease | These substances chelate calcium ions (Ca²⁺), which are essential cofactors for α-amylase activity. | [2][3][8] |
| Heparin | Compatible | Heparin is generally an acceptable anticoagulant for plasma samples. | [9] |
| Endogenous Substances | |||
| Hemolysis | Interference | Grossly hemolyzed samples should not be used. Some kits report no significant interference up to 5 g/L of hemoglobin. | [4][9] |
| Lipemia | Interference | Lipemic samples may cause turbidity. Centrifugation may be required. Some kits report no interference up to 5 g/L of Intralipid. | [4][9] |
| Bilirubin | Interference | High levels can interfere. Some kits report no significant interference up to 40-60 mg/dL. | [4][7] |
| Contamination | |||
| Saliva | Increase | Saliva contains high levels of α-amylase and can cause falsely elevated results. | [2][3][8] |
| Table 2: Common interfering substances and their effect on the CNP-G3 assay. |
Assay Performance
| Parameter | Typical Value | Notes | Source(s) |
| Linearity | Up to 1200 - 2000 U/L | The measuring range within which results are directly proportional to enzyme activity. | [4][7] |
| Sample Dilution | 1:1 or 1:4 with 0.9% NaCl | Samples with activity exceeding the linearity limit should be diluted, re-assayed, and the result multiplied by the dilution factor. | [4][7] |
| Limit of Detection | ~3 U/L | The lowest concentration of α-amylase that can be reliably detected. | [4][7] |
| Table 3: Typical performance characteristics of the CNP-G3 α-amylase assay. |
References
- 1. chronolab.com [chronolab.com]
- 2. biolabo.fr [biolabo.fr]
- 3. biolabo.fr [biolabo.fr]
- 4. bioactiva.com [bioactiva.com]
- 5. sclavodiagnostics.com [sclavodiagnostics.com]
- 6. corelabsupplies.com [corelabsupplies.com]
- 7. precisionbiomed.in [precisionbiomed.in]
- 8. biolabo.fr [biolabo.fr]
- 9. biolinediagnostics.com [biolinediagnostics.com]
- 10. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Urinary α-Amylase Determination Using a 2-Chloro-4-nitrophenylmaltoside Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylases are enzymes that hydrolyze complex carbohydrates into smaller sugars. In a clinical and research setting, the measurement of α-amylase activity in urine is a key diagnostic tool, primarily for pancreatic disorders. An elevation in urinary α-amylase activity often mirrors a rise in serum levels, making it a valuable, non-invasive diagnostic parameter. This document provides detailed application notes and protocols for the determination of urinary α-amylase activity using a kinetic colorimetric assay based on the substrate 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3).
Principle of the Method
The assay utilizes the direct hydrolytic action of α-amylase on the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3).[1] α-amylase cleaves CNPG3, releasing 2-chloro-4-nitrophenol (CNP), a colored product, and other smaller sugars like 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[1][2] The rate of formation of 2-chloro-4-nitrophenol is measured spectrophotometrically at 405 nm and is directly proportional to the α-amylase activity in the sample.[1][2][3] This direct assay methodology does not require the use of ancillary enzymes, simplifying the experimental procedure.[4][5][6][7]
Quantitative Data Summary
The performance characteristics of the urinary α-amylase assay using a 2-Chloro-4-nitrophenylmaltoside kit are summarized below. Data presented is a synthesis of information from various commercially available kits and research publications.
Table 1: Assay Performance Characteristics
| Parameter | Value | Source |
| Linearity Range (Urine) | 5 - 4,800 U/L | [8] |
| Linearity Range (Serum) | 10 - 2,000 U/L | [8] |
| Lowest Detectable Level (Urine) | 2 U/L | [8] |
| Lowest Detectable Level (Serum) | 1 U/L | [8] |
| Wavelength | 405 nm | [2][9] |
| Temperature | 37°C | [2] |
Table 2: Imprecision Data
| Sample Type | Mean (U/L) | Within-run SD | Within-run CV% | Total SD | Total CV% | Source |
| Serum Level 1 | 45.97 | 0.69 | 1.51 | 2.13 | 4.64 | [8] |
| Serum Level 2 | 494.94 | 3.99 | 0.81 | 14.1 | 2.85 | [8] |
| Serum Level 3 | 3207.84 | 50.73 | 1.58 | 101.63 | 3.17 | [8] |
Table 3: Reference Ranges
| Temperature | Sample Type | Reference Range | Source |
| 37°C | Urine | up to 1000 U/L | [7] |
| 37°C | 24-h Urine | up to 900 U/24 h | [7] |
| 25°C | Urine | up to 600 U/L | [7] |
| 25°C | 24-h Urine | up to 450 U/24 h | [7] |
Experimental Protocols
Reagent Composition
The ready-to-use reagent typically contains the following components in a buffer solution (e.g., MES buffer, pH 6.0):
-
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3): ~2.25 - 2.5 mmol/L[2][7][10]
-
Sodium Azide (as a preservative): ~0.95 g/L - 152 mmol/L[2][7]
Sample Handling and Preparation
-
Sample Type: Urine (random or timed). Serum or heparinized plasma can also be used. Anticoagulants such as EDTA, citrate, and oxalate should be avoided.[1][8]
-
Sample Integrity: Urine samples should be clear and free of precipitates.[10]
-
pH Adjustment: For urine samples, adjust the pH to approximately 7.0 before storage.[8] Urines with a pH below 5 may exhibit reduced enzyme stability.[10]
-
Storage: α-amylase in urine is stable for up to 10 days when stored at 2-8°C.[10] In serum, it is stable for up to one week at room temperature (20-25°C) and for several months when stored at 2-8°C.[1]
Assay Procedure (Manual Spectrophotometer)
-
Reagent Preparation: The reagent is typically supplied ready-to-use.[2][7][10] Allow the reagent to equilibrate to the reaction temperature (e.g., 37°C).
-
Spectrophotometer Setup:
-
Set the wavelength to 405 nm.
-
Set the temperature to 37°C.
-
Zero the spectrophotometer with distilled water or air.
-
-
Assay Reaction:
-
Pipette 1.0 mL of the α-amylase reagent into a cuvette.
-
Add 20 µL of the urine sample to the cuvette.
-
Mix gently and incubate at 37°C for 60 seconds.[1]
-
-
Measurement:
-
Sample Dilution: If the ΔOD/min exceeds a certain threshold (e.g., 0.300 or 0.630), dilute the sample 1:10 with 0.9% NaCl solution and repeat the assay.[2][7] Remember to multiply the final result by the dilution factor.
Calculation of α-Amylase Activity
The α-amylase activity is calculated using the following formula:
Activity (U/L) = ΔOD/min x Factor
The factor is specific to the assay kit and instrument parameters and is typically provided by the manufacturer.
Experimental Workflow Diagram
Caption: Workflow for urinary α-amylase determination.
Important Considerations
-
Contamination: Saliva and sweat contain high levels of α-amylase. To avoid contamination, do not pipette by mouth and avoid contact of reagents and pipette tips with skin.[7]
-
Interferences: Hemolysis and high levels of bilirubin, triglycerides, and glucose generally do not interfere with the assay.[11] However, it is always advisable to consult the specific kit insert for a comprehensive list of interfering substances.
-
Quality Control: It is recommended to run controls with known α-amylase concentrations with each batch of samples to ensure the accuracy and precision of the results.
-
Reagent Stability: Unopened reagents are stable until the expiration date when stored at 2-8°C. Once opened, the reagent is typically stable for 30 days when stored on-board the instrument or at 2-8°C.[1][8] Discard the reagent if there are signs of discoloration or turbidity.[10]
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biomaghreb.com [biomaghreb.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of a direct assay for alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioresearch.com.jo [bioresearch.com.jo]
- 8. blockscientific.com [blockscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. linear.es [linear.es]
- 11. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of α-Amylase Inhibitors Using 2-Chloro-4-nitrophenylmaltoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential enzyme inhibitors. This document provides a detailed application note and protocol for a robust and efficient HTS assay for α-amylase inhibitors using the chromogenic substrate 2-Chloro-4-nitrophenylmaltoside (CNP-G3).
The assay is based on the enzymatic cleavage of CNP-G3 by α-amylase, which releases the chromophore 2-chloro-4-nitrophenol (CNP). The rate of CNP formation is directly proportional to α-amylase activity and can be conveniently monitored by measuring the increase in absorbance at 405 nm.[1][2] Potential inhibitors will decrease the rate of this reaction, providing a clear and quantifiable measure of their inhibitory activity.
Principle of the Assay
The enzymatic reaction at the core of this screening assay is the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by α-amylase. This reaction yields 2-chloro-4-nitrophenol (CNP) and maltotriose.[3] The liberated CNP is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.[1][2][4] In the presence of an inhibitor, the rate of α-amylase activity is reduced, leading to a slower rate of CNP production and a diminished colorimetric signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Pancreatic α-Amylase | Sigma-Aldrich | A9972 | -20°C |
| 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | Cayman Chemical | 17393 | -20°C |
| Acarbose (Positive Control) | Sigma-Aldrich | A8980 | Room Temp |
| MES Hydrate | Sigma-Aldrich | M8250 | Room Temp |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |
| Calcium Acetate (Ca(CH3COO)2) | Sigma-Aldrich | 215381 | Room Temp |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| 96-well Flat-Bottom Microplates | Corning | 3596 | Room Temp |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM MES, 310 mM NaCl, 5 mM Calcium Acetate, pH 6.28):
-
Dissolve 9.76 g of MES hydrate, 18.12 g of NaCl, and 0.79 g of calcium acetate in 900 mL of deionized water.
-
Adjust the pH to 6.28 with 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
α-Amylase Solution (2 U/mL):
-
Prepare a stock solution of human pancreatic α-amylase in the Assay Buffer.
-
On the day of the experiment, dilute the stock solution to a final concentration of 2 U/mL in ice-cold Assay Buffer. Keep on ice.
-
-
CNP-G3 Substrate Solution (2.25 mM):
-
Dissolve CNP-G3 in Assay Buffer to a final concentration of 2.25 mM.[3]
-
Protect from light and prepare fresh daily.
-
-
Positive Control (Acarbose Stock Solution):
-
Prepare a 10 mM stock solution of Acarbose in DMSO.
-
Further dilutions can be made in Assay Buffer to generate a dose-response curve.
-
-
Test Compound Plates:
-
Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate.
-
Typically, a 10-point, 3-fold serial dilution starting from a 10 mM stock is recommended.
-
High-Throughput Screening Protocol (96-Well Plate Format)
The following protocol is designed for a final assay volume of 200 µL per well.
-
Dispense Reagents:
-
Test Wells: Add 2 µL of test compound solution (in DMSO) and 98 µL of Assay Buffer.
-
Positive Control Wells (Maximal Inhibition): Add 2 µL of a high concentration of Acarbose (e.g., 1 mM) and 98 µL of Assay Buffer.
-
Negative Control Wells (No Inhibition): Add 2 µL of DMSO and 98 µL of Assay Buffer.
-
Blank Wells (No Enzyme): Add 2 µL of DMSO and 148 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the 2 U/mL α-amylase solution to all wells except the Blank wells.
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the 2.25 mM CNP-G3 substrate solution to all wells.
-
Mix the plate on an orbital shaker for 30 seconds.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Assay Performance and Validation
For a high-throughput screening assay to be reliable, its performance must be rigorously validated. Key parameters include the Z'-factor, signal-to-background ratio, and coefficient of variation.
| Parameter | Formula | Acceptance Criteria | Typical Value |
| Z'-Factor | 1 - [ (3 * (SD_neg_ctrl + SD_pos_ctrl)) / | Mean_neg_ctrl - Mean_pos_ctrl | ] | > 0.5 | 0.7 - 0.9 |
| Signal-to-Background (S/B) Ratio | Mean_neg_ctrl / Mean_blank | > 5 | ~10 |
| Coefficient of Variation (CV%) | (SD / Mean) * 100 | < 10% | < 5% |
Z'-Factor Calculation Example:
Assuming the following data from a validation plate:
-
Mean rate of negative control (no inhibition) = 50 mOD/min
-
Standard deviation of negative control = 2.5 mOD/min
-
Mean rate of positive control (maximal inhibition) = 5 mOD/min
-
Standard deviation of positive control = 0.5 mOD/min
Z' = 1 - [ (3 * (2.5 + 0.5)) / | 50 - 5 | ] = 1 - [ 9 / 45 ] = 1 - 0.2 = 0.8
A Z'-factor of 0.8 indicates an excellent assay suitable for high-throughput screening.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the known α-amylase inhibitor, Acarbose, determined using this assay.
| Inhibitor | IC50 (µg/mL) | Source |
| Acarbose | 52.2 | [3] |
| Acarbose | 90.35 ± 0.20 | [2] |
| Acarbose | 0.258 ± 0.017 (mg/mL) | [5] |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for α-amylase inhibitors.
Assay Principle
Caption: Principle of the colorimetric α-amylase inhibitor assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CV% in replicates | - Inaccurate pipetting- Incomplete mixing- Temperature fluctuations | - Use calibrated multichannel pipettes- Ensure thorough mixing after each reagent addition- Maintain stable incubation and reading temperatures |
| Low Z'-factor (<0.5) | - Low signal window- High variability in controls | - Optimize enzyme and substrate concentrations- Ensure consistent reagent quality and preparation |
| Colored or fluorescent test compounds | - Interference with absorbance reading | - Run a parallel assay without the enzyme to measure the compound's intrinsic absorbance and subtract it from the test wells. |
| Precipitation of test compounds | - Low solubility in aqueous buffer | - Decrease the final concentration of the test compound- Increase the final DMSO concentration (up to 1%, validate for enzyme activity interference) |
Conclusion
The this compound-based assay provides a sensitive, reliable, and cost-effective method for the high-throughput screening of α-amylase inhibitors. Its simple colorimetric readout and amenability to automation make it an ideal choice for primary screening campaigns in academic and industrial drug discovery settings. Rigorous assay validation, including the determination of the Z'-factor, is crucial to ensure the quality and reproducibility of the screening data. By following the detailed protocols and guidelines presented in this application note, researchers can confidently identify and characterize novel α-amylase inhibitors.
References
Application Notes and Protocols for Automated α-Amylase Assay using CNP-G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylase is a key enzyme in the digestion of carbohydrates, primarily produced by the pancreas and salivary glands.[1][2][3] Its measurement in serum, plasma, and urine is a critical diagnostic tool, particularly for conditions such as acute pancreatitis.[2][4][5] This document provides a detailed protocol for the quantitative determination of α-amylase activity using an automated clinical chemistry analyzer with 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3) as the chromogenic substrate.
Principle of the Method
The assay is based on the enzymatic hydrolysis of CNP-G3 by α-amylase. In this reaction, α-amylase cleaves the CNP-G3 substrate to release 2-chloro-4-nitrophenol (CNP).[1][5][6] The rate of CNP formation is directly proportional to the α-amylase activity in the sample and is measured photometrically at 405 nm.[6][7][8]
The enzymatic reaction is as follows:
10 CNP-G3 ----------------------> 9 CNP + 1 CNPG2 + 9 G3 + G[2] (in the presence of α-Amylase)
Reagent Composition
The ready-to-use reagent typically contains the following components, though concentrations may vary slightly between manufacturers:
| Component | Concentration | Purpose |
| MES Buffer (pH 6.0) | 50-100 mmol/L | Provides the optimal pH for the enzymatic reaction.[2][7][9] |
| 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3) | 1.8-2.27 mmol/L | The chromogenic substrate for α-amylase.[1][7][8] |
| Sodium Chloride | 300-350 mmol/L | Activator of the enzyme.[1][7][8] |
| Calcium Acetate / Calcium Chloride | 5-10 mmol/L | Essential cofactor for α-amylase activity.[4][7][8] |
| Potassium Thiocyanate | 750-900 mmol/L | An accelerator that enhances the reaction rate.[1][2][7] |
| Sodium Azide | < 0.1% | Preservative to prevent microbial contamination.[7][8] |
Experimental Protocol
This protocol is a general guideline for automated clinical chemistry analyzers. Specific settings may need to be optimized based on the instrument manufacturer's recommendations.
4.1. Reagent Preparation and Storage
-
The reagent is typically provided as a ready-to-use liquid.[5][7]
-
Store the reagent at 2-8°C and protect from light.[5][7] Do not freeze.[4][5]
-
The reagent is stable until the expiration date indicated on the label if stored correctly.[2][7] Once opened, the reagent is generally stable for at least 3 months if recapped and stored at 2-8°C.[2][10]
4.2. Specimen Collection and Handling
-
Acceptable Specimens: Serum, heparinized plasma, or urine.[4][5][6]
-
Unacceptable Anticoagulants: EDTA, citrate, oxalate, and fluoride should be avoided as they can chelate calcium, inhibiting α-amylase activity.[4][9][10]
-
Specimen Stability:
-
Serum/Plasma: Stable for up to 7 days at room temperature, 1 month at 2-8°C, and 3 months at -20°C.[5][10][11] Avoid repeated freeze-thaw cycles.[4]
-
Urine: Assays should be performed within 2 hours of collection. If a delay is anticipated, the pH should be adjusted to the alkaline range and the specimen stored at 4°C.[4]
-
-
Interfering Substances: Hemolysis, icterus, and lipemia may interfere with the assay.[4][6] Samples with high turbidity should be centrifuged.[4]
4.3. Automated Analyzer Settings
| Parameter | Setting |
| Wavelength | 405 nm[4][5][7] |
| Temperature | 37°C[4][5][7] |
| Assay Type | Kinetic[9] |
| Sample Volume | 20-25 µL[4][5][7] |
| Reagent Volume | 1000 µL[4][5][7] |
| Incubation/Delay Time | 60 seconds[4][5] |
| Read Time | 90-180 seconds[4][5] |
| Blank | Water or Reagent Blank[4][7] |
4.4. Quality Control
-
Commercially available control materials with known α-amylase values should be run daily to monitor the performance of the assay.[4][7]
-
It is recommended to use at least two levels of controls (normal and abnormal).[5]
-
Corrective action should be taken if control values fall outside the established ranges.[2][5]
4.5. Calibration
-
Calibration is recommended when changing reagent lots, after instrument maintenance, or if quality control results are out of range.[2][6]
-
A commercially available calibrator is typically used.[6]
Data and Performance Characteristics
The following tables summarize the typical performance characteristics of the α-amylase CNP-G3 assay.
Table 1: Assay Performance
| Parameter | Typical Value |
| Linearity | Up to 1000-2000 U/L[4][5][6] |
| Lower Limit of Detection | 3 U/L[5][6] |
| Correlation Coefficient (vs. other methods) | r > 0.98[2][4] |
Table 2: Precision
| Level | Within-Run CV (%) | Total CV (%) |
| Low | < 5% | < 6% |
| High | < 3% | < 4% |
Note: Precision data is representative and may vary between laboratories and instruments.
Table 3: Reference Ranges
| Specimen | Reference Range (U/L) |
| Serum/Plasma | 35 - 140[8] |
| Urine (Male) | 17 - 595[8] |
| Urine (Female) | 19 - 420[8] |
Each laboratory should establish its own reference ranges for its patient population.[5][6][8]
Visualizations
Enzymatic Reaction of α-Amylase with CNP-G3
Caption: Enzymatic hydrolysis of CNP-G3 by α-amylase.
Experimental Workflow for Automated α-Amylase Assay
Caption: Automated workflow for α-amylase determination.
References
- 1. en.denis.uz [en.denis.uz]
- 2. biolabo.fr [biolabo.fr]
- 3. chronolab.com [chronolab.com]
- 4. biolinediagnostics.com [biolinediagnostics.com]
- 5. precisionbiomed.in [precisionbiomed.in]
- 6. bioactiva.com [bioactiva.com]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
- 9. parikshabio.com [parikshabio.com]
- 10. biolabo.fr [biolabo.fr]
- 11. linear.es [linear.es]
Application Notes and Protocols for Measuring Pancreatic Amylase Activity with 2-Chloro-4-nitrophenylmaltoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of pancreatic α-amylase activity in human serum, plasma, and urine using the chromogenic substrate 2-Chloro-4-nitrophenylmaltoside (CNPG3).
Introduction
α-Amylase is an enzyme that catalyzes the hydrolysis of starch into smaller carbohydrate units. In humans, it is predominantly produced by the pancreas and salivary glands.[1][2][3] The measurement of α-amylase activity in biological fluids is a key diagnostic marker, primarily for acute pancreatitis.[1][2][4][5] Elevated levels of amylase can also be indicative of other conditions such as pancreatic cancer, salivary gland disorders, and certain digestive issues.[1][2][3][6] The CNPG3 method offers a rapid, sensitive, and specific kinetic assay for determining amylase activity.[4][7][8]
Principle of the Method
The assay is based on the enzymatic cleavage of the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) by α-amylase.[4][7] This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm.[1][4][7] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][4][5] This direct method does not require coupling enzymes, which simplifies the procedure and reduces potential interferences.[8][9]
Caption: Enzymatic hydrolysis of CNPG3 by α-amylase.
Quantitative Data Summary
The performance characteristics of the CNPG3 assay for α-amylase are summarized in the table below. These values may vary slightly between different reagent manufacturers and analytical platforms.
| Performance Characteristic | Typical Values | References |
| Linearity | Up to 1200 U/L, up to 2000 U/L | [1][7] |
| Sensitivity (Lowest Detectable Level) | ≥ 1 U/L, approximately 3.3 U/L | [1][7] |
| Precision (Intra-assay CV) | < 2% | [7][10] |
| Precision (Inter-assay CV) | < 3% | [7][10] |
| Wavelength for Detection | 405 nm | [1][4][7] |
| Normal Serum Amylase Range | 23 to 85 U/L, 25-125 U/L | [7][8] |
Experimental Protocols
The reagents are typically provided as a ready-to-use liquid formulation. The composition may include:
Storage and Stability: Reagents should be stored at 2-8°C and are stable until the expiration date when unopened.[4][8] Once opened, the reagent is typically stable for a specified period if stored properly.[11] Discard if the reagent appears cloudy or contaminated.[11]
-
Sample Types: Serum, heparinized plasma, or urine can be used.[4][7]
-
Anticoagulants: Avoid using chelating anticoagulants such as citrate, oxalate, and EDTA, as they can bind calcium ions, which are essential for amylase activity.[12]
-
Storage: If not analyzed promptly, samples can be stored at 2-8°C for up to 7 days or at -20°C for longer periods.[7]
-
Reagent Preparation: The reagent is typically ready to use.[8]
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 405 nm and maintain a constant temperature of 37°C.[1][8]
-
Blank Measurement: Use deionized water to zero the spectrophotometer.[8]
-
Assay Reaction:
-
Kinetic Measurement:
The amylase activity is calculated using the following formula:
Amylase Activity (U/L) = ΔA/min * Factor
The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm and the assay conditions.[8] This factor is typically provided by the reagent manufacturer. For example, a factor of 3178 has been cited.[8] To convert U/L to SI units (µkat/L), multiply by 0.0167.
The CNPG3 method is readily adaptable to most automated clinical chemistry analyzers. The specific instrument settings for parameters such as sample volume, reagent volume, wavelength, and read times should be configured according to the reagent manufacturer's instructions for the specific analyzer.
Commercially available control sera with known normal and abnormal amylase values should be run with each batch of samples to ensure the reliability of the results.[8][9]
Interferences
-
Bilirubin, Hemoglobin, and Lipemia: Minimal interference from bilirubin and hemoglobin at moderate levels has been reported.[7][8] Highly lipemic samples may require ultracentrifugation.[13]
-
Drugs: Certain drugs, such as cholinergic agents and morphine, may cause falsely elevated results.[14]
-
Macroamylase: The presence of macroamylase, a complex of amylase and high-molecular-weight proteins, can lead to falsely elevated serum amylase levels without a corresponding increase in urine amylase.[14]
Experimental Workflow
Caption: General experimental workflow for amylase activity measurement.
Clinical Application in Pancreatitis Diagnosis
The measurement of pancreatic amylase is a crucial step in the diagnostic pathway for pancreatitis.
Caption: Role of amylase testing in the diagnosis of pancreatitis.
References
- 1. bioactiva.com [bioactiva.com]
- 2. Amylase Test: MedlinePlus Medical Test [medlineplus.gov]
- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. biolabo.fr [biolabo.fr]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 8. corelabsupplies.com [corelabsupplies.com]
- 9. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 10. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biolabo.fr [biolabo.fr]
- 12. Amylase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biolinediagnostics.com [biolinediagnostics.com]
- 14. labtest.com.br [labtest.com.br]
Application of 2-Chloro-4-nitrophenyl-α-D-maltoside for Amylase Detection in the Food Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylases (E.C. 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic linkages in starch and related polysaccharides. Their activity is a critical parameter in the food industry, influencing the quality of baked goods, the production of syrups, and the brewing process. Accurate and efficient measurement of α-amylase activity is therefore essential for process control and quality assurance. This document provides detailed application notes and protocols for the use of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG3), for the rapid and sensitive detection of α-amylase in various food matrices.
The assay is based on the enzymatic hydrolysis of CNPG3 by α-amylase, which liberates the yellow chromophore 2-chloro-4-nitrophenol (CNP). The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be conveniently measured spectrophotometrically at 405 nm.[1][2] This method offers advantages over traditional amylase assays, such as those based on starch-iodine or reducing sugar measurements, by providing a defined substrate and a direct spectrophotometric readout, which can be easily automated.
Biochemical Pathway
The enzymatic reaction involves the cleavage of the glycosidic bond in 2-chloro-4-nitrophenyl-α-D-maltoside by α-amylase. This releases 2-chloro-4-nitrophenol and maltose. The liberated 2-chloro-4-nitrophenol is a chromogenic compound that can be quantified to determine the enzyme's activity.
Quantitative Data
The performance of the 2-chloro-4-nitrophenyl-α-D-maltoside assay is dependent on various factors including the source of the α-amylase, pH, temperature, and the presence of inhibitors or activators. The following tables summarize key quantitative parameters for α-amylases from sources relevant to the food industry. Note that specific kinetic data (Km and Vmax) for CNPG3 is limited in the literature for many food-relevant amylases; where available, data for the natural substrate (starch) is provided for comparison.
Table 1: General Assay Parameters for Amylase Detection using CNPG3
| Parameter | Recommended Value/Range | Reference |
| Wavelength (λmax) | 405 nm | [1] |
| pH | 6.0 - 7.0 | [3] |
| Temperature | 37 - 50°C | [3][4] |
| Substrate Concentration | 1.8 - 2.25 mmol/L | [3] |
| Calcium Chloride (Cofactor) | 5.0 - 6.0 mmol/L | [3] |
| Linearity | Up to 2000 U/L (in clinical samples) | |
| Detection Limit | ~3 U/L (in clinical samples) |
Table 2: Kinetic Parameters of α-Amylases from Food-Relevant Sources
| Amylase Source | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus oryzae | Starch | 0.22% (w/v) | - | 4.0 - 5.0 | 50 | [4] |
| Aspergillus oryzae | Starch | 4.1 mg/mL | 247.6 µmol/min | 4.6 - 6.6 | 50 | |
| Bacillus subtilis | Starch | 2.68 mg/mL | 1773 U/mg | 6.0 - 7.0 | 50 - 60 | [5] |
| Bacillus licheniformis | Starch | 6.2 mg/mL | 1.04 µmol/mg/min | 6.5 | 90 | [6] |
| Wheat | Starch | - | - | 5.0 | 68 | |
| Honey | - | - | - | 4.6 - 5.3 | 55 | [7] |
Note: The Km and Vmax values are highly dependent on the specific assay conditions.
Experimental Protocols
The following protocols provide a general framework for the determination of α-amylase activity in different food matrices using 2-chloro-4-nitrophenyl-α-D-maltoside. It is recommended to optimize the protocols for specific sample types and enzyme concentrations.
General Experimental Workflow
Protocol 1: Amylase Activity in Wheat Flour
This protocol is designed for the determination of endogenous or added α-amylase activity in wheat flour, a critical parameter for baking quality.
1. Materials:
-
2-Chloro-4-nitrophenyl-α-D-maltoside (CNPG3)
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer (50 mM, pH 6.2)
-
Calcium chloride (CaCl₂)
-
Sodium chloride (NaCl)
-
Spectrophotometer capable of reading at 405 nm
-
Water bath or incubator
-
Centrifuge
-
Vortex mixer
-
Micropipettes
2. Reagent Preparation:
-
Assay Buffer: 50 mM MES buffer, pH 6.2, containing 5 mM CaCl₂ and 350 mM NaCl.
-
Substrate Solution: Prepare a 2.25 mM solution of CNPG3 in the Assay Buffer. Protect from light and prepare fresh daily.
3. Sample Preparation:
-
Weigh 1.0 g of wheat flour into a centrifuge tube.
-
Add 10.0 mL of Assay Buffer.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate at 40°C for 15 minutes with occasional vortexing to extract the enzyme.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the flour solids.
-
Carefully collect the supernatant. This is the enzyme extract. Dilute the extract with Assay Buffer if high amylase activity is expected.
4. Assay Procedure:
-
Pipette 1.0 mL of the Substrate Solution into a cuvette and pre-warm to 37°C in the spectrophotometer.
-
Add 100 µL of the enzyme extract to the cuvette.
-
Mix quickly by inversion and immediately start monitoring the change in absorbance at 405 nm for 3-5 minutes, taking readings every 30 seconds.
5. Calculation of Amylase Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the amylase activity using the following formula: Activity (U/L) = (ΔA/min * Total Assay Volume (mL) * 1000) / (Molar Extinction Coefficient of CNP * Sample Volume (mL) * Light Path (cm))
-
The molar extinction coefficient for 2-chloro-4-nitrophenol at 405 nm is approximately 12,900 L·mol⁻¹·cm⁻¹.
-
Protocol 2: Amylase Activity in Fruit Juice
This protocol is suitable for measuring α-amylase activity in clear fruit juices, which is important for assessing juice clarity and stability.
1. Materials:
-
Same as Protocol 1.
2. Reagent Preparation:
-
Same as Protocol 1.
3. Sample Preparation:
-
Centrifuge the fruit juice at 10,000 x g for 15 minutes to remove any suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The clear filtrate is the enzyme sample. The pH of the juice should be noted and may need adjustment to the optimal pH of the assay if it is highly acidic.
4. Assay Procedure:
-
Follow the same procedure as in Protocol 1, using the prepared fruit juice sample as the enzyme extract.
5. Calculation of Amylase Activity:
-
Calculate the activity as described in Protocol 1.
Protocol 3: Amylase Activity in Honey
This protocol is adapted for the determination of diastase (amylase) activity in honey, an important quality parameter.
1. Materials:
-
Same as Protocol 1.
2. Reagent Preparation:
-
Same as Protocol 1.
3. Sample Preparation:
-
Weigh 5.0 g of honey into a beaker.
-
Add 25.0 mL of Assay Buffer and stir until the honey is completely dissolved.
-
This solution serves as the enzyme sample.
4. Assay Procedure:
-
Follow the same procedure as in Protocol 1, using the prepared honey solution as the enzyme extract.
5. Calculation of Amylase Activity:
-
Calculate the activity as described in Protocol 1. The results can be expressed in Schade units, a common unit for honey diastase activity, after appropriate conversion.
Potential Interferences and Mitigation
The accuracy of the CNPG3 assay in food matrices can be affected by several factors:
-
Turbidity: Solid particles in the sample extract can scatter light and interfere with absorbance readings.
-
Mitigation: Centrifugation and/or filtration of the sample extract is crucial to obtain a clear solution.[8]
-
-
Color: Colored compounds in the food matrix, such as anthocyanins in fruit juices, can absorb light at 405 nm.[9]
-
Mitigation: A sample blank, containing the sample extract and buffer but no substrate, should be run to correct for background absorbance.
-
-
Reducing Sugars: High concentrations of reducing sugars in the sample do not directly interfere with the CNPG3 reaction, which is an advantage over reducing sugar-based methods.
-
Endogenous Phenolic Compounds: Some plant-derived phenolics can act as enzyme inhibitors.
-
Mitigation: The effect of potential inhibitors can be assessed by running a recovery experiment with a known amount of standard α-amylase spiked into the sample matrix.
-
-
Proteins: The presence of other proteins in the sample extract can sometimes stabilize the amylase, leading to higher measured activity.[10] This is generally not considered an interference but rather a matrix effect that should be consistent if sample preparation is standardized.
Conclusion
The use of 2-chloro-4-nitrophenyl-α-D-maltoside provides a sensitive, specific, and convenient method for the determination of α-amylase activity in various food products. The direct colorimetric readout and suitability for automation make it a valuable tool for quality control in the food industry. Careful sample preparation to address potential interferences from the food matrix is essential for obtaining accurate and reliable results. Further research to establish specific kinetic parameters of food-relevant amylases with the CNPG3 substrate would be beneficial for more precise enzymatic characterization.
References
- 1. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and properties of alpha-amylase from Aspergillus oryzae ATCC 76080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Colorimetric Microplate Assay for α-Amylase Activity using 2-Chloro-4-nitrophenyl-α-D-maltotrioside
For Research Use Only. Not for use in diagnostic procedures.
Introduction
α-Amylases are enzymes that catalyze the hydrolysis of starch and glycogen. The measurement of α-amylase activity is crucial in various fields, including clinical diagnostics for conditions like acute pancreatitis, as well as in the food and pharmaceutical industries for quality control. This application note describes a simple and reliable colorimetric microplate assay for the quantitative determination of α-amylase activity using 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) as a chromogenic substrate. This direct assay format does not require coupling enzymes and offers high sensitivity and stability.[1][2][3]
Principle of the Method
The assay is based on the enzymatic cleavage of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) by α-amylase. The enzyme hydrolyzes the substrate to release 2-chloro-4-nitrophenol (CNP), a yellow-colored compound.[1][3][4] The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be measured kinetically by monitoring the increase in absorbance at 405 nm.[1][4]
The enzymatic reaction is as follows:
5 CNPG3 --(α-Amylase)--> 3 CNP + 2 CNPG2 + 2 G3 + 2 Glucose[4]
Where: CNPG3 = 2-Chloro-4-nitrophenyl-α-D-maltotrioside, CNP = 2-Chloro-4-nitrophenol, CNPG2 = 2-Chloro-4-nitrophenyl-α-D-maltoside, G3 = Maltotriose, G = Glucose
Materials and Reagents
-
Substrate Reagent: 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)
-
Buffer: 4-Morpholinoethanesulfonic acid (MES) buffer or similar, pH 6.0 - 6.28[4][5]
-
Activators: Sodium chloride (NaCl) and Calcium chloride (CaCl₂) or Calcium acetate[4][5][6]
-
Sample: Serum, plasma (heparinized), urine, or other biological fluids.[6] Cell culture supernatants or purified enzyme preparations can also be used.
-
Microplate Reader: Capable of reading absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C).
-
96-well clear flat-bottom microplates
-
Pipettes and tips
Assay Performance Characteristics
The performance of the α-amylase assay using CNPG3 has been evaluated and demonstrates good analytical properties.
| Parameter | Value | Reference |
| Linear Range | Up to 820 U/L (for 300s measurement) or 1450 U/L (for 120s measurement) | [5] |
| Detection Limit | 2.9 U/L | [5] |
| Precision (CV%) | Within-run: < 2%; Between-run: < 3% | [2] |
| Imprecision (CV%) | 3.2% at 46 U/L | [5] |
| Lag Phase | None observed | [2][5] |
| Reagent Stability | Stable for at least 21 days at 4°C after reconstitution | [2] |
Interfering Substances
The following substances have been shown not to interfere with the assay at the indicated concentrations:
| Substance | Concentration | Reference |
| Bilirubin | ≤ 630 µmol/L | [5] |
| Hemoglobin | ≤ 6 g/L | [5] |
| Triacylglycerols | ≤ 30 mmol/L | [5] |
| Heparin | ≤ 100 kU/L | [5] |
| Glucose | ≤ 120 mmol/L | [5] |
Note: Chelating agents such as citrate and EDTA can inhibit α-amylase activity and should be avoided.[6]
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 50 mmol/L MES buffer with 310 mmol/L sodium chloride and 5.0 mmol/L calcium chloride. Adjust the pH to 6.28.[5]
-
Substrate Solution: Dissolve CNPG3 in the Assay Buffer to a final concentration of 2.25 mmol/L.[5] Protect the solution from light.
Assay Procedure
-
Pre-warm the microplate reader and the Substrate Solution to 37°C.
-
Sample Preparation: If necessary, dilute samples with high α-amylase activity using the Assay Buffer.
-
Pipette 20 µL of each sample, standard, and control into separate wells of a 96-well microplate.
-
Add 200 µL of the pre-warmed Substrate Solution to each well to initiate the reaction.
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode at 37°C. Record readings every minute for 3-5 minutes.
Data Analysis
-
Calculate the rate of change in absorbance (ΔA/min) for each well by using the linear portion of the kinetic curve.
-
Determine the α-amylase activity using the following formula:
Activity (U/L) = (ΔA/min * Total Volume (µL) * 1000) / (Molar Extinction Coefficient * Sample Volume (µL) * Path Length (cm))
-
Molar Extinction Coefficient of 2-chloro-4-nitrophenol: The exact value can vary depending on the buffer and pH. It is recommended to determine this experimentally or use the value provided by the reagent manufacturer.
-
Path Length: For a standard 96-well plate, this can be calculated by dividing the reaction volume (in cm³) by the well surface area (in cm²), or by using a value determined by the microplate reader.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the colorimetric α-amylase microplate assay.
Enzymatic Reaction Pathway
References
- 1. Development of a direct assay for alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomaghreb.com [biomaghreb.com]
- 5. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chronolab.com [chronolab.com]
Application Notes and Protocols for Salivary α-Amylase Activity Assay using 2-Chloro-4-nitrophenylmaltoside (CNPG3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivary alpha-amylase (sAA) is a key enzyme in the oral cavity responsible for the initial digestion of starch. Its activity is increasingly recognized as a non-invasive biomarker for sympathetic nervous system activity and psychological stress. The use of 2-Chloro-4-nitrophenylmaltoside (CNPG3) as a chromogenic substrate provides a simple and reliable method for the kinetic determination of sAA activity. This application note provides a detailed protocol and technical data for the measurement of salivary α-amylase activity using the CNPG3 substrate.
The principle of the assay is based on the enzymatic cleavage of CNPG3 by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm.[1][2][3][4][5] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2][3][5]
Principle of the Reaction
The enzymatic reaction proceeds as follows:
α-Amylase hydrolyzes 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) to release 2-chloro-4-nitrophenol (CNP) and form 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[1][6]
Caption: Enzymatic hydrolysis of CNPG3 by salivary α-amylase.
Data Presentation
Reagent Composition and Storage
| Component | Concentration | Purpose | Storage |
| MES Buffer | 50-100 mmol/L | Provides optimal pH (6.0-6.28) for the reaction. | 2-8°C |
| This compound (CNPG3) | 2.25-2.27 mmol/L | Chromogenic substrate for α-amylase. | 2-8°C, protect from light. |
| Sodium Chloride | 300-350 mmol/L | Activator of α-amylase. | 2-8°C |
| Calcium Acetate | 5.0-6.0 mmol/L | Essential cofactor for α-amylase activity. | 2-8°C |
| Potassium Thiocyanate | 750-900 mmol/L | Can be included to inhibit pseudocholinesterase activity. | 2-8°C |
Note: The exact concentrations may vary slightly between different commercial kits. Refer to the manufacturer's instructions for specific details.
Assay Parameters and Performance
| Parameter | Value | Reference |
| Wavelength | 405 nm | [1][2][3][7] |
| Temperature | 37°C | [3][7] |
| Incubation Time | 1-3 minutes (kinetic) or 60 minutes (endpoint) | [1][3][7] |
| Dynamic Range (Standard Curve) | 3 - 15.75 U/mL | [7][8] |
| Sensitivity (LOD) | 0.100 U/mL to 3.3 U/L | [3][7][8] |
| Linearity | Up to 1200 U/L | [3] |
| Sample Dilution | 1:5 to 1:200 with PBS or provided diluent. | [7][9] |
Experimental Protocols
Saliva Sample Collection and Preparation
-
Collection : Collect whole saliva into a sterile tube. To minimize variability, it is recommended to collect samples at the same time of day and to avoid food and drink for at least one hour prior to collection.
-
Clarification : Centrifuge the saliva sample at 1500 x g for 15 minutes to remove mucins and other particulate matter.[9]
-
Dilution : Dilute the clear supernatant with Phosphate Buffered Saline (PBS) or the assay-specific diluent. A starting dilution of 1:200 is often recommended, but may need to be optimized based on expected amylase activity.[9] For example, prepare a 1:10 dilution by adding 10 µL of saliva to 90 µL of diluent, followed by a 1:20 dilution of this intermediate step (10 µL into 190 µL of diluent) for a final 1:200 dilution.[9]
-
Storage : If not assayed immediately, store the clarified saliva at -20°C or below. Avoid multiple freeze-thaw cycles.[9]
Assay Workflow
Caption: General workflow for the salivary α-amylase assay.
Kinetic Assay Protocol (96-Well Plate Format)
-
Reagent Preparation : Prepare the CNPG3 working solution according to the manufacturer's instructions. Pre-warm the reagent to 37°C.[9]
-
Sample Addition : Pipette 5-8 µL of diluted saliva samples and controls into the appropriate wells of a 96-well microplate.[7][9]
-
Reaction Initiation : Using a multichannel pipette, add 175-320 µL of the pre-warmed CNPG3 reagent to each well.[7][9]
-
Incubation and Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a total of 3-5 minutes.[1][3]
-
Data Analysis : Calculate the rate of change in absorbance per minute (ΔOD/min) for each sample. The α-amylase activity (U/L) is then calculated using a standard curve or a provided formula.
Endpoint Assay Protocol
-
Reagent and Sample Addition : Pipette 175 µL of PBS into each well, followed by 5 µL of the diluted saliva sample.[7][8]
-
Pre-incubation : Incubate the plate for 60 minutes at 37°C.[7][8]
-
Reaction Initiation : Add 20 µL of the CNPG3 solution to each well.[7][8]
-
Final Measurement : Read the absorbance at 405 nm in a spectrophotometer.[7][8]
-
Calculation : Determine the α-amylase concentration from a standard curve prepared with known concentrations of α-amylase.
Standard Curve Generation
To quantify the enzyme activity, a standard curve should be generated using purified α-amylase of known concentrations.
-
Prepare a stock solution of α-amylase.
-
Create a series of dilutions from the stock solution to cover the expected physiological range of salivary α-amylase. A suggested range is from 3 U/mL to 30 U/mL.[7][8]
-
Process these standards in the same manner as the saliva samples in the assay.
-
Plot the absorbance (for endpoint assays) or the rate of absorbance change (ΔOD/min) against the corresponding α-amylase concentration.
-
Use the resulting standard curve to determine the α-amylase activity in the unknown saliva samples.
Troubleshooting and Considerations
-
Salivary Contamination : Saliva contains high levels of α-amylase. Avoid any contamination of reagents and labware with saliva.[2]
-
Interfering Substances : Anticoagulants such as oxalate, citrate, and EDTA can chelate calcium ions and inhibit amylase activity.[2] Samples with high turbidity or hemolysis may interfere with the absorbance readings.
-
Linearity : If the measured activity exceeds the linear range of the assay, further dilute the saliva sample and re-run the assay. Remember to account for the additional dilution factor in the final calculation.[3]
-
Reagent Integrity : Do not use reagents that appear cloudy or have an absorbance significantly above baseline at 405 nm.[2]
This application note provides a comprehensive guide for the determination of salivary α-amylase activity using the CNPG3 method. Adherence to these protocols and considerations will facilitate accurate and reproducible results for research and development applications.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. bioactiva.com [bioactiva.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. en.denis.uz [en.denis.uz]
- 6. chronolab.com [chronolab.com]
- 7. namikkemalmedj.com [namikkemalmedj.com]
- 8. namikkemalmedj.com [namikkemalmedj.com]
- 9. salimetrics.com [salimetrics.com]
Troubleshooting & Optimization
Troubleshooting high background in 2-Chloro-4-nitrophenylmaltoside amylase assay
Technical Support Center: 2-Chloro-4-nitrophenylmaltoside (CNPG) Amylase Assay
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing high background signals in the this compound (CNPG) amylase assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of a high background signal in the CNPG amylase assay?
High background absorbance can originate from several sources. The most common culprits are the spontaneous hydrolysis of the CNPG substrate, contamination of reagents or samples with amylase, and suboptimal reaction conditions. A high reading in your blank (a reaction mixture without the enzyme) is a clear indicator of an issue.
Q2: My reagent blank shows high absorbance. How do I determine if the CNPG substrate is auto-hydrolyzing?
Substrate auto-hydrolysis is a frequent cause of high background. The CNPG substrate can break down spontaneously, especially under suboptimal storage or reaction conditions, releasing the chromophore 2-chloro-4-nitrophenol (CNP).
Troubleshooting Steps:
-
Incubate a "No-Enzyme Control": Prepare a reaction mixture containing only the buffer and the CNPG substrate.
-
Monitor Absorbance: Incubate this mixture under your standard assay conditions (e.g., 37°C) and measure the absorbance at 405 nm at several time points.
-
Analyze Results: A significant increase in absorbance over time indicates substrate instability. Some reagents are considered unstable if the absorbance at 405 nm is greater than 0.600.[1][2][3] Sudden increases in substrate absorbance can also signal contamination.[4]
If auto-hydrolysis is confirmed, consider replacing the substrate with a fresh, high-quality lot. Ensure the substrate is stored correctly, typically at 2-8°C and protected from light.[1][4][5]
Q3: How do pH and temperature contribute to high background, and what are the optimal conditions?
Both pH and temperature are critical parameters that influence the rate of both the enzymatic reaction and potential substrate auto-hydrolysis.
-
pH: The optimal pH for the α-amylase reaction is typically between 6.0 and 7.1.[1][2][3][6][7] The dissociation of the 4-nitrophenol product is highly dependent on pH, which can affect its absorptivity.[6] Using a buffer outside the optimal range can lead to increased substrate breakdown and inconsistent results. A common buffer used is MES at pH 6.0.[1][2][3]
-
Temperature: Assays are often performed at 25°C, 30°C, or 37°C.[6] While higher temperatures can increase enzyme activity, they can also accelerate the rate of substrate auto-hydrolysis. It is crucial to maintain a consistent and accurate temperature throughout the incubation.[8][9]
Recommendations:
-
Verify the pH of your buffer solution.
-
Ensure your incubator or water bath is calibrated and maintains a stable temperature.
-
Consider running the assay at a lower temperature to see if the background is reduced.
Q4: How can I rule out amylase contamination in my reagents or samples?
Amylase is a common enzyme found in saliva and can be easily introduced into samples or reagents.[2][3][4]
Troubleshooting Steps:
-
Test Individual Reagents: Prepare separate tubes, each containing the reaction buffer and one of your other reagents (e.g., water, buffer additives). Add the CNPG substrate and monitor for an increase in absorbance.
-
Review Handling Practices: Ensure proper laboratory hygiene. Actions like talking over open tubes, using contaminated pipette tips, or inadequate cleaning of labware can introduce amylase.[4] Always wear gloves and use fresh, sterile materials.
-
Sample-Specific Issues: For serum or plasma samples, be aware that contamination can occur during collection and handling.[1][2][3]
Q5: What are the ideal buffer components for this assay, and are there any substances to avoid?
The buffer composition is critical for maintaining the optimal pH and providing necessary cofactors for the enzyme.
Recommended Components:
-
Buffer: MES or phosphate buffers are commonly used to maintain a pH around 6.0-7.1.[1][2][3][6]
-
Activators: Chloride ions (from NaCl) are often included as they are activators for α-amylase.[1][2][3][6]
-
Cofactors: Calcium ions (from Calcium Acetate) are essential for the stability and activity of α-amylase.[1][2][3][4]
Substances to Avoid:
-
Anticoagulants: Samples containing citrate, oxalate, EDTA, or fluoride should not be used as they can chelate calcium, leading to falsely decreased results.[1][2][3][4][8] Heparinized plasma is generally acceptable.[4][6][8]
Data Presentation
Table 1: Typical Reagent Concentrations and Assay Conditions
| Parameter | Recommended Value/Range | Reference |
| Substrate (CNPG3) | 2.25 - 2.27 mmol/L | [1][2][3][5][10] |
| Buffer | MES or Phosphate | [1][2][3][6] |
| pH | 6.0 - 7.1 | [1][2][3][6][7] |
| Temperature | 25°C, 30°C, or 37°C | [6] |
| Sodium Chloride (NaCl) | 300 - 350 mmol/L | [1][2][3][5] |
| Calcium Acetate | 5.0 - 6.0 mmol/L | [1][2][3][4][5] |
| Wavelength | 405 nm | [1][2][3][8][9] |
Experimental Protocols
Protocol 1: Standard CNPG Amylase Assay
This protocol outlines a typical kinetic assay for measuring α-amylase activity.
-
Reagent Preparation: Prepare a working reagent solution containing the buffer, CNPG substrate, NaCl, and Calcium Acetate at the desired concentrations (see Table 1).
-
Pre-incubation: Pre-warm the working reagent and the enzyme samples to the assay temperature (e.g., 37°C).
-
Reaction Initiation: In a cuvette, add a defined volume of the pre-warmed working reagent (e.g., 1.0 mL).
-
Sample Addition: Add a small volume of the enzyme sample (e.g., 20 µL) to the cuvette, mix gently, and immediately start the measurement.[11]
-
Kinetic Measurement: Measure the change in absorbance at 405 nm over a period of time (e.g., every 30 or 60 seconds for 2-3 minutes).[1][5][11]
-
Controls:
-
Blank: A reaction containing the working reagent but with a buffer solution instead of the enzyme sample.
-
Positive Control: A sample with a known amylase concentration.
-
-
Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min) and use it to calculate the enzyme activity.
Protocol 2: Testing for Substrate Auto-Hydrolysis
This protocol is designed to specifically test the stability of the CNPG substrate.
-
Prepare Blank Solution: In a cuvette, prepare the reaction mixture exactly as in the standard assay, but replace the enzyme sample with the same volume of enzyme-free buffer or deionized water.
-
Incubation: Place the cuvette in a spectrophotometer set to the assay temperature (e.g., 37°C).
-
Monitor Absorbance: Record the absorbance at 405 nm at time zero and then at regular intervals (e.g., every 5-10 minutes) for the typical duration of your assay, or longer, to observe any slow degradation.
-
Data Analysis: Plot absorbance versus time. A flat line or negligible slope indicates a stable substrate. A steady increase in absorbance confirms auto-hydrolysis.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in CNPG amylase assays.
CNPG Reaction and Interference Points
Caption: CNPG enzymatic reaction and sources of interference leading to high background.
References
- 1. biolabo.fr [biolabo.fr]
- 2. biolabo.fr [biolabo.fr]
- 3. biolabo.fr [biolabo.fr]
- 4. labtest.com.br [labtest.com.br]
- 5. sclavodiagnostics.com [sclavodiagnostics.com]
- 6. Optimized conditions for determining activity concentration of alpha-amylase in serum, with 1,4-alpha-D-4-nitrophenylmaltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtest.com.br [labtest.com.br]
- 9. labtest.com.br [labtest.com.br]
- 10. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. precisionbiomed.in [precisionbiomed.in]
Optimizing pH and temperature for α-amylase assay with CNP-G3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the α-amylase assay with the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the α-amylase assay using CNP-G3?
A1: The assay is based on the enzymatic hydrolysis of the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured spectrophotometrically. The rate of CNP formation, observed as an increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.[1][2]
Q2: What are the typical optimal pH and temperature for this assay?
A2: While the optimal conditions can vary depending on the source of the α-amylase, for human pancreatic α-amylase, the optimal pH is generally around 7.0.[3] The assay is commonly performed at 37°C for clinical applications.[2] However, empirical determination of the optimal pH and temperature for your specific experimental conditions is highly recommended.
Q3: Why is calcium included in the assay buffer?
A3: α-Amylase is a calcium-dependent enzyme. Calcium ions are essential for its catalytic activity and structural stability.[4][5] Assays should be performed in the presence of calcium chloride to ensure optimal enzyme function.
Q4: What common substances can interfere with the assay?
A4: Chelating agents such as EDTA, citrate, oxalate, and fluoride can interfere by binding to calcium ions, thereby inhibiting enzyme activity.[1] Contamination of samples with saliva, which contains salivary α-amylase, can lead to falsely elevated results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive enzyme. 2. Omission of a key reagent (e.g., sample, substrate). 3. Presence of inhibitors (e.g., EDTA, citrate). 4. Incorrect wavelength setting on the spectrophotometer. | 1. Use a fresh enzyme preparation or a control with known activity. 2. Carefully review the protocol and ensure all components are added. 3. Ensure sample collection tubes do not contain interfering anticoagulants. Consider sample dialysis if inhibitors are suspected. 4. Verify the spectrophotometer is set to measure absorbance at 405 nm. |
| High background absorbance | 1. Contaminated or degraded substrate. 2. Turbid reagent.[2] 3. High intrinsic color of the sample. | 1. Use a fresh, high-quality CNP-G3 substrate. 2. Discard the reagent if it appears cloudy or has an unusually high absorbance against a water blank.[2] 3. Run a sample blank (sample + buffer, no substrate) and subtract its absorbance from the test sample readings. |
| Non-linear reaction kinetics | 1. Substrate depletion. 2. Enzyme concentration is too high. 3. Incorrect temperature or pH. | 1. Dilute the enzyme sample and re-run the assay. Ensure you are measuring the initial velocity of the reaction. 2. Reduce the amount of enzyme in the reaction. 3. Optimize the assay for your specific enzyme and conditions by performing pH and temperature profiling experiments. |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Improper mixing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled cuvette holder in the spectrophotometer. Pre-incubate all reagents at the desired temperature. 3. Ensure thorough but gentle mixing of the reaction components before starting the measurement. |
Optimal Conditions for α-Amylase Activity
The optimal pH and temperature for α-amylase activity can vary significantly depending on the enzyme's source. The following table summarizes typical optimal conditions from different sources. For drug development and clinical research applications, conditions for human α-amylase are most relevant.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Human Pancreatic | 7.0[3] | 37[6] |
| Bacterial (Bacillus sp.) | 5.5 - 8.0 | 37 - 70[6][7] |
| Fungal (Aspergillus oryzae) | ~6.0[8] | ~45[8] |
| Barley | 5.5 | 55 |
Experimental Protocols
Protocol for Determining Optimal pH
This protocol describes how to determine the optimal pH for α-amylase activity using the CNP-G3 substrate.
-
Prepare a series of buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 4.0 to 10.0). Use buffers with overlapping buffering capacities to ensure accurate pH control (e.g., acetate for pH 4.0-5.5, phosphate for pH 6.0-8.0, and borate for pH 8.5-10.0).
-
Prepare reaction mixtures: For each pH to be tested, prepare a reaction mixture in a microplate well or a cuvette containing the buffer, CNP-G3 substrate, and calcium chloride.
-
Equilibrate temperature: Pre-incubate the reaction mixtures and the α-amylase enzyme solution at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add a fixed amount of the α-amylase solution to each reaction mixture to start the reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
Calculate reaction rates: Determine the initial reaction velocity (ΔAbs/min) for each pH value from the linear portion of the absorbance versus time plot.
-
Determine optimal pH: Plot the reaction rate as a function of pH. The pH at which the highest activity is observed is the optimal pH.
Protocol for Determining Optimal Temperature
This protocol outlines the steps to determine the optimal temperature for α-amylase activity.
-
Prepare reaction mixtures: Prepare a set of identical reaction mixtures, each containing the optimal pH buffer (determined from the previous experiment), CNP-G3 substrate, and calcium chloride.
-
Set up a temperature gradient: Use a temperature-controlled spectrophotometer or a series of water baths to test a range of temperatures (e.g., 25°C to 70°C).
-
Equilibrate reagents: Pre-incubate the reaction mixtures and the α-amylase solution at each respective temperature for 5-10 minutes.
-
Initiate the reaction: At each temperature, add a fixed amount of the α-amylase solution to the corresponding reaction mixture.
-
Measure absorbance: Monitor the increase in absorbance at 405 nm over a set period.
-
Calculate reaction rates: Determine the initial reaction velocity (ΔAbs/min) for each temperature.
-
Determine optimal temperature: Plot the reaction rate as a function of temperature. The temperature that yields the highest reaction rate is the optimal temperature.
Visualizations
References
- 1. biolabo.fr [biolabo.fr]
- 2. biolinediagnostics.com [biolinediagnostics.com]
- 3. Human pancreatic alpha-amylase. II. Effects of pH, substrate and ions on the activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stability and starch degradation profile of α-amylase from Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermostability of purified human pancreatic alpha-amylase is increased by the combination of Ca2+ and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on production of a-Amylase from Bacillus licheniformis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Kinetic α-Amylase Assay with 2-Chloro-4-nitrophenylmaltoside (CNP-G3)
Welcome to the technical support center for the kinetic α-amylase assay using 2-Chloro-4-nitrophenylmaltoside (CNP-G3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the kinetic α-amylase assay with CNP-G3?
A1: The assay is based on the enzymatic cleavage of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2]
Q2: What is the typical linear range for this assay?
A2: The linear range can vary between different reagent manufacturers. Commonly reported upper linearity limits are up to 1000 U/L, 1200 U/L, or 2000 U/L.[1][3] It is crucial to consult the package insert for the specific reagent kit you are using. If a sample's activity exceeds this range, it should be diluted with saline, re-assayed, and the result multiplied by the dilution factor.[1][3]
Q3: What are the recommended sample types for this assay?
A3: The most common sample types are human serum and heparinized plasma.[1][2] Urine can also be used, but it may require pH adjustment and specific dilution protocols.[3][4]
Q4: Which anticoagulants should be avoided?
A4: Anticoagulants that chelate calcium ions, such as EDTA, citrate, oxalate, and fluoride, should be avoided as they can inhibit α-amylase activity.[5] Heparin is the recommended anticoagulant if plasma is to be used.[1]
Q5: How should samples be stored and handled?
A5: For optimal results, samples should be assayed promptly. If storage is necessary, serum or plasma can be stored at 2-8°C for up to 7 days or at -20°C for longer periods.[1] Avoid using hemolyzed samples.[2] Saliva and skin contain α-amylase, so care should be taken to avoid contamination of reagents and samples. Never pipette by mouth and wear gloves.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Non-linear reaction rate within the expected range | Reagent deterioration | Check the reagent's appearance for turbidity or discoloration. Ensure it has been stored correctly at 2-8°C and is within its expiration and on-board stability dates.[2][6] If the reagent blank absorbance is high (e.g., >0.600 at 405 nm), discard the reagent.[2][5][6] |
| Incorrect temperature | Ensure the spectrophotometer's cuvette holder is maintained at the specified temperature (commonly 37°C).[3] Temperature fluctuations can significantly affect enzyme kinetics. | |
| Incorrect pH | The optimal pH for the CNP-G3 assay is typically around 6.0.[6] For urine samples, acidic pH can reduce enzyme stability; adjust the pH to the alkaline range if necessary before storage.[4] | |
| Substrate depletion | If the initial absorbance is very high and the reaction rate decreases rapidly, the α-amylase concentration may be excessively high, leading to rapid substrate consumption. Dilute the sample and re-run the assay. | |
| Low or no enzyme activity detected | Inactivated enzyme | Ensure proper sample handling and storage to prevent enzyme degradation. Avoid repeated freeze-thaw cycles. |
| Presence of inhibitors | Anticoagulants like EDTA, citrate, oxalate, and fluoride can inhibit the enzyme.[5] Ensure the correct sample collection tubes are used. | |
| High background absorbance | Reagent contamination or deterioration | A high initial absorbance of the reagent blank can indicate contamination or that the reagent has degraded. Discard the reagent if the absorbance is above the manufacturer's specified limit (e.g., >0.600 at 405 nm).[2][5][6] |
| Sample turbidity (lipemia) | Visually inspect the sample for turbidity. For highly lipemic samples, ultracentrifugation is the preferred method to remove lipids. Alternatively, a high dilution of the sample may minimize interference.[1] | |
| Results are not reproducible | Inconsistent pipetting | Ensure accurate and precise pipetting of both the sample and the reagent. Use calibrated pipettes. |
| Temperature fluctuations | Maintain a constant and accurate temperature in the spectrophotometer throughout the assay. | |
| Inadequate mixing | Gently but thoroughly mix the sample with the reagent in the cuvette before starting the measurement. |
Quantitative Data on Interfering Substances
The following table summarizes the approximate concentrations at which common substances may interfere with the CNP-G3 α-amylase assay. These values can vary between reagent manufacturers, so always refer to the product-specific information.
| Interfering Substance | Concentration with No Significant Interference |
| Hemoglobin | Up to 5 g/L[3] or 500 mg/dL |
| Bilirubin | Up to 600 µmol/L[3] or 30 mg/dL |
| Triglycerides (Lipemia) | Up to 5 g/L of Intralipid[3] |
| Ascorbic Acid | Up to 30 mg/dL[7] |
Detailed Experimental Protocol (Manual Method)
This protocol provides a general guideline for the manual kinetic α-amylase assay using CNP-G3. Specific volumes and times may need to be adjusted based on the reagent manufacturer's instructions.
1. Reagent Preparation and Handling:
-
Most CNP-G3 reagents are provided as ready-to-use liquids.[6]
-
Store reagents at 2-8°C and protect them from light.[7]
-
Before use, allow the reagent to equilibrate to the reaction temperature (e.g., 37°C).
-
Do not use reagents that show signs of contamination (e.g., turbidity) or have a high background absorbance.[6]
2. Instrument Setup:
-
Set the spectrophotometer wavelength to 405 nm.[3]
-
Set the temperature of the cuvette holder to 37°C.[3]
-
Use a cuvette with a 1 cm light path.[3]
3. Assay Procedure:
-
Pipette 1.0 mL of the CNP-G3 reagent into a cuvette and pre-incubate at 37°C for at least 1 minute.[3]
-
Add 25 µL of the sample (serum or pre-diluted urine) to the cuvette.[3]
-
Mix gently by inversion.
-
Start the timer and immediately place the cuvette in the spectrophotometer.
-
Record the absorbance at 1 minute and then at subsequent 1-minute intervals for a total of 3-4 minutes.[3][4]
4. Quality Control:
-
Run normal and abnormal controls with each batch of samples.
-
Control values should fall within the manufacturer's specified ranges.[3]
-
If control values are out of range, investigate potential issues with the reagents, instrument, or procedure before reporting patient results.[5]
5. Calibration:
-
The assay is typically calibrated using a calibrator with a known α-amylase activity.[3]
-
Perform a new calibration when changing reagent lots, after instrument maintenance, or if quality control results are out of range.[3][5]
6. Calculation of Results:
-
Calculate the mean change in absorbance per minute (ΔA/min).
-
The α-amylase activity (U/L) is calculated using a factor provided by the reagent manufacturer. This factor is derived from the molar absorptivity of 2-chloro-4-nitrophenol, the total reaction volume, and the sample volume.[1]
-
Formula: Activity (U/L) = ΔA/min * Factor
Visualizations
Caption: Principle of the kinetic α-amylase assay using CNP-G3.
Caption: Troubleshooting workflow for the kinetic α-amylase assay.
References
Stability of reconstituted 2-Chloro-4-nitrophenylmaltoside substrate solution
This guide provides technical information and troubleshooting advice for researchers and professionals using 2-Chloro-4-nitrophenylmaltoside (CNPM) substrate solutions in enzymatic assays, such as those for α-amylase activity.
Frequently Asked Questions (FAQs)
Q1: How should the solid form of this compound be stored?
The solid, lyophilized form of CNPM should be stored in a cool, dry place. For long-term storage, -20°C is recommended, which can keep the substrate stable for at least four years.[1] Safety data sheets advise keeping the container tightly sealed in a dry and well-ventilated area.[2]
Q2: How do I reconstitute the CNPM substrate?
It is recommended to reconstitute the CNPM substrate in the specific buffer required for your assay. For α-amylase assays, this is often a buffer at a pH of around 6.0, such as a MES (2-(N-morpholino)ethanesulfonic acid) buffer.[3][4] To prepare, add the buffer directly to the vial containing the lyophilized powder and mix gently by inversion until the substrate is completely dissolved.[1] If preparing a stock solution in water, it is advisable to sterilize it by filtering through a 0.22 μm filter to prevent microbial growth.[5]
Q3: What are the recommended storage conditions for a reconstituted CNPM solution?
The stability of a reconstituted CNPM solution is dependent on the storage temperature and the composition of the solution (i.e., whether it is a simple stock solution or a complete assay reagent mix).
Storage Stability of Reconstituted CNPM Solutions
| Solution Type | Storage Temperature | Duration of Stability | Special Conditions |
| Stock Solution | -80°C | Up to 6 months | Store under nitrogen, away from moisture.[5] |
| Stock Solution | -20°C | Up to 1 month | Store under nitrogen, away from moisture.[5] |
| Working Reagent | 2-8°C | 30 to 90 days | Store away from light; stability can vary by manufacturer.[1][3][6][7] |
Q4: What are the signs of degradation in a reconstituted CNPM solution?
Degradation of the CNPM substrate involves its spontaneous hydrolysis, which releases the chromogen 2-chloro-4-nitrophenol (CNP). This leads to a yellow coloration of the solution and an increase in the background absorbance of the assay. You should discard the solution if you observe any of the following:
-
The solution appears cloudy or contains particulate matter.[3][7]
-
The absorbance of the reagent at 405 nm is higher than the recommended threshold (a common value is > 0.600) when measured against a water blank.[1][3]
Q5: What factors can cause the CNPM substrate solution to degrade prematurely?
Several factors can contribute to the premature degradation of the substrate solution:
-
Improper Storage Temperature: Storing the solution at room temperature for extended periods will accelerate hydrolysis.
-
Light Exposure: The solution should be protected from direct light.[1][4][7]
-
Microbial Contamination: Bacteria or fungi can introduce enzymes that may degrade the substrate. Using sterile water and filtering the solution can help prevent this.[5]
-
Chemical Contamination: Exposure to strong oxidizing agents can lead to violent reactions and degradation of the substrate.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background absorbance in blank wells | Substrate solution has started to degrade. | Discard the current substrate solution and prepare a fresh batch. Ensure proper storage conditions (2-8°C, protected from light).[1][3][7] |
| Contamination of the buffer or water used for reconstitution. | Use high-purity, sterile water and fresh buffer for reconstitution. | |
| Inconsistent or non-reproducible results | Incomplete dissolution of the substrate. | Ensure the lyophilized powder is fully dissolved by mixing gently but thoroughly before use. |
| Instability of the solution during the experiment. | Avoid leaving the substrate solution at room temperature for prolonged periods. Keep it on ice if the experiment is lengthy. | |
| No or very low signal in positive control | Inactive enzyme. | Verify the activity of your α-amylase or other enzyme with a fresh, reliable positive control. |
| Incorrect buffer pH. | Confirm that the pH of your assay buffer is optimal for both the enzyme and the substrate. For α-amylase assays with CNPM, a pH of ~6.0 is common.[3] | |
| Degraded substrate. | Prepare a fresh substrate solution and re-run the assay. |
Experimental Protocols
Protocol 1: Spectrophotometric Quality Control of Reconstituted CNPM Solution
This protocol is used to check for the spontaneous degradation of the CNPM substrate in your working solution.
Objective: To measure the background absorbance of the CNPM solution at 405 nm.
Materials:
-
Reconstituted CNPM solution
-
Assay buffer (the same buffer used to reconstitute the substrate)
-
Spectrophotometer and cuvettes (or a microplate reader)
Procedure:
-
Set the spectrophotometer to read absorbance at 405 nm.
-
Use the assay buffer to blank the instrument (set the absorbance to zero).
-
Place an aliquot of your reconstituted CNPM solution into a cuvette.
-
Measure the absorbance.
-
Interpretation: A high absorbance reading (e.g., > 0.600 A.U.) indicates significant degradation of the substrate.[1][3] The solution should be discarded, and a fresh one prepared.
Visual Guides
Enzymatic Reaction of CNPM
The following diagram illustrates the enzymatic hydrolysis of this compound by α-amylase, which is the basis for the colorimetric assay.
Caption: The enzymatic cleavage of CNPM by α-amylase.
Troubleshooting Workflow for High Background Signal
This workflow provides a logical sequence of steps to diagnose and resolve issues with high background absorbance in your CNPM-based assay.
References
- 1. biolabo.fr [biolabo.fr]
- 2. 2-Chloro-4-nitrophenol, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. corelabsupplies.com [corelabsupplies.com]
- 4. precisionbiomed.in [precisionbiomed.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioactiva.com [bioactiva.com]
- 7. chronolab.com [chronolab.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
Effect of anticoagulants on serum amylase assays using 2-Chloro-4-nitrophenylmaltoside
This technical support guide is intended for researchers, scientists, and drug development professionals using serum amylase assays with 2-Chloro-4-nitrophenylmaltoside (CNPG3) as a substrate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the effects of anticoagulants.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulants should be avoided when measuring serum amylase activity with the CNPG3 method?
A1: Anticoagulants that chelate calcium should be avoided as α-amylase is a calcium-dependent enzyme. These include EDTA, sodium citrate, potassium oxalate, and sodium fluoride.[1][2][3][4] Using these can lead to falsely decreased amylase activity.[2][3][4]
Q2: What is the recommended anticoagulant for amylase assays using CNPG3?
A2: Heparin (lithium, sodium, or ammonium salts) is the recommended anticoagulant as it does not significantly interfere with the assay.[1][2][5] Serum is also an ideal specimen for this test.[1][5]
Q3: How do calcium-chelating anticoagulants interfere with the amylase assay?
A3: α-amylase requires calcium ions for its enzymatic activity and stability. Anticoagulants like EDTA, citrate, and oxalate bind to these calcium ions, making them unavailable for the enzyme and thus inhibiting its function.[2][3][4]
Q4: Can I use plasma collected in a grey-top (sodium fluoride/potassium oxalate) tube?
A4: No, it is not recommended. Both sodium fluoride and potassium oxalate can inhibit amylase activity.[1][3][4][6] Potassium oxalate acts as a calcium-chelating agent, while sodium fluoride can also have inhibitory effects on various enzymes.[6]
Troubleshooting Guide
Problem: My amylase activity is lower than expected.
-
Question: What type of sample did you use (serum, plasma)? If plasma, which anticoagulant was used?
-
Question: Was the blood collection tube adequately filled?
-
Answer: Under-filling a blood collection tube can lead to a higher concentration of the anticoagulant relative to the blood volume. This increased concentration can exacerbate the inhibitory effects on amylase activity. Ensure proper blood-to-anticoagulant ratios are maintained during sample collection.
-
Problem: I am observing inconsistent or variable results between samples.
-
Question: Are you using a mix of serum and plasma samples from different anticoagulants?
-
Answer: To ensure consistency, it is best practice to use the same sample type (e.g., all serum or all heparinized plasma) for all experiments in a single study. Mixing sample types can introduce variability due to the different effects of anticoagulants on the assay.[2]
-
-
Question: Could there be salivary amylase contamination?
Data Summary: Effect of Anticoagulants on Amylase Activity
| Anticoagulant | Compatibility with CNPG3 Amylase Assay | Mechanism of Interference | Estimated Impact on Amylase Activity |
| Heparin (Lithium, Sodium, Ammonium) | Compatible | Minimal to no interference.[1][2][5] | Similar activity levels to serum.[8] |
| EDTA | Incompatible | Chelates calcium ions (Ca²⁺), a necessary cofactor for α-amylase.[2][3][4] | Inhibition of up to 15%.[2] |
| Sodium Citrate | Incompatible | Chelates calcium ions (Ca²⁺).[2][3][4][8] | Inhibition of up to 17%.[8] |
| Potassium Oxalate | Incompatible | Chelates calcium ions (Ca²⁺) and can directly inhibit other enzymes.[2][3][4][6][8] | Inhibition of up to 14%.[8] |
| Sodium Fluoride | Incompatible | Enzyme inhibitor.[1][3][4][6] Often paired with potassium oxalate. | Can inhibit amylase activity.[6] |
Experimental Protocols
Protocol for Assessing Anticoagulant Interference in Amylase Assays
This protocol outlines a method to determine the effect of a specific anticoagulant on serum amylase activity using the this compound (CNPG3) substrate.
1. Materials:
- Serum pool with known amylase activity.
- Anticoagulant solutions of interest (e.g., EDTA, citrate, heparin) at various concentrations.
- Amylase assay reagent kit with CNPG3 substrate.
- Spectrophotometer capable of reading at 405 nm.
- Thermostatic bath or cuvette holder at 37°C.
- Micropipettes and tips.
2. Procedure:
- Prepare a series of dilutions of the anticoagulant in the serum pool to achieve the desired final concentrations. Include a control sample of the serum pool with no added anticoagulant.
- Pre-warm the amylase reagent and the serum samples (with and without anticoagulants) to 37°C.
- For each sample, pipette the manufacturer-specified volume of the amylase reagent into a cuvette.
- Add a specified volume of the serum sample to the reagent in the cuvette, mix quickly, and immediately start the spectrophotometer reading at 405 nm.
- Record the change in absorbance per minute (ΔA/min) over a defined period (e.g., 2 minutes), ensuring the reaction is in the linear phase.
- Calculate the amylase activity for each sample according to the assay manufacturer's instructions, typically using the molar absorptivity of 2-chloro-4-nitrophenol.
3. Data Analysis:
- Compare the amylase activity of the samples containing anticoagulants to the control sample (serum only).
- Calculate the percentage of inhibition for each anticoagulant at each concentration using the formula:
- % Inhibition = [ (Activity_control - Activity_anticoagulant) / Activity_control ] * 100
- Plot the percentage of inhibition against the anticoagulant concentration to visualize the dose-dependent effect.
Visualizations
Caption: Enzymatic reaction of α-amylase on CNPG3 and the point of interference by chelating anticoagulants.
Caption: A logical workflow to troubleshoot unexpectedly low serum amylase results.
References
- 1. biolinediagnostics.com [biolinediagnostics.com]
- 2. acb.org.uk [acb.org.uk]
- 3. biolabo.fr [biolabo.fr]
- 4. biolabo.fr [biolabo.fr]
- 5. sclavodiagnostics.com [sclavodiagnostics.com]
- 6. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chronolab.com [chronolab.com]
- 8. The effect of blood anticoagulants on serum and plasma amylase activities. - Biospecimen Research Database [brd.nci.nih.gov]
How to correct for sample turbidity in colorimetric amylase assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for sample turbidity in colorimetric amylase assays.
Troubleshooting Guide
Issue: My absorbance readings are unexpectedly high and inconsistent.
-
Possible Cause: Sample turbidity is scattering light, leading to artificially inflated and variable absorbance measurements.[1][2] Suspended particles in the sample can scatter and absorb light, which is incorrectly interpreted by the spectrophotometer as increased absorbance.[1][3][4]
-
Solution:
-
Visual Inspection: Visually inspect your samples for any cloudiness or particulate matter.
-
Sample Blanking: Prepare and use a sample-specific blank to subtract the background absorbance caused by turbidity.
-
Sample Clarification: If turbidity is high, clarify the sample by centrifugation or filtration prior to the assay.
-
Issue: Even after using a reagent blank, my results are still inaccurate for turbid samples.
-
Possible Cause: A reagent blank only corrects for the absorbance of the assay reagents themselves, not for interferences from the sample matrix.[1]
-
Solution: You must use a sample blank . A sample blank contains the turbid sample and all assay components except the substrate or a key enzyme required for color development. This allows for the subtraction of the specific background signal from each sample.
Issue: My sample is colored in addition to being turbid.
-
Possible Cause: Both endogenous color and turbidity are contributing to the high background absorbance.[2]
-
Solution: A sample blank is essential in this case, as it will account for both the inherent color of the sample and the light scattering from turbidity. For highly colored samples, bichromatic (or dual-wavelength) measurements can also be an effective correction method.
Frequently Asked Questions (FAQs)
Q1: What is sample turbidity and how does it affect my colorimetric amylase assay?
A1: Sample turbidity is the cloudiness or haziness of a sample caused by suspended, insoluble particles.[3][4] In colorimetric assays, these particles interfere with the measurement of light absorbance. The suspended particles scatter and absorb the light from the spectrophotometer, leading to an artificially high absorbance reading.[1][3][4] This interference can mask the true enzymatic activity, resulting in inaccurate data.
Q2: What is the difference between a reagent blank and a sample blank?
A2:
-
A reagent blank contains the assay buffer and all the reagents used in the reaction, but no sample. It is used to zero the spectrophotometer and subtracts the absorbance of the reagents themselves.
-
A sample blank contains the sample being tested along with the assay buffer and reagents, but omits a crucial component that initiates the color-forming reaction (e.g., the substrate or the enzyme).[2][5] This is crucial for turbid samples as it measures the background absorbance caused by the sample's turbidity and inherent color, which can then be subtracted from the test sample's reading.[2]
Q3: When should I choose centrifugation or filtration to clarify my sample?
A3:
-
Centrifugation is generally the preferred method for clarifying turbid biological samples before an amylase assay.[6] A high-speed centrifugation step (e.g., 10,000 x g for 5-10 minutes) can effectively pellet most interfering particles without significantly affecting the soluble enzyme concentration.[6][7]
-
Filtration can also be used, but care must be taken to choose a filter that does not bind the amylase enzyme. Always validate your filtration method to ensure you are not losing enzyme activity. Filtration may not be suitable if the turbidity is caused by particles that are bound to the analyte of interest.[3][4]
Q4: What is bichromatic (dual-wavelength) measurement and how can it correct for turbidity?
A4: Bichromatic measurement involves measuring the absorbance at two different wavelengths:
- The primary wavelength is the wavelength of maximum absorbance for the chromophore produced in the assay.
- The secondary wavelength is a wavelength where the chromophore has minimal absorbance, but where light scattering due to turbidity is still present.[3]
By subtracting the absorbance at the secondary wavelength from the absorbance at the primary wavelength, the interference from turbidity, which affects both wavelengths, can be significantly reduced.[3]
Q5: Can I just dilute my turbid sample to reduce the interference?
A5: Dilution can reduce the effect of turbidity, but it also dilutes the concentration of amylase in your sample.[3][4] This may lead to enzyme activity levels that are too low to be accurately detected by the assay. If you do dilute your sample, you must account for the dilution factor in your final calculations. It is often better to use a sample blank or centrifugation for more accurate results.
Experimental Protocols
Protocol 1: Sample Blank Correction
This protocol is for correcting background absorbance from a turbid sample.
-
Prepare the Test Sample:
-
In a microplate well or cuvette, add your sample, assay buffer, and the amylase substrate according to your assay protocol.
-
Initiate the enzymatic reaction (e.g., by adding the enzyme or substrate).
-
Incubate for the specified time and temperature.
-
Add the stop reagent if required.
-
-
Prepare the Sample Blank:
-
In a separate well or cuvette, add the same volume of your sample and assay buffer as the test sample.
-
Instead of the substrate, add an equal volume of assay buffer. Alternatively, if the substrate is required for the stop reaction chemistry, the enzyme can be omitted from the blank.
-
Follow the same incubation and stop reagent steps as the test sample.
-
-
Measurement and Calculation:
-
Measure the absorbance of both the test sample and the sample blank at the appropriate wavelength.
-
The corrected absorbance is calculated as: Corrected Absorbance = Absorbance of Test Sample - Absorbance of Sample Blank
-
Protocol 2: Sample Clarification by Centrifugation
This protocol is for physically removing particulate matter causing turbidity.
-
Sample Preparation:
-
Dispense your sample into a microcentrifuge tube.
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully aspirate the clear supernatant without disturbing the pellet.
-
-
Amylase Assay:
-
Use the clarified supernatant as your sample in the colorimetric amylase assay protocol.
-
It is still recommended to run a sample blank with the clarified supernatant to correct for any remaining background color or very fine suspended particles.
-
Protocol 3: Bichromatic (Dual-Wavelength) Correction
This protocol corrects for turbidity by measuring absorbance at two wavelengths.
-
Wavelength Selection:
-
Determine the primary wavelength (λ1) of maximum absorbance for your assay's chromophore (e.g., 540 nm for a DNS-based assay).
-
Select a secondary wavelength (λ2) where the chromophore has little to no absorbance, but where turbidity will still scatter light (e.g., 650 nm).
-
-
Measurement:
-
Configure your spectrophotometer or plate reader to measure the absorbance at both λ1 and λ2.
-
-
Calculation:
-
The corrected absorbance is calculated as: Corrected Absorbance = Absorbance at λ1 - Absorbance at λ2
-
Data Presentation
Table 1: Comparison of Turbidity Correction Methods
| Correction Method | Principle | Pros | Cons | Estimated % Reduction in Turbidity Interference |
| Sample Blank | Subtracts the background absorbance of the sample. | Simple to implement; corrects for both turbidity and color. | Requires an extra well/cuvette for each sample; assumes turbidity doesn't change during the reaction. | 80-95% |
| Centrifugation | Physically removes suspended particles. | Highly effective for heavy particulate matter; can be combined with other methods. | May not remove very fine particles; risk of losing enzyme if it co-precipitates. | 90-99% |
| Filtration | Physically removes particles by size exclusion. | Can be effective for specific particle sizes. | Risk of enzyme binding to the filter membrane; may not be suitable for all sample types. | 85-95% |
| Dilution | Reduces the concentration of interfering particles. | Quick and easy. | Dilutes the enzyme, potentially reducing assay sensitivity. | Varies with dilution factor |
| Bichromatic Measurement | Subtracts background absorbance at a reference wavelength. | No sample pre-treatment needed; corrects for turbidity in real-time. | Requires a spectrophotometer capable of dual-wavelength readings; assumes turbidity has a similar effect at both wavelengths. | 70-90% |
Note: The estimated % reduction is based on typical performance and can vary depending on the nature and severity of the sample turbidity.
Visualizations
Caption: Workflow for correcting for sample turbidity in colorimetric amylase assays.
Caption: How turbidity interferes with colorimetric measurements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Deep learning–based turbidity compensation for ultraviolet-visible spectrum correction in monitoring water parameters [frontiersin.org]
- 4. esemag.com [esemag.com]
- 5. intro.bio.umb.edu [intro.bio.umb.edu]
- 6. optek.com [optek.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Assays with 2-Chloro-4-nitrophenylmaltoside
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-nitrophenylmaltoside in kinetic assays. Our goal is to help you identify and resolve issues related to the lag phase, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a lag phase in the context of an enzyme kinetic assay?
A lag phase is an initial period during an enzyme-catalyzed reaction where the rate of product formation is slower than the subsequent steady-state rate. This results in a nonlinear "shoulder" at the beginning of the reaction progress curve.
Q2: Is a lag phase expected when using this compound as a substrate for α-amylase?
Generally, no. Several studies have demonstrated that assays using similar substrates, such as 2-chloro-4-nitrophenyl-α-D-maltotrioside, exhibit no lag phase under optimized conditions.[1] If you are observing a lag phase, it likely indicates a suboptimal assay condition or a specific issue with one of the reaction components.
Q3: What are the common causes of a lag phase in enzyme kinetic assays?
Common causes can be broadly categorized and include:
-
Substrate-related issues: Slow dissolution of the substrate, presence of inhibitors or contaminants in the substrate stock, or substrate inhibition at high concentrations.
-
Enzyme-related issues: Slow conformational changes in the enzyme upon substrate binding, the presence of a loosely bound inhibitor from the enzyme preparation, or the enzyme requiring activation by a product or cofactor.
-
Environmental and buffer conditions: Suboptimal pH, temperature, or ionic strength, or the absence of necessary cofactors or activators.
-
Coupled assay complications: If the primary reaction product is a substrate for a second, indicator enzyme, a lag can occur if the indicator enzyme is not efficient enough.
Q4: How can pre-incubation of the enzyme or substrate help in reducing the lag phase?
Pre-incubating the enzyme in the reaction buffer (without the substrate) can allow for temperature equilibration and any necessary conformational changes to occur before the reaction is initiated. Similarly, pre-incubating the substrate in the buffer can ensure its complete dissolution.
Troubleshooting Guide: Reducing Lag Phase
If you are experiencing a lag phase in your kinetic assay with this compound, follow this troubleshooting guide to identify and resolve the issue.
Step 1: Verify Assay Conditions
Ensure your experimental parameters align with optimized conditions reported for similar assays.
Optimized Assay Parameters for α-Amylase Assays with a a 2-Chloro-4-nitrophenyl-oligosaccharide Substrate
| Parameter | Recommended Value/Range | Reference |
| pH | 6.0 - 6.28 | |
| Buffer | 50 mmol/l 2-(N-morpholino)ethanesulfonic acid (MES) | [2] |
| Substrate Concentration | 2.25 mmol/l | |
| Chloride (Activator) | 300 - 310 mmol/l (as NaCl) | [2] |
| Calcium (Cofactor) | 5.0 mmol/l (as CaCl2) | |
| Temperature | 37 °C |
Step 2: Systematic Troubleshooting Workflow
Use the following workflow to diagnose the potential cause of the lag phase.
Caption: Troubleshooting workflow for addressing lag phase in kinetic assays.
Step 3: Detailed Troubleshooting Actions
-
Substrate Dissolution and Quality:
-
Action: Ensure the this compound is completely dissolved in the assay buffer before initiating the reaction. Prepare the substrate solution fresh for each experiment.
-
Rationale: Undissolved substrate will lead to a gradual increase in the reaction rate as it dissolves, mimicking a lag phase.
-
-
Enzyme Pre-incubation:
-
Action: Pre-incubate the enzyme in the reaction buffer (containing all components except the substrate) at the assay temperature for 5-10 minutes.
-
Rationale: This allows the enzyme to reach thermal equilibrium and adopt its active conformation.
-
-
Activator and Cofactor Concentration:
-
Action: Verify the concentrations of essential activators and cofactors such as chloride and calcium.
-
Rationale: α-amylase is a metalloenzyme that requires calcium for its activity and is activated by chloride. Insufficient concentrations can lead to lower initial activity.
-
-
Purity of Reagents:
-
Action: Use high-purity water and reagents to prepare buffers and solutions.
-
Rationale: Contaminants in the enzyme preparation or buffer components can act as inhibitors, leading to a lag phase as the enzyme overcomes their effects.
-
Experimental Protocols
Standard Protocol for α-Amylase Assay with this compound
This protocol is based on optimized conditions for similar chromogenic substrates and is designed to minimize the risk of a lag phase.
1. Reagent Preparation:
-
MES Buffer (50 mM, pH 6.1): Dissolve the appropriate amount of 2-(N-morpholino)ethanesulfonic acid in high-purity water. Adjust the pH to 6.1 at 37°C.
-
Activator/Cofactor Solution: Prepare a stock solution containing 300 mM Sodium Chloride (NaCl) and 5 mM Calcium Chloride (CaCl2) in MES buffer.
-
Substrate Solution (2.25 mM): Dissolve this compound in the MES buffer containing NaCl and CaCl2. Ensure complete dissolution. This is the final reaction buffer.
-
Enzyme Solution: Prepare a stock solution of α-amylase in a suitable buffer (e.g., MES buffer with calcium chloride to maintain stability). Dilute to the desired final concentration immediately before use.
2. Assay Procedure:
-
Pipette the required volume of the substrate solution into a microplate well or cuvette.
-
Pre-incubate the substrate solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Immediately start monitoring the absorbance at 405 nm in a temperature-controlled spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a total of 5-10 minutes.
3. Data Analysis:
-
Plot absorbance versus time.
-
Identify the linear, steady-state portion of the curve. The lag phase will be the initial non-linear portion.
-
Calculate the reaction rate (ΔAbs/min) from the slope of the linear phase.
Visualizing the Reaction Pathway
The enzymatic reaction involves the hydrolysis of this compound by α-amylase, releasing the chromogenic product 2-chloro-4-nitrophenol.
Caption: Reaction pathway for the hydrolysis of this compound.
References
Preventing substrate depletion in continuous α-amylase assays
Welcome to the Technical Support Center. This guide provides detailed information for researchers, scientists, and drug development professionals on how to prevent substrate depletion in continuous α-amylase assays, ensuring accurate and reproducible kinetic data.
Frequently Asked Questions (FAQs)
Q1: What is substrate depletion in the context of a continuous α-amylase assay?
A1: Substrate depletion occurs when the concentration of the substrate (e.g., starch, a specific oligosaccharide) decreases significantly during the course of the enzymatic reaction. For accurate kinetic measurements, the reaction rate should be measured under "initial velocity" conditions, where typically less than 10% of the substrate has been consumed.[1] When depletion exceeds this, the substrate concentration becomes a limiting factor, causing the reaction rate to slow down.
Q2: Why is preventing substrate depletion critical for my α-amylase assay?
A2: Preventing substrate depletion is crucial for several reasons:
-
Accurate Kinetic Parameters: The Michaelis-Menten model, used to determine key enzyme parameters like Kₘ and Vₘₐₓ, assumes the substrate concentration is constant and non-limiting.[2] If the substrate is depleted, the calculated kinetic constants will be inaccurate.[3]
-
Linear Reaction Rate: A constant reaction rate (linear progress curve) is necessary to reliably determine enzyme activity. Substrate depletion is a primary cause of non-linear reaction curves, where the rate decreases over time.[1][4]
-
Valid Inhibitor Studies: When screening for enzyme inhibitors, a changing substrate concentration can complicate the interpretation of inhibition mechanisms (e.g., competitive vs. non-competitive).[5]
Q3: How can I identify if substrate depletion is occurring in my assay?
A3: The most common indicator of substrate depletion is a non-linear reaction progress curve. When you plot absorbance (or another signal) versus time, the curve will be initially steep (the true initial velocity) and then become progressively flatter, indicating the reaction is slowing down.[1] This plateau effect suggests that a component of the reaction, often the substrate, is being consumed.[1]
Q4: What is a coupled enzymatic assay and how does it help?
A4: Many modern α-amylase assay kits use a coupled enzymatic assay. In this setup, α-amylase cleaves a specific, blocked oligosaccharide substrate. This action generates a new product that is immediately acted upon by an excess of a second "coupling" enzyme (like α-glucosidase), which releases a chromophore (e.g., p-nitrophenol).[6][7] This method is highly specific and sensitive, and because the initial substrate is well-defined, it's easier to ensure it is not the limiting reagent.[7]
Troubleshooting Guide: Non-Linear Reaction Curves
This guide helps you troubleshoot a common issue in continuous α-amylase assays: a reaction rate that decreases over time.
Problem: My plot of absorbance vs. time is a curve instead of a straight line.
This indicates that your reaction velocity is not constant. The primary suspect is often substrate depletion or product inhibition.
Caption: Troubleshooting workflow for non-linear enzyme kinetics.
Troubleshooting Steps:
-
Confirm the Issue: Plot your raw data (e.g., Absorbance at 405 nm) against time. Use only the initial, linear portion of this curve to calculate the reaction velocity. If this linear portion is very short, proceed with the steps below.
-
Reduce Enzyme Concentration: The most straightforward way to combat substrate depletion is to slow down the reaction by reducing the amount of enzyme.[1]
-
Action: Prepare serial dilutions of your α-amylase sample (e.g., 1:2, 1:5, 1:10) in the assay buffer.
-
Expected Outcome: A lower enzyme concentration will result in a slower reaction rate, extending the time before significant substrate depletion occurs and thus lengthening the linear phase of the reaction.
-
-
Optimize Substrate Concentration: Ensure your substrate concentration is well above the Michaelis constant (Kₘ) for the enzyme, but not so high that it causes substrate inhibition. A common starting point is 5-10 times the Kₘ.
-
Action: If the Kₘ is known, verify your concentration. If unknown, perform a substrate concentration curve experiment (see Protocol 1 below) to determine the optimal range.[8]
-
Expected Outcome: The reaction rate should be independent of small changes in substrate concentration, helping to maintain linearity.
-
-
Check for Product Inhibition: In some cases, the product of the reaction can bind to the enzyme and inhibit its activity, also causing non-linear curves.[4]
-
Action: Analyze your data using non-linear regression models that can account for product inhibition.[4] If possible, run the assay with a known amount of product added at the beginning to see if the initial rate is reduced.
-
Expected Outcome: This helps differentiate between substrate depletion and product inhibition as the cause of non-linearity.
-
Experimental Protocols
Protocol 1: Determining Optimal Substrate Concentration
This protocol helps determine the saturating concentration of a substrate for your specific α-amylase under your assay conditions.
Objective: To find the substrate concentration at which the reaction velocity (Vₘₐₓ) is maximal and no longer limited by the substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your α-amylase at a fixed concentration (ensure this concentration falls within the linear range of the assay).
-
Prepare several dilutions of your substrate (e.g., soluble starch, ethylidene-pNP-G7) in assay buffer, covering a wide range of concentrations (e.g., 0.25 mM to 10 mM).[9]
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well plate.
-
To each well, add the assay buffer and a different concentration of the substrate.
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the fixed amount of α-amylase solution to each well.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol based assays) over time in a microplate reader.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (ΔAbs/min).
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.[10][11]
-
-
-
The optimal substrate concentration for routine assays should be in the saturating part of the curve, typically at or above 5x Kₘ, where the reaction rate is near Vₘₐₓ and less sensitive to small decreases in substrate concentration.[8]
-
Caption: Workflow for determining optimal substrate concentration.
Data Presentation
The kinetic parameters of α-amylase can vary significantly depending on the enzyme source (bacterial, fungal, pancreatic), substrate, and assay conditions (pH, temperature). The table below provides an example range of values found in the literature.
| Parameter | Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (U/mL or µmol/min/mg) | Reference Conditions |
| Kₘ | Starch | Aspergillus oryzae | ~0.055 mM | 22.07 U/mL | pH 5.0, 50°C |
| Kₘ | Starch | Bacillus subtilis | 1.33 - 4.0 mg/mL | 7.89 - 25 mL⁻¹ | pH 8.0, 60°C[10] |
| Vₘₐₓ | p-NPG6 | Pancreatic α-amylase | - | Varies | pH 7.0, 37°C[9] |
| [S] Range | Starch | Monascus sanguineus | 10 - 25 mM | - | pH 5.0, 50°C[12] |
Note: Direct comparison of Vₘₐₓ values is challenging due to different unit definitions and purity of enzyme preparations. Always determine these parameters empirically for your specific system.[13]
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biochemistry - Why doesn't enzyme reaction rate rise linearly with substrate concentration? - Biology Stack Exchange [biology.stackexchange.com]
- 3. journalajopacs.com [journalajopacs.com]
- 4. Quantitative full time course analysis of nonlinear enzyme cycling kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimized conditions for determining activity concentration of alpha-amylase in serum, with 1,4-alpha-D-4-nitrophenylmaltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Partial purification and characterization of amylase enzyme under solid state fermentation from Monascus sanguineus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: The 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) Assay
This technical support center provides guidance on the impact of divalent cations on the performance of assays utilizing 2-Chloro-4-nitrophenylmaltoside and its derivatives, such as 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), for the measurement of α-amylase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a spectrophotometric method used to determine the activity of α-amylase. The substrate, a chromogenic oligosaccharide like 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), is cleaved by α-amylase. This enzymatic reaction releases 2-chloro-4-nitrophenol (CNP), a yellow-colored compound that can be measured by monitoring the change in absorbance at a specific wavelength, typically around 405 nm. The rate of color development is directly proportional to the α-amylase activity in the sample.
Q2: Why are divalent cations important for α-amylase activity?
α-Amylase is a metalloenzyme, meaning it requires metal ions for its catalytic activity and structural stability. Calcium ions (Ca²⁺) are particularly crucial as they act as a cofactor, binding to the enzyme and maintaining its proper conformation for substrate binding and catalysis. Other divalent cations can also influence the enzyme's activity, sometimes by competing with or replacing calcium.
Q3: Which divalent cations can affect the assay's performance?
Several divalent cations can influence the results of the CNP-maltoside assay. These include:
-
Calcium (Ca²⁺): Generally enhances and stabilizes α-amylase activity.
-
Magnesium (Mg²⁺): Can have a modest activating effect on α-amylase.
-
Manganese (Mn²⁺): May have a slight activating effect on the enzyme.
-
Barium (Ba²⁺): Can also activate α-amylase.
-
Strontium (Sr²⁺): Known to have an activating effect.
-
Zinc (Zn²⁺), Copper (Cu²⁺), and Mercury (Hg²⁺): These are often reported to be potent inhibitors of α-amylase activity.
Q4: What is the optimal concentration of calcium ions for the assay?
The optimal concentration of calcium ions can vary depending on the specific source of the α-amylase and the assay conditions. However, a concentration range of 0.5 to 20 mM is often used. It is recommended to optimize the calcium concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: Low or no α-amylase activity detected.
-
Possible Cause 1: Insufficient concentration of essential divalent cations.
-
Solution: Ensure that your assay buffer contains an adequate concentration of calcium ions (Ca²⁺), which is essential for the stability and activity of most α-amylases. A final concentration of around 5 mM CaCl₂ is a good starting point.
-
-
Possible Cause 2: Presence of chelating agents.
-
Solution: Reagents like EDTA or citrate can sequester divalent cations, including the essential Ca²⁺, leading to a loss of enzyme activity. Prepare your samples and buffers without these chelating agents. If their presence is unavoidable, you may need to add an excess of Ca²⁺ to compensate.
-
-
Possible Cause 3: Presence of inhibitory divalent cations.
-
Solution: Samples, particularly those from biological or environmental sources, may contain inhibitory ions such as zinc (Zn²⁺), copper (Cu²⁺), or mercury (Hg²⁺). Consider sample purification steps or the addition of a specific chelator that has a higher affinity for the inhibitory ions than for Ca²⁺, though this can be complex.
-
Problem 2: High background signal or non-linear reaction kinetics.
-
Possible Cause 1: Spontaneous substrate degradation.
-
Solution: While less common, high concentrations of certain divalent cations or extreme pH values might promote the non-enzymatic hydrolysis of the CNP-maltoside substrate. Run a "substrate only" blank with your buffer and cations to assess the rate of spontaneous degradation.
-
-
Possible Cause 2: Contamination of reagents with α-amylase.
-
Solution: Ensure that all your reagents, especially buffer components and additives, are free from amylase contamination. Use high-purity chemicals and sterile, nuclease-free water.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent concentrations of divalent cations.
-
Solution: Prepare fresh assay buffers for each experiment and carefully control the final concentration of all divalent cations. Even small variations in Ca²⁺ concentration can lead to changes in enzyme activity.
-
-
Possible Cause 2: Lot-to-lot variability of the substrate.
-
Solution: If you suspect the substrate, test a new lot against the old one with a standard α-amylase solution.
-
Quantitative Data Summary
The following table summarizes the relative activation and inhibition of human salivary α-amylase by various divalent cations. The data is normalized to the activity with 1 mM Ca²⁺.
| Divalent Cation | Concentration (mM) | Relative Activity (%) | Effect |
| None | - | ~5-10% | Basal activity |
| Ca²⁺ | 1 | 100% | Activation |
| Mg²⁺ | 1 | ~110-120% | Slight Activation |
| Mn²⁺ | 1 | ~105-115% | Slight Activation |
| Ba²⁺ | 1 | ~120-130% | Activation |
| Sr²⁺ | 1 | ~115-125% | Activation |
| Zn²⁺ | 1 | <10% | Strong Inhibition |
| Cu²⁺ | 1 | <5% | Strong Inhibition |
| Hg²⁺ | 1 | <1% | Very Strong Inhibition |
Note: These values are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Effect of Divalent Cations on α-Amylase Activity
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MOPS, pH 7.0).
-
Substrate Solution: Dissolve CNP-G3 in the assay buffer to a final concentration of 2 mM. Protect this solution from light.
-
α-Amylase Solution: Prepare a stock solution of α-amylase in the assay buffer. The final concentration will need to be optimized to ensure the reaction rate is within the linear range of the spectrophotometer.
-
Divalent Cation Stock Solutions: Prepare 100 mM stock solutions of the chloride salts of the divalent cations to be tested (e.g., CaCl₂, MgCl₂, ZnCl₂).
-
-
Assay Procedure:
-
Set up a 96-well microplate.
-
To each well, add the following in order:
-
Assay Buffer
-
Divalent cation solution (to achieve the desired final concentration)
-
α-Amylase solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the CNP-G3 substrate solution to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of the divalent cation.
-
Plot the reaction rate as a function of the divalent cation concentration to determine the optimal concentration or the inhibitory effect.
-
Diagrams
Validation & Comparative
A Comparative Guide to α-Amylase Assay Validation: The 2-Chloro-4-nitrophenylmaltoside (CNPG) Method and its Alternatives
For researchers, scientists, and drug development professionals engaged in the precise measurement of α-amylase activity, the choice of assay methodology is critical. This guide provides an objective comparison of the widely used 2-Chloro-4-nitrophenylmaltoside (CNPG) based α-amylase assay with other common alternatives. The performance of each method is supported by experimental data to aid in the selection of the most suitable assay for your research needs.
Performance Comparison of α-Amylase Assay Methods
The selection of an appropriate α-amylase assay depends on various factors including sensitivity, precision, and linearity. The following table summarizes the key performance characteristics of the CNPG method and two common alternatives: the Ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) assay and the classic Starch-Iodine method.
| Feature | This compound (CNPG3) Assay | Ethylidene-blocked p-nitrophenyl-maltoheptaoside (EPS-G7) Assay | Starch-Iodine Assay |
| Principle | Direct chromogenic assay where α-amylase directly cleaves CNPG3, releasing 2-chloro-4-nitrophenol, which is measured spectrophotometrically.[1][2][3] | A coupled enzymatic assay where α-amylase hydrolyzes the substrate, and a subsequent reaction with α-glucosidase releases p-nitrophenol.[4][5] | Measures the disappearance of the starch-iodine blue complex as starch is hydrolyzed by α-amylase.[6][7][8] |
| Linearity | Up to 1000 U/L.[9] | Up to 15 times the upper reference limit.[5] | Dependent on initial starch concentration. |
| Precision (CV%) | Within-run: < 2%, Between-run: < 3%.[2] | Within-run: 1.4-2.6%, Day-to-day: 1.9-2.8%.[5] | Can be variable, with RSD < 6.3% reported in optimized methods.[7] |
| Sensitivity | High sensitivity, with a reported detection limit of 2.9 U/L.[10] | Good sensitivity. | Lower sensitivity compared to chromogenic methods.[11] |
| Reagent Stability | Reconstituted reagent is stable for up to 21 days at 4°C.[2] | Reconstituted reagent is stable for 2 days at 4°C.[2] | Reagents are generally stable, but the starch solution should be freshly prepared.[7] |
| Interferences | Minimal interference from bilirubin, hemoglobin, triacylglycerols, heparin, and glucose.[10] | No significant interference from glucose, triacylglycerols, bilirubin, and hemoglobin.[5] | Antioxidative compounds can decolorize the iodine reagent, leading to an underestimation of inhibition.[6] |
| Advantages | Direct assay, no auxiliary enzymes needed, rapid color development, and good reagent stability.[1][2][3] | Robust and correlates well with other chromogenic assays.[5] | Simple, inexpensive, and suitable for screening.[11] |
| Disadvantages | Potential for substrate self-oxidation over time in some formulations.[12] | Requires a coupled enzyme, and has a shorter reagent stability.[2] | Prone to interference from various substances and can be less precise.[6] |
Experimental Protocols
Detailed methodologies for the CNPG α-amylase assay and the Starch-Iodine method are provided below to facilitate experimental setup and validation.
This compound (CNPG3) α-Amylase Assay Protocol
This protocol is based on the direct cleavage of the chromogenic substrate CNPG3 by α-amylase.
Materials:
-
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) substrate solution (e.g., 2.25 mmol/L).[10]
-
Buffer (e.g., 50 mmol/L 4-morpholinoethanesulphonic acid (MES), pH 6.28).[10]
-
Activators: Calcium chloride (5.0 mmol/L) and Sodium chloride (310 mmol/L).[10]
-
Sample containing α-amylase (e.g., serum).
-
Spectrophotometer capable of reading at 405 nm.
Procedure:
-
Prepare the working reagent by dissolving the CNPG3 substrate and activators in the buffer to the final concentrations.
-
Pre-warm the reagent and sample to the desired reaction temperature (e.g., 37°C).
-
Add a specific volume of the sample to the pre-warmed reagent.
-
Immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 120-300 seconds).[10]
-
Calculate the rate of change in absorbance (ΔA/min).
-
The α-amylase activity is directly proportional to the rate of 2-chloro-4-nitrophenol formation and can be calculated using the molar extinction coefficient of the product.
Starch-Iodine α-Amylase Assay Protocol
This protocol is a classic method based on the reduction of the blue color of the starch-iodine complex.
Materials:
-
Soluble starch solution (e.g., 1% w/v).
-
Buffer (e.g., phosphate buffer, pH 7.0).
-
Sample containing α-amylase.
-
Iodine solution (e.g., dissolve 200 mg KI and 20 mg I2 in 100 mL of water).[7]
-
Spectrophotometer capable of reading at a wavelength between 580-620 nm.
Procedure:
-
Pipette a volume of the starch solution into a test tube and pre-incubate at the desired temperature (e.g., 37°C).
-
Add the α-amylase sample to the starch solution and start a timer.
-
At specific time intervals, remove an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding the aliquot to the iodine solution.
-
Measure the absorbance of the resulting solution at the appropriate wavelength.
-
A decrease in absorbance indicates starch hydrolysis. The α-amylase activity is determined by the rate of decrease in the blue color intensity.
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams illustrate the workflow of the CNPG α-amylase assay and the enzymatic reaction pathway.
Caption: Experimental workflow for the CNPG α-amylase assay.
Caption: Enzymatic cleavage of CNPG3 by α-amylase.
References
- 1. researchgate.net [researchgate.net]
- 2. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a direct assay for alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Methods compared for determining total amylase activity and amylase isoenzymes in serum. | Semantic Scholar [semanticscholar.org]
- 5. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Starch-iodine assay method underestimates α-amylase inhibitory potential of antioxidative compounds and extracts [biotechnologia-journal.org]
- 7. Flexible and expeditious assay for quantitative monitoring of alpha-amylase and amyloglucosidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sclavodiagnostics.com [sclavodiagnostics.com]
- 10. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. namikkemalmedj.com [namikkemalmedj.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2-Chloro-4-nitrophenylmaltoside (CNPG3) vs. DNS Method for Amylase Inhibitor Screening
In the quest for novel therapeutics for metabolic disorders, the screening of α-amylase inhibitors plays a pivotal role. Two colorimetric methods are widely employed for this purpose: the 2-chloro-4-nitrophenylmaltoside (CNPG3) assay and the 3,5-dinitrosalicylic acid (DNS) assay. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable assay for their screening needs.
Principle of the Methods
The CNPG3 method is a direct chromogenic assay.[1] In this method, α-amylase hydrolyzes the substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) to release 2-chloro-4-nitrophenol (CNP).[2] The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity and can be measured spectrophotometrically at 405 nm.[2][3]
The DNS method , on the other hand, is an indirect assay that measures the reducing sugars produced by the enzymatic hydrolysis of a starch substrate. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound, which is quantified by measuring its absorbance at 540 nm.[1][4][5]
Quantitative Performance Comparison
A key differentiator between the two methods is their sensitivity in detecting α-amylase inhibition. The direct chromogenic CNPG3 assay has demonstrated significantly higher sensitivity compared to the DNS assay.[1]
| Feature | This compound (CNPG3) Method | 3,5-Dinitrosalicylic Acid (DNS) Method |
| Principle | Direct chromogenic assay measuring the release of 2-chloro-4-nitrophenol (CNP).[1][2] | Indirect assay measuring the formation of reducing sugars.[1][4] |
| Substrate | 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3).[2] | Starch (e.g., amylose).[6] |
| Detection Wavelength | 405 nm.[2] | 540 nm. |
| Sensitivity | 5 to 10-fold higher sensitivity for α-amylase inhibition.[1] | Lower sensitivity.[1] |
| IC50 of Acarbose | 3.72 μg/mL.[1] | 37.6 μg/mL.[1] |
| IC50 of Blackcurrant Anthocyanins | 35.0 µg/mL.[1] | 227.4 µg/mL.[1] |
| Interference | Less prone to interference from pigmented samples.[1] | Susceptible to interference from reducing substances and pigmented samples.[1] |
| Suitability for High-Throughput Screening (HTS) | Well-suited for HTS due to its simplicity, speed, and reproducibility.[1][7] | Less suitable for HTS due to multiple steps and potential for interference.[1] |
Experimental Protocols
This compound (CNPG3) Method for Amylase Inhibitor Screening
This protocol is adapted for a 96-well plate format.
Materials:
-
α-amylase solution (1 U/mL in 20 mM phosphate buffer, pH 6.9)
-
Potential inhibitor samples (extracts, pure compounds, or reference inhibitor like acarbose)
-
2 mM 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) substrate solution in phosphate buffer
-
20 mM Phosphate Buffer (pH 6.9)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
In the wells of a 96-well plate, add 50 µL of each inhibitor sample at various concentrations. For the control (100% enzyme activity), add 50 µL of phosphate buffer.
-
Add 100 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 50 µL of the CNPG3 substrate solution to all wells.
-
Immediately measure the change in absorbance at 405 nm over a period of time (e.g., every minute for 5-10 minutes) at 37°C using a microplate reader.[2][3]
-
Calculate the rate of reaction (ΔOD/min) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
3,5-Dinitrosalicylic Acid (DNS) Method for Amylase Inhibitor Screening
This protocol is adapted for a microplate format.
Materials:
-
α-amylase solution (e.g., 1.25 U/mL in phosphate buffered saline - PBS)
-
Potential inhibitor samples (extracts, pure compounds, or reference inhibitor like acarbose)
-
Amylose solution (2.5 mg/mL)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Water bath (100°C)
-
Centrifuge
Procedure:
-
In separate tubes, add 100 µL of the inhibitor sample at various concentrations. For the control (100% enzyme activity), add 100 µL of PBS.
-
Add 200 µL of the amylose solution to each tube and incubate at 37°C for 10 minutes.[1]
-
Add 200 µL of the α-amylase solution to start the reaction and incubate at 37°C for 10 minutes.[1]
-
To stop the enzymatic reaction, place the tubes in a boiling water bath (100°C) for 10 minutes.[1]
-
After stopping the reaction, transfer the tubes to an ice bath to cool and then centrifuge at 4000 x g for 5 minutes.[1]
-
Take 500 µL of the supernatant and add 1 mL of the DNS reagent.[1]
-
Heat the mixture in a boiling water bath for 10 minutes to allow for color development.[1]
-
Cool the samples to room temperature.
-
Transfer 250 µL from each tube to the wells of a 96-well microplate.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
The percentage of inhibition is calculated using the following formula, accounting for the background absorbance of the sample: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Experimental Workflows
References
- 1. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. bioactiva.com [bioactiva.com]
- 4. Inhibition Assay for α-Amylase Activity [bio-protocol.org]
- 5. sciencevivid.com [sciencevivid.com]
- 6. 2.2. α-Amylase inhibition assay [bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
A Comparative Guide to Alpha-Amylase Activity Assays: Precision of the 2-Chloro-4-nitrophenylmaltoside Method
For researchers, scientists, and drug development professionals, the accurate measurement of alpha-amylase activity is crucial in various fields, from clinical diagnostics to food technology and drug discovery. The 2-Chloro-4-nitrophenylmaltoside (CNPG3) method is a widely used chromogenic assay for this purpose. This guide provides an objective comparison of the inter-assay and intra-assay precision of the CNPG3 method against other common analytical techniques, supported by experimental data and detailed protocols.
Precision in Alpha-Amylase Assays: A Comparative Overview
The precision of an assay, defined by its intra-assay (within-run) and inter-assay (between-run) variability, is a critical performance characteristic. It reflects the reproducibility and reliability of the method. The following table summarizes the precision data for the CNPG3 method and its alternatives.
| Method | Substrate | Principle | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| This compound (CNPG3) | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | Direct enzymatic hydrolysis of CNPG3 releases 2-chloro-4-nitrophenol, a colored product. | < 2.0% - 3.2%[1][2] | < 3.0%[1] |
| Ethylidene-p-nitrophenyl-maltoheptaoside (EPS-G7) | 4,6-Ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside | Enzymatic cleavage of a blocked oligosaccharide releases p-nitrophenol, measured spectrophotometrically. | 0.27% - 2.6%[3][4] | 1.11% - 3.99%[3][4] |
| Phadebas® Method | Insoluble blue starch polymer | α-amylase hydrolyzes the insoluble starch, releasing a water-soluble blue dye. | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. |
| Starch-Iodine Method | Soluble Starch | Measures the decrease in the blue-black color of the starch-iodine complex as starch is hydrolyzed by α-amylase. | High intra-day reproducibility reported, specific CV% varies.[5] | < 6.3% (RSD) for long-term use.[5] |
Key Observations:
-
The This compound (CNPG3) method demonstrates excellent precision with both intra-assay and inter-assay coefficients of variation (CVs) typically below 3-4%.[1][2] This high level of reproducibility makes it a reliable choice for routine analysis.
-
The Ethylidene-p-nitrophenyl-maltoheptaoside (EPS-G7) method also exhibits high precision, with reported CVs in a similar range to the CNPG3 method.[3][4] It is considered a robust and widely accepted alternative.
-
The Starch-Iodine method , while being a classic and cost-effective technique, can show slightly higher variability. However, with optimization, it can achieve acceptable precision for many research applications.[5]
Experimental Workflow for Assay Precision Assessment
The determination of inter-assay and intra-assay precision is a fundamental component of method validation. The following diagram illustrates a typical workflow for this process.
Workflow for Determining Inter-Assay and Intra-Assay Precision.
Detailed Experimental Protocols
This compound (CNPG3) Method
This method relies on the direct hydrolysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside by α-amylase, which liberates the chromophore 2-chloro-4-nitrophenol. The rate of color formation is directly proportional to the α-amylase activity and is monitored spectrophotometrically at 405 nm.
Principle: α-Amylase + 2-Chloro-4-nitrophenyl-α-D-maltotrioside → 2-Chloro-4-nitrophenol + Maltotriose + Glucose
Materials:
-
CNPG3 Reagent: Commercially available kits typically contain CNPG3 substrate, buffer (e.g., MES or MOPS), sodium chloride, and calcium chloride.
-
Spectrophotometer capable of reading at 405 nm.
-
Thermostatted cuvette holder (37°C).
-
Sample (e.g., serum, plasma, or other biological fluids).
Procedure:
-
Reconstitute the CNPG3 reagent according to the manufacturer's instructions.
-
Pre-warm the reagent to 37°C.
-
Pipette the reagent into a cuvette.
-
Add the sample to the reagent and mix quickly.
-
Place the cuvette in the spectrophotometer and start monitoring the absorbance at 405 nm.
-
The rate of change in absorbance over a specific time interval is used to calculate the α-amylase activity.
Alternative Method 1: 4,6-Ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) Method
This is a coupled-enzyme assay where α-amylase hydrolyzes the blocked substrate EPS-G7. The resulting fragments are then acted upon by α-glucosidase, which releases p-nitrophenol.
Principle:
-
α-Amylase + EPS-G7 → G2-PNP + G3-PNP + G4-PNP + ...
-
α-Glucosidase + Gx-PNP fragments → p-Nitrophenol + Glucose
Materials:
-
EPS-G7 Reagent Kit: Contains EPS-G7 substrate, α-glucosidase, buffer (e.g., HEPES), sodium chloride, and calcium chloride.
-
Spectrophotometer (405 nm).
-
Water bath or incubator (37°C).
Procedure:
-
Prepare the working reagent by mixing the components as per the kit instructions.
-
Incubate the reagent at 37°C.
-
Add the sample to the reagent.
-
After a pre-incubation period (lag phase), monitor the increase in absorbance at 405 nm for a defined period.[3]
-
Calculate the α-amylase activity based on the rate of p-nitrophenol formation.
Alternative Method 2: Phadebas® (Insoluble Blue Starch Polymer) Method
This method utilizes a tablet containing a water-insoluble, cross-linked starch polymer with a covalently bound blue dye. α-Amylase hydrolyzes the starch, releasing the soluble blue dye into the solution.
Principle: α-Amylase + Insoluble Blue Starch → Soluble Blue Fragments
Materials:
-
Phadebas® tablets.
-
Test tubes.
-
Water bath (37°C).
-
Centrifuge.
-
Spectrophotometer (620 nm).
-
Sodium hydroxide solution (0.5 M).
Procedure:
-
Pipette the sample and distilled water into a test tube.
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Add one Phadebas® tablet and immediately vortex for 10 seconds.
-
Incubate at 37°C for exactly 15 minutes.
-
Stop the reaction by adding 0.5 M sodium hydroxide.
-
Centrifuge the tube to pellet the remaining insoluble substrate.
-
Measure the absorbance of the blue supernatant at 620 nm.
-
The α-amylase activity is determined from a standard curve provided with the kit.
Alternative Method 3: Starch-Iodine Method
This classic method is based on the ability of iodine to form an intense blue-black complex with starch. The activity of α-amylase is determined by measuring the decrease in the color of the starch-iodine complex as the starch is hydrolyzed.
Principle: Starch + I₂/KI → Blue-black complex α-Amylase + Starch → Dextrins + Maltose (no color with iodine)
Materials:
-
Soluble starch solution.
-
Iodine-potassium iodide (I₂/KI) solution.
-
Buffer solution (e.g., phosphate buffer, pH 6.9).
-
Spectrophotometer (e.g., 580 nm).[5]
-
Water bath.
Procedure:
-
Prepare a starch solution and equilibrate it at the desired temperature.
-
Add the sample containing α-amylase to the starch solution and start a timer.
-
At specific time intervals, remove aliquots of the reaction mixture and add them to the I₂/KI solution.
-
Measure the absorbance of the resulting solution.
-
The rate of decrease in absorbance is proportional to the α-amylase activity.
References
- 1. Phadebas - Wikipedia [en.wikipedia.org]
- 2. phadebas.com [phadebas.com]
- 3. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Flexible and expeditious assay for quantitative monitoring of alpha-amylase and amyloglucosidase activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 2-Chloro-4-nitrophenylmaltoside
For researchers, scientists, and drug development professionals utilizing enzymatic assays, the specificity of a chromogenic substrate is paramount to obtaining accurate and reliable data. This guide provides a comprehensive comparison of the cross-reactivity of 2-Chloro-4-nitrophenyl-α-D-maltoside and its derivatives with various glycosidases, supported by experimental principles and protocols.
Introduction to 2-Chloro-4-nitrophenyl-α-D-maltoside
2-Chloro-4-nitrophenyl-α-D-maltoside and its longer oligosaccharide analogs, such as 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), are chromogenic substrates primarily designed for the specific and direct measurement of α-amylase activity.[1] The enzymatic hydrolysis of the α-glucosidic bond linking the oligosaccharide to the chloronitrophenyl group releases 2-chloro-4-nitrophenol, a chromogen that can be quantified spectrophotometrically. The direct nature of this assay, which does not require auxiliary enzymes, has made it a staple in clinical and research laboratories for determining α-amylase levels in various biological samples.[2]
Specificity and Cross-Reactivity Profile
The specificity of 2-Chloro-4-nitrophenyl-α-D-maltoside is rooted in the precise structural requirements of the active sites of glycoside hydrolases. α-Amylase is an endo-hydrolase that specifically cleaves internal α-1,4-glucosidic linkages in polysaccharides like starch. The structure of CNP-Gα-maltoside mimics these natural substrates, allowing for efficient binding and catalysis by α-amylases.
Conversely, other glycosidases have different substrate and linkage requirements. For instance, β-glucosidases act on β-1,4-glucosidic bonds, and cellulases hydrolyze β-1,4-linkages in cellulose. The anomeric configuration (α vs. β) of the glycosidic bond is a critical determinant of substrate recognition.
While direct quantitative data on the cross-reactivity of 2-Chloro-4-nitrophenyl-α-D-maltoside with a wide panel of glycosidases is not extensively published, the available literature strongly supports its high specificity for α-amylase. An important piece of evidence is the use of the anomeric counterpart, 2-chloro-4-nitrophenyl-β -D-maltoside, to assay α -glucosidase activity.[3] This assay, however, necessitates a coupled reaction with a β -glucosidase to first cleave the chromophore, indicating the α-glucosidase does not act on the β-linked substrate.[3] This highlights the stringent anomeric specificity of these enzymes.
Qualitative Cross-Reactivity Comparison
The following table summarizes the expected cross-reactivity based on the known specificity of glycosidases.
| Glycosidase | Typical Substrate Linkage | Expected Reactivity with 2-Chloro-4-nitrophenyl-α-D-maltoside | Rationale |
| α-Amylase | α-1,4-Glucosidic | High | The substrate is an analog of the natural substrate for α-amylase. |
| β-Amylase | α-1,4-Glucosidic (exo) | Low to Negligible | While it acts on α-1,4 links, β-amylase is an exo-hydrolase and may be blocked by the chromophore at the reducing end. |
| α-Glucosidase | α-1,4-Glucosidic (exo) | Low to Moderate | May exhibit some activity, but typically prefers shorter oligosaccharides or disaccharides. |
| β-Glucosidase | β-1,4-Glucosidic | Negligible | Specific for the β-anomer; will not cleave the α-linkage to the chromophore. |
| Cellulase | β-1,4-Glucosidic | Negligible | Specific for β-linked glucose polymers. |
| Sucrase-Isomaltase | α-1,2 (Sucrose), α-1,6 (Isomaltose) | Negligible | Specific for different linkages and substrates. |
| Lactase (β-Galactosidase) | β-1,4-Galactosidic | Negligible | Specific for galactose and β-linkages. |
Experimental Protocols
To empirically determine the cross-reactivity of 2-Chloro-4-nitrophenyl-α-D-maltoside, the following experimental protocol can be employed.
Objective
To quantify the rate of hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltoside by a panel of different glycosidases compared to α-amylase.
Materials
-
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
-
Human pancreatic or salivary α-amylase (Positive Control)
-
Test Glycosidases (e.g., β-glucosidase from almonds, cellulase from Trichoderma reesei, α-glucosidase from baker's yeast)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 50 mM NaCl and 5 mM CaCl₂)
-
Stop Solution (e.g., 200 mM Sodium Carbonate)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates
-
Incubator set to 37°C
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of CNP-G3 in the assay buffer to a final concentration of 10 mM.
-
Prepare stock solutions of each enzyme in the assay buffer to a concentration that yields a linear reaction rate under standard conditions with their respective optimal substrates.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 20 µL of the respective enzyme solution to the designated wells. Include a "no enzyme" blank for each condition.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Add 20 µL of the CNP-G3 stock solution to each well to initiate the reaction. The final substrate concentration will be 2 mM in a total volume of 90 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for a period of 20 minutes.
-
-
Data Analysis:
-
For each enzyme, calculate the rate of change in absorbance over time (ΔAbs/min) during the initial linear phase of the reaction.
-
Subtract the rate of the "no enzyme" blank from each enzyme's rate to correct for any non-enzymatic hydrolysis.
-
Express the activity of each test glycosidase as a percentage of the activity of the positive control (α-amylase).
-
Visualizing the Experimental Workflow
The logical flow of the cross-reactivity assessment can be visualized as follows:
References
- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis of beta-maltosides, derivatives of p-nitrophenol, 2-chloro-4-nitrophenol, and 4-methylumbelliferone, and their use as substrates for determining alpha-glucosidase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Amylase Substrates for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of various chromogenic substrates used in amylase assays. The information presented is intended for researchers, scientists, and professionals involved in drug development who require accurate and efficient methods for measuring amylase activity.
Performance Characteristics of Chromogenic Amylase Substrates
The selection of an appropriate chromogenic substrate is critical for the reliable quantification of amylase activity. Different substrates offer varying levels of sensitivity, specificity, and ease of use. Below is a summary of the key performance characteristics of several common chromogenic amylase substrates, with quantitative data presented for direct comparison.
| Substrate Type | Common Examples | Principle | Wavelength | Sensitivity | Key Characteristics |
| p-Nitrophenyl (pNP) Derivatives | Ethylidene-pNP-G7, 4,6-benzylidene-α-D-4-nitrophenylmaltoheptaoside | α-amylase cleaves the substrate, and subsequent hydrolysis by α-glucosidase releases p-nitrophenol (pNP), a chromophore. | ~405 nm | High; can detect α-amylase levels as low as 0.2 mU. | Suitable for kinetic assays; requires auxiliary enzymes like α-glucosidase.[1] |
| Blocked p-Nitrophenyl Derivatives | 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) | Direct cleavage by α-amylase releases the chromophore 2-chloro-4-nitrophenol.[2] | ~405 nm | Very high; 5-10 times more sensitive than the DNS assay for inhibitor screening.[2][3] | Simple, direct assay; well-suited for high-throughput screening of pigmented α-amylase inhibitors.[2][4] |
| Dye-Labeled Insoluble Starch | Phadebas® (dye-labeled starch microspheres) | α-amylase hydrolyzes the starch, releasing a water-soluble blue dye.[5] | ~620 nm | High; sensitivity limit of 0.0046 IU/µl.[5] | Simple procedure; may require specific handling for highly active samples to avoid substrate saturation.[6][7] |
| Dye-Labeled Soluble Starch | Blue Starch, Red Starch | α-amylase action releases soluble, colored fragments.[8] | Varies with dye | Moderate | Can exhibit different affinities for pancreatic versus salivary amylase; blue starch shows a stronger affinity for pancreatic amylase.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for common chromogenic amylase assays.
1. General Microplate Assay using a p-Nitrophenyl (pNP)-Based Substrate
-
Principle: This is a coupled-enzyme assay where α-amylase hydrolyzes the substrate to produce smaller fragments, which are then acted upon by α-glucosidase to release p-nitrophenol (pNP). The amount of pNP released is proportional to the amylase activity and is measured spectrophotometrically at ~405 nm.
-
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well clear flat-bottom plates.
-
Calibrated pipettes.
-
Amylase assay buffer.
-
pNP-based chromogenic substrate.
-
α-glucosidase.
-
Amylase standards.
-
Samples containing amylase.
-
Stop solution (e.g., sodium carbonate).
-
-
Procedure:
-
Equilibrate all reagents and samples to room temperature.
-
Prepare pNP standards to generate a standard curve.
-
Prepare a reaction mix containing the chromogenic substrate and α-glucosidase in the assay buffer.
-
Add samples and standards to the wells of the 96-well plate.
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at 405 nm.
-
Calculate the amylase activity based on the standard curve.
-
2. Assay using 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) [2]
-
Principle: This is a direct assay where α-amylase directly cleaves the CNPG3 substrate, releasing the chromophore 2-chloro-4-nitrophenol. The rate of color development is proportional to the amylase activity.[2]
-
Materials:
-
Spectrophotometer or microplate reader (405 nm).
-
CNPG3 substrate solution.
-
Buffer (e.g., phosphate buffer).
-
Amylase samples and standards.
-
-
Procedure:
-
Prepare a working solution of the CNPG3 substrate in the appropriate buffer.
-
Add the amylase sample to the substrate solution.
-
Incubate at a constant temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405 nm over time.
-
The rate of absorbance change is directly proportional to the α-amylase activity.
-
3. Phadebas® Amylase Test [5]
-
Principle: This method utilizes tablets of a water-insoluble, cross-linked starch polymer carrying a blue dye. When α-amylase hydrolyzes the starch, soluble blue fragments are released into the supernatant. The color intensity of the supernatant is proportional to the amylase activity.[5]
-
Materials:
-
Phadebas® tablets.
-
Test tubes.
-
Water bath.
-
Centrifuge.
-
Spectrophotometer (620 nm).
-
Sodium hydroxide solution.
-
-
Procedure:
-
Pre-incubate the sample in a buffer solution.
-
Add one Phadebas® tablet to the sample and incubate in a water bath (e.g., 37°C for 15 minutes).
-
Stop the reaction by adding sodium hydroxide.
-
Centrifuge the tubes to pellet the remaining insoluble substrate.
-
Measure the absorbance of the blue supernatant at 620 nm.
-
Determine the amylase activity from a standard curve provided by the manufacturer.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a chromogenic amylase assay.
Caption: Generalized workflow for a chromogenic amylase assay.
References
- 1. Rapid determination of alpha-amylase activity by use of a new chromogenic substrate. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phadebas.com [phadebas.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Substrate specificity for pancreatic amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the 2-Chloro-4-nitrophenylmaltoside (CNPG3) Assay and the IFCC Reference Method for Alpha-Amylase Activity Measurement
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 2-Chloro-4-nitrophenylmaltoside (CNPG3) assay and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) reference method for the determination of alpha-amylase activity. This document outlines the principles of each method, presents a summary of their correlation, and provides detailed experimental protocols.
Introduction
The measurement of alpha-amylase activity is a cornerstone in the diagnosis and monitoring of various clinical conditions, most notably pancreatitis. Over the years, numerous methods have been developed for this purpose, each with its own set of advantages and limitations. The this compound (CNPG3) assay has gained popularity as a direct and convenient method, while the IFCC reference method is globally recognized for its standardization and accuracy. This guide aims to provide a clear comparison of these two methodologies to aid researchers and clinicians in selecting the most appropriate assay for their needs.
Method Principles
The This compound (CNPG3) assay is a direct colorimetric method. In this assay, alpha-amylase directly hydrolyzes the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). This enzymatic cleavage releases 2-chloro-4-nitrophenol (CNP), a chromogenic substance. The rate of CNP formation is directly proportional to the alpha-amylase activity in the sample and is measured spectrophotometrically at 405 nm.[1][2][3] A key advantage of this method is that it does not require auxiliary enzymes.[4][5]
The IFCC reference method is an enzyme-coupled assay. It utilizes a more complex substrate, 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7). Alpha-amylase cleaves this substrate to produce smaller fragments. These fragments are then further hydrolyzed by a helper enzyme, α-glucosidase, to release p-nitrophenol (PNP). The rate of increase in absorbance at 405 nm due to the formation of PNP reflects the total alpha-amylase activity.[6][7]
Correlation and Performance
Method comparison studies have demonstrated a strong correlation between the CNPG3 assay and the IFCC-recommended method. Data from a comparative analysis of the Sclavo CNPG3 method against a similar commercially available method, which is often traceable to the IFCC reference, shows excellent agreement.
| Performance Metric | Result |
| Correlation Coefficient (r) | 0.998[8] |
| Regression Equation | y = 0.956x - 3.6[8] |
| Number of Samples (n) | 111[8] |
Table 1: Correlation data between the Sclavo CNPG3 assay and a similar commercially available method.
Another comparison of a CNPG3 method with a commercially available reagent of the same type also showed a high correlation with a coefficient (r) of 0.9902 and a regression equation of y = 1.0008x + 3.1.[3][9] These findings indicate that the CNPG3 assay provides results that are highly comparable to those obtained with methods aligned with the IFCC reference standard, making it a reliable alternative for routine laboratory use.[10]
Experimental Protocols
The following are detailed methodologies for performing alpha-amylase activity measurements using both the CNPG3 assay and the IFCC reference method.
This compound (CNPG3) Assay
This protocol is based on a typical direct kinetic colorimetric method.
1. Reagent Composition:
-
MES Buffer (pH 6.0): 80.0 mmol/L
-
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3): 2.27 mmol/L
-
Sodium Chloride: 300 mmol/L
-
Calcium Acetate: 5.00 mmol/L
-
Potassium Thiocyanate: 750 mmol/L
-
Sodium Azide: < 0.1%[1]
2. Assay Procedure:
-
Prepare the working reagent according to the manufacturer's instructions. The reagent is typically ready to use.
-
Set the spectrophotometer to read absorbance at 405 nm and maintain a constant temperature of 37°C.
-
Pipette the reagent and sample into a cuvette. A typical sample to reagent ratio is 1:50 (e.g., 20 µL sample to 1000 µL reagent).
-
Mix gently and incubate at 37°C for a pre-incubation period of approximately 60 seconds.
-
Measure the initial absorbance and then record the absorbance at fixed intervals (e.g., every 30 or 60 seconds) for a total of 3 minutes.
-
Calculate the mean change in absorbance per minute (ΔOD/min).
3. Calculation of α-Amylase Activity: The alpha-amylase activity is calculated using the following formula: Activity (U/L) = ΔOD/min * Factor The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm (12.9 L·mmol⁻¹·cm⁻¹), the total reaction volume, the sample volume, and the light path length.[3]
IFCC Reference Method
This protocol is based on the recommendations from the International Federation of Clinical Chemistry and Laboratory Medicine.
1. Reagent Composition:
-
Good's Buffer (e.g., HEPES), pH 7.0
-
4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7)
-
α-Glucosidase
-
Sodium Chloride
-
Calcium Chloride
2. Assay Procedure:
-
Reconstitute and prepare the reagents as specified by the manufacturer. This may involve combining a buffer reagent with a substrate reagent.
-
Set the spectrophotometer to a wavelength of 405 nm and a temperature of 37°C.
-
Add the sample (serum or plasma) to the working reagent in a cuvette. A typical procedure involves a sample to reagent ratio that results in a final volume of around 1 mL.
-
Mix the contents of the cuvette and incubate at 37°C for a pre-incubation period, typically around 3 minutes.
-
Initiate the reaction and monitor the change in absorbance per minute (ΔOD/min) over a period of 3 minutes.
3. Calculation of α-Amylase Activity: The calculation of enzyme activity is similar to the CNPG3 method, using a factor that accounts for the molar extinction coefficient of p-nitrophenol and the specific assay conditions.
Conclusion
The this compound (CNPG3) assay for alpha-amylase offers a simplified, direct, and reliable alternative to the more complex, enzyme-coupled IFCC reference method. The strong correlation between the two methods, as evidenced by high correlation coefficients and favorable regression analyses from comparative studies, supports the use of the CNPG3 assay in clinical and research settings where convenience and rapid turnaround time are priorities. While the IFCC method remains the gold standard for standardization, the CNPG3 assay stands as a robust and practical method for routine determination of alpha-amylase activity.
References
- 1. Approved recommendation on IFCC methods for the measurement of catalytic concentration of enzymes. Part 9. IFCC method for alpha-amylase (1,4-alpha-D-glucan 4-glucanohydrolase, EC 3.2.1.1). International Federation of Clinical Chemistry and Laboratory Medicine (IFCC). Committee on Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biolabo.fr [biolabo.fr]
- 4. Development of a direct assay for alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msa.sm.ee [msa.sm.ee]
- 7. bioactiva.com [bioactiva.com]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
- 9. biolabo.fr [biolabo.fr]
- 10. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pancreatic Amylase Detection: A Comparative Guide to 2-Chloro-4-nitrophenylmaltoside Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of pancreatic amylase activity is a cornerstone of diagnosing and monitoring pancreatic disorders. This guide provides an objective comparison of the performance of 2-Chloro-4-nitrophenylmaltoside (CNP-G3) based assays against other common methods for pancreatic amylase determination, supported by experimental data and detailed protocols.
The landscape of pancreatic amylase testing has evolved from non-specific total amylase measurements to more targeted assays with improved diagnostic accuracy. Among the chromogenic substrates developed for this purpose, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) has gained prominence. This guide delves into the sensitivity, specificity, and overall performance of CNP-G3 and its alternatives, offering a clear perspective for laboratory and clinical research.
Performance Comparison of Pancreatic Amylase Assays
The diagnostic utility of an amylase assay is primarily determined by its sensitivity and specificity in distinguishing pancreatic conditions from other causes of hyperamylasemia. While data directly comparing the diagnostic accuracy of various commercial pancreatic amylase substrates in large-scale head-to-head trials is limited in the readily available literature, performance characteristics can be compiled from individual studies and product specifications.
| Assay Method/Substrate | Principle | Sensitivity (%) | Specificity (%) | Key Advantages | Key Disadvantages |
| Pancreatic Amylase (CNP-G3) | Direct cleavage of 2-chloro-4-nitrophenyl-α-D-maltotrioside by pancreatic amylase, releasing 2-chloro-4-nitrophenol. Often coupled with immunoinhibition of salivary amylase. | 85.5%[1] | 92.5%[1] | Direct measurement, good precision (CV <3-5%), no lag phase.[2] | Potential for interference from other substances. |
| Pancreatic Amylase (EPS-G7) | Hydrolysis of 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside, often with immunoinhibition of salivary amylase. | Not explicitly stated in direct comparison. | Not explicitly stated in direct comparison. | Well-established method, good correlation with other methods.[3] | Can be a two-step enzymatic reaction. |
| Total Amylase (Various substrates) | Measures both pancreatic and salivary amylase. Substrates include starch-dye conjugates and other oligosaccharides. | 78.2%[1] | 92.0%[1] | Widely available and automated. | Lower specificity for pancreatic disorders. |
| Lipase | Turbidimetric or colorimetric assays measuring the enzymatic activity of lipase. | ~95-100% | ~90-99% | Considered more specific to the pancreas than total amylase. | - |
Note: The sensitivity and specificity values for the Pancreatic Amylase (CNP-G3) assay are based on a study using an immunoinhibition method to isolate pancreatic amylase activity.[1] The performance of a specific commercial assay may vary.
The Chemistry of Detection: The CNP-G3 Reaction
The utility of this compound as a substrate lies in its direct and specific cleavage by pancreatic amylase. The enzymatic reaction is a single-step hydrolysis that produces a colored product, allowing for straightforward spectrophotometric measurement.
Caption: Enzymatic hydrolysis of CNP-G3 by pancreatic amylase.
Experimental Protocols
Determining Analytical Performance of a CNP-G3 based Pancreatic Amylase Assay
This protocol outlines the key steps to validate the analytical performance of a quantitative enzymatic assay using a substrate like CNP-G3.
-
Precision (Repeatability and Intermediate Precision):
-
Prepare at least two levels of control materials (e.g., low and high concentrations of pancreatic amylase).
-
For repeatability (within-run precision), analyze 20 replicates of each control level in a single run.
-
For intermediate precision (between-run or within-laboratory precision), analyze the same control levels in duplicate on at least 20 different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. The CV% is a measure of imprecision.
-
-
Linearity:
-
Prepare a series of dilutions of a high-concentration amylase sample to cover the expected analytical measurement range.
-
Analyze each dilution in triplicate.
-
Plot the measured amylase activity against the theoretical concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value close to 1.0 indicates a high degree of linearity.
-
-
Limit of Detection (LoD) and Limit of Quantitation (LoQ):
-
LoD is the lowest concentration of amylase that can be reliably distinguished from a blank sample. Analyze a blank sample (e.g., saline) multiple times (e.g., n=20) and calculate the mean and SD. LoD is typically calculated as Mean + 3*SD.
-
LoQ is the lowest concentration of amylase that can be quantitatively measured with acceptable precision and accuracy. This is often determined by analyzing a series of low-concentration samples and identifying the lowest concentration with a CV% below a predefined threshold (e.g., 20%).
-
-
Interference Studies:
-
Spike known concentrations of potentially interfering substances (e.g., bilirubin, hemoglobin, triglycerides, common drugs) into patient samples with known amylase activity.
-
Measure the amylase activity in the spiked samples and compare it to the activity in unspiked samples.
-
A significant difference indicates interference.
-
Workflow for Evaluating the Diagnostic Accuracy of a New Pancreatic Amylase Substrate
This workflow outlines the process for the clinical validation of a new diagnostic test, such as a novel pancreatic amylase substrate.
Caption: Workflow for the clinical validation of a new diagnostic assay.
Conclusion
The use of this compound (CNP-G3) as a substrate for pancreatic amylase offers a sensitive and specific method for the diagnosis and monitoring of pancreatic diseases. Its direct enzymatic reaction allows for rapid and precise measurements. While direct head-to-head comparisons of diagnostic accuracy with other pancreatic-specific substrates are not extensively documented in readily available literature, the analytical performance of CNP-G3 based assays is well-established. For researchers and clinicians, the choice of assay will depend on a balance of factors including desired performance characteristics, cost, and laboratory workflow. As with any diagnostic test, proper validation according to established protocols is crucial to ensure reliable and accurate results.
References
A Comparative Analysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside and p-Nitrophenyl Maltoside Substrates for α-Amylase Assays
In the realm of biochemical research and clinical diagnostics, the accurate measurement of α-amylase activity is crucial for various applications, including drug development and the diagnosis of pancreatic diseases. The choice of substrate for these assays significantly impacts the sensitivity, specificity, and overall efficiency of the detection method. This guide provides a detailed comparative analysis of two commonly employed chromogenic substrates: 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) and p-nitrophenyl maltoside derivatives.
Executive Summary
2-Chloro-4-nitrophenyl-α-D-maltotrioside offers a significant advantage by enabling a direct, single-step enzymatic assay for α-amylase, leading to a simpler and faster workflow. In contrast, many p-nitrophenyl maltoside-based assays necessitate a coupled-enzyme system for chromophore release. Published data suggests that the CNP-G3 method exhibits greater sensitivity and superior reagent stability.
Data Presentation: Quantitative Comparison
| Parameter | 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | p-Nitrophenyl Maltoside Derivatives (e.g., EPS-G7) |
| Assay Principle | Direct cleavage by α-amylase | Coupled reaction with α-glucosidase |
| Auxiliary Enzymes | Not required[1][2] | Required (e.g., α-glucosidase)[3] |
| Lag Phase | Absent[1][2] | Present (approx. 2 minutes)[3] |
| Reagent Stability | High (e.g., 21 days at 4°C)[1] | Lower (e.g., 2 days at 4°C for EPS-G7)[1] |
| Sensitivity | Reported to be greater than p-nitrophenyl-based methods[1][4][5] | Generally lower than direct chromogenic assays[4][5] |
| Molecular Formula | C24H34ClNO18[3] | Varies with the specific derivative (e.g., C18H25NO13 for p-nitrophenyl-β-D-maltoside)[6] |
| Molecular Weight | 659.98 g/mol [3] | Varies with the specific derivative (e.g., 463.39 g/mol for p-nitrophenyl-β-D-maltoside) |
| Chromophore Released | 2-chloro-4-nitrophenol | p-nitrophenol |
| Wavelength of Detection | 405 nm[7] | 405 nm[8] |
Experimental Protocols
α-Amylase Assay using 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
This protocol is adapted from methodologies that emphasize a direct assay format.[2]
Reagents:
-
Substrate Solution: 2.25 mmol/L 2-chloro-4-nitrophenyl-α-D-maltotrioside in a suitable buffer.
-
Assay Buffer: 50 mmol/L 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.1-6.28, containing 300-310 mmol/L sodium chloride, 5.0 mmol/L calcium chloride, and optionally 450 mmol/L potassium thiocyanate.[2]
-
Sample: Serum or other biological fluids containing α-amylase.
Procedure:
-
Pre-warm the substrate solution and the sample to 37°C.
-
In a cuvette, mix the sample with the assay buffer.
-
Initiate the reaction by adding the pre-warmed CNP-G3 substrate solution.
-
Immediately monitor the change in absorbance at 405 nm over a period of 1 to 5 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.
-
The rate of increase in absorbance is directly proportional to the α-amylase activity in the sample.
α-Amylase Assay using Blocked p-Nitrophenyl Maltoheptaoside (e.g., EPS-G7)
This protocol is a representative example of a coupled-enzyme assay.[8][3]
Reagents:
-
Substrate/Enzyme Reagent: A solution containing a blocked p-nitrophenyl maltoheptaoside (e.g., 3.5 mmol/L 4,6-ethylidene-p-nitrophenyl-maltoheptaoside), and an excess of a thermostable α-glucosidase (e.g., 7.1 kU/L).
-
Assay Buffer: 50 mmol/L HEPES buffer, pH 7.15, containing 70 mmol/L sodium chloride and 1 mmol/L calcium chloride.[3]
-
Sample: Serum or other biological fluids containing α-amylase.
-
Stopping Reagent (for endpoint assays): A solution to terminate the enzymatic reaction and develop the color, such as 1% (w/v) Trizma base.
Procedure:
-
Pre-warm the substrate/enzyme reagent and the sample to 37°C.
-
Add the sample to the substrate/enzyme reagent in a cuvette.
-
After a lag phase of approximately 2 minutes, continuously monitor the increase in absorbance at 405 nm for 3 minutes.[3]
-
Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed time (e.g., 10-30 minutes), then add the stopping reagent to halt the reaction and measure the final absorbance at 405 nm.
-
The rate of p-nitrophenol release, and thus the increase in absorbance, is proportional to the α-amylase activity.
Mandatory Visualizations
Enzymatic Reaction Pathway for 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
Caption: Direct enzymatic cleavage of CNP-G3 by α-amylase.
Enzymatic Reaction Pathway for Blocked p-Nitrophenyl Maltoside
Caption: Coupled enzymatic reaction for p-nitrophenyl maltoside substrates.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
References
- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay [mdpi.com]
- 5. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-nitrophenylmaltoside | C18H24ClNO13 | CID 132545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Method comparison studies for clinical α-amylase assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for the clinical determination of α-amylase activity. The information presented is curated from peer-reviewed studies to assist researchers and laboratory professionals in selecting the most appropriate assay for their needs. This document outlines the performance characteristics of various assays, details their experimental protocols, and visualizes the underlying biochemical principles and experimental workflows.
Method Performance Comparison
The selection of an α-amylase assay is often dependent on its performance characteristics, including linearity, precision, and correlation with established reference methods. The following table summarizes quantitative data from various method comparison studies. The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) has established a reference method for α-amylase, which serves as a benchmark for evaluating new and existing assays.[1][2][3]
| Method Type | Substrate | Linearity | Within-Batch Imprecision (CV%) | Between-Batch Imprecision (CV%) | Correlation with other methods (r²) | Reference Interval (U/L) |
| Kinetic Colorimetric | 4-Nitrophenyl-α-glucosides | Up to 6x upper limit of normal[4] | < 1.1%[4][5] | < 3.3%[4][5] | 0.983[4][5] | 31 - 141[4][5] |
| Kinetic Colorimetric (IFCC recommended) | 4,6-Ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) | Up to 1387 U/L[6] | < 1.1%[4][5] | < 3.3%[4][5] | 0.9995[6] | 22 - 92[4][5] |
| Kinetic Colorimetric | 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) | Up to 2200 U/L[7] | 0.53 - 1.01%[8] | 0.47 - 1.84%[8] | 0.98628[7] | Up to 90 (Serum), Up to 450 (Urine)[7] |
| Starch-Iodine | Soluble Starch | 0.06 - 1.5 U/mL[9] | Not consistently reported | Not consistently reported | Weak correlation with CNPG3 method[9] | Not typically used for clinical diagnostics |
| Reducing Sugar Method (DNS) | Starch | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | Not typically used for clinical diagnostics |
Note: Performance characteristics can be dependent on the specific analyzer used.[7] Control materials of non-human origin may not be commutable with the enzyme in human sera and should not be used for intermethod calibration.[10]
Experimental Principles and Workflows
Enzymatic Reaction of Chromogenic Assays
Modern clinical α-amylase assays predominantly utilize a chromogenic substrate that is cleaved by α-amylase, leading to the release of a light-absorbing molecule. The rate of color formation is directly proportional to the α-amylase activity in the sample.
Caption: Enzymatic cascade for a typical chromogenic α-amylase assay.
Method Comparison Experimental Workflow
A typical method comparison study involves analyzing a panel of patient samples with different assays and statistically evaluating the agreement between the results.
Caption: Workflow for a clinical α-amylase assay method comparison study.
Detailed Experimental Protocols
IFCC Reference Method for α-Amylase
This method is recommended for the standardization of α-amylase measurements.[3][11]
-
Principle: The assay is based on the hydrolysis of 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) by α-amylase. The resulting fragments are further hydrolyzed by α-glucosidase, releasing p-nitrophenol, which is measured photometrically at 405 nm.[6]
-
Reagents:
-
Good's buffer (e.g., PIPES), pH 7.0
-
EPS-G7 substrate
-
α-glucosidase
-
Sodium chloride
-
Calcium chloride
-
-
Procedure:
-
Prepare the reagent solution according to the manufacturer's instructions.
-
Pre-warm the reagent and sample to 37°C.
-
Mix the sample (serum or plasma) with the reagent solution.
-
Monitor the change in absorbance at 405 nm over a defined period.
-
Calculate the α-amylase activity based on the rate of absorbance change.
-
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) Method
This is a direct colorimetric assay that does not require ancillary enzymes.[8][12][13]
-
Principle: α-Amylase directly cleaves CNPG3 to release the chromophore 2-chloro-4-nitrophenol (CNP), which is monitored at 405 nm.[7][8][13]
-
Reagents:
-
Procedure:
-
Reconstitute the reagent if provided in lyophilized form.
-
Mix the sample (serum or plasma) with the reagent.
-
Incubate the mixture at 37°C.
-
Measure the absorbance at 405 nm kinetically.[13]
-
The rate of increase in absorbance is proportional to the α-amylase activity.
-
Starch-Iodine Method
This is a classic, though less common, method for determining α-amylase activity.[9][14]
-
Principle: This assay measures the disappearance of the starch substrate. Starch forms a deep blue-black complex with iodine. As α-amylase hydrolyzes the starch, the iodine complex is diminished, and the color fades.[14]
-
Reagents:
-
Phosphate buffer
-
Soluble starch solution
-
Iodine-potassium iodide solution
-
-
Procedure:
-
Incubate the sample with the starch solution at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the enzymatic reaction (e.g., by adding a weak acid).
-
Add the iodine solution.
-
Measure the absorbance of the resulting color at a specific wavelength (e.g., 580 nm).[9]
-
The α-amylase activity is inversely proportional to the final absorbance.
-
Conclusion
The choice of a clinical α-amylase assay depends on the specific requirements of the laboratory, including desired performance, throughput, and cost. Modern kinetic colorimetric methods, particularly those aligned with the IFCC reference procedure, offer high precision, linearity, and good correlation with other methods. While older methods like the starch-iodine test are simpler, they generally exhibit lower sensitivity and are less suitable for high-throughput clinical applications. This guide provides the foundational information to aid in the critical evaluation and selection of an appropriate α-amylase assay.
References
- 1. Approved recommendation on IFCC methods for the measurement of catalytic concentration of enzymes. Part 9. IFCC method for alpha-amylase (1,4-alpha-D-glucan 4-glucanohydrolase, EC 3.2.1.1). International Federation of Clinical Chemistry and Laboratory Medicine (IFCC). Committee on Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IFCC primary reference procedure for the measurement of catalytic activity concentrations of enzymes at 37 °C. Part 10: Reference procedure for the measurement of catalytic concentration of pancreatic α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods compared for determining total amylase activity and amylase isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. msa.sm.ee [msa.sm.ee]
- 7. chronolab.com [chronolab.com]
- 8. precisionbiomed.in [precisionbiomed.in]
- 9. namikkemalmedj.com [namikkemalmedj.com]
- 10. researchgate.net [researchgate.net]
- 11. IFCC methods for the measurement of catalytic concentration of enzymes part 9. IFCC method for α-amylase (1–4-α-D-Glucan 4-Glucanohydrolase, ec 3.2.1.1) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sclavodiagnostics.com [sclavodiagnostics.com]
- 14. Flexible and expeditious assay for quantitative monitoring of alpha-amylase and amyloglucosidase activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-nitrophenylmaltoside: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-Chloro-4-nitrophenylmaltoside must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety data for closely related substances and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Body Protection: A lab coat should be worn to protect street clothing.
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes.
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration.[1] Do not discharge this chemical into the sewer system or allow it to contaminate soil or water.[1]
1. Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips) separately from other waste streams.
-
This compound falls under the category of chlorinated organic solid waste . It should not be mixed with non-halogenated waste, acids, bases, or oxidizers.[2][3]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.[1][3] The container should be compatible with chlorinated organic compounds; a high-density polyethylene (HDPE) or glass container is suitable.
-
The container must be kept closed except when adding waste.
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the first waste was added to the container.
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
5. Disposal Request:
-
Once the container is full or has been in use for the maximum allowable time according to your institution's policy (often 6-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4][5]
Quantitative Data Summary
For context, the following table summarizes key physical and chemical properties of the closely related compound, 2-Chloro-4-nitrophenol, which forms part of the structure of this compound.
| Property | Value |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.56 g/mol |
| Melting Point | 106 - 112 °C |
| Solubility | No data available |
Data for 2-Chloro-4-nitrophenol
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-4-nitrophenylmaltoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-nitrophenylmaltoside, offering procedural, step-by-step guidance to directly address operational questions and build deep trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][2][3][4] | To protect against splashes and airborne particles that may cause eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][6] | To prevent skin contact, as related compounds can cause skin irritation.[7] The specific glove material and thickness should be chosen based on the duration and nature of the handling task. |
| Body Protection | Laboratory coat or chemical-resistant overalls.[1][3][8] | To protect skin from potential splashes and contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when there is a potential for generating dust or aerosols, or if working outside of a well-ventilated area.[2][3][4][9] A particulate filter may be necessary if dust is formed.[9] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1][3] Seek immediate medical attention. |
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][7]
-
Avoid the formation of dust and aerosols during handling.[1]
-
Take precautionary measures against static discharge and use non-sparking tools, especially if the compound is determined to be combustible.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4]
-
Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[3][10]
Storage Plan:
-
Store the compound in a tightly closed, properly labeled container.[1][3][4]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][10][7]
Disposal Plan:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of the chemical and its container at an approved waste disposal plant.[3][4][7]
-
Do not allow the chemical to enter drains or waterways.[1][2]
-
If permissible, contaminated packaging should be triple-rinsed before recycling or disposal.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. carlroth.com [carlroth.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
